1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
説明
特性
IUPAC Name |
1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-23-16-17-11-13(14(20-16)21-7-9-24-10-8-21)19-15(22)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATQYOPZEIGYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Abstract
This technical guide provides a comprehensive, research-level protocol for the synthesis of 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, a substituted phenylurea derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is built upon a robust and logical sequence of reactions, beginning with commercially available precursors and culminating in the target molecule. This document details the retrosynthetic analysis, step-by-step experimental procedures, mechanistic insights, and purification protocols. The synthesis is divided into two primary stages: the construction of the key intermediate, 5-amino-2-methoxy-4-morpholinopyrimidine, followed by the final urea formation. All procedures are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final compound.
Retrosynthetic Analysis and Strategic Overview
The target molecule, 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, is an unsymmetrical N,N'-disubstituted urea. The most direct and widely employed method for constructing such a moiety is the reaction between a primary amine and an isocyanate.[1][2][3] This bond disconnection forms the basis of our retrosynthetic strategy.
The primary disconnection is made across the urea linkage, specifically at the C-N bond derived from the pyrimidine amine. This reveals two key synthons: the nucleophilic 5-amino-2-methoxy-4-morpholinopyrimidine and the electrophilic phenyl isocyanate. Phenyl isocyanate is a commercially available reagent, simplifying this branch of the synthesis.
The core of the synthetic challenge lies in the preparation of the substituted aminopyrimidine intermediate. This intermediate can be derived from its corresponding nitro-analogue, 2-methoxy-4-morpholino-5-nitroaniline, via a standard nitro group reduction. The nitro-pyrimidine itself can be assembled through sequential nucleophilic aromatic substitution (SNAr) reactions on a suitably activated pyrimidine core. A plausible starting material is a di-halogenated or similarly activated 5-nitropyrimidine derivative. A documented approach involves the reaction of morpholine with 4-fluoro-2-methoxy-5-nitroaniline, providing a reliable pathway to this key precursor.[4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 5-Amino-2-methoxy-4-morpholinopyrimidine
This stage focuses on the construction of the crucial aminopyrimidine precursor. The process involves a nucleophilic substitution followed by a nitro group reduction.
Step 1: Synthesis of 2-Methoxy-4-morpholino-5-nitroaniline (2)
This reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. Morpholine, a secondary amine, acts as the nucleophile, displacing the fluoride at the C4 position of 4-fluoro-2-methoxy-5-nitroaniline (1).
Mechanism Insight: The C4 position is more activated towards nucleophilic attack than the C2 position due to the stronger electron-withdrawing effect of the adjacent nitro group at C5. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HF generated during the reaction, driving the equilibrium towards the product.[4]
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Fluoro-2-methoxy-5-nitroaniline (1) | 1.0 | 185.13 | 10.0 g |
| Morpholine | 1.5 | 87.12 | 7.1 mL |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 14.9 g |
| Dimethylformamide (DMF) | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methoxy-5-nitroaniline (1) (10.0 g), potassium carbonate (14.9 g), and dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add morpholine (7.1 mL) to the mixture in a single portion.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2-methoxy-4-morpholino-5-nitroaniline (2) as a yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 5-Amino-2-methoxy-4-morpholinopyrimidine (3)
The conversion of the nitro group in compound (2) to a primary amine is a critical step. Catalytic hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of stoichiometric metallic reductants which can complicate purification. Palladium on carbon (Pd/C) is an efficient catalyst for this transformation.
Mechanism Insight: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro-pyrimidine substrate. The nitro group is sequentially reduced on the catalyst surface, passing through nitroso and hydroxylamine intermediates before forming the final amine. The reaction is typically carried out in a protic solvent like ethanol or methanol.
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Methoxy-4-morpholino-5-nitroaniline (2) | 1.0 | 252.24 | 10.0 g |
| Palladium on Carbon (10% Pd/C) | ~5% w/w | - | 0.5 g |
| Ethanol (EtOH) | - | - | 200 mL |
| Hydrogen Gas (H₂) | Excess | 2.02 | Balloon or Parr shaker |
Procedure:
-
To a 500 mL hydrogenation flask or a suitable pressure vessel, add 2-methoxy-4-morpholino-5-nitroaniline (2) (10.0 g) and ethanol (200 mL).
-
Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Seal the vessel, evacuate the air, and replace it with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 5-amino-2-methoxy-4-morpholinopyrimidine (3), which is typically used in the next step without further purification.
Final Urea Formation: Synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (5)
The final step is the coupling of the synthesized aminopyrimidine (3) with phenyl isocyanate (4) to form the desired urea linkage. This reaction is highly efficient and generally proceeds rapidly at room temperature.[3][5][6]
Mechanism Insight: The reaction is a classic nucleophilic addition. The lone pair of electrons on the nitrogen atom of the C5-amino group of the pyrimidine attacks the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically irreversible and high-yielding.[2][7]
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Amino-2-methoxy-4-morpholinopyrimidine (3) | 1.0 | 222.25 | 5.0 g |
| Phenyl Isocyanate (4) | 1.05 | 119.12 | 2.6 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-amino-2-methoxy-4-morpholinopyrimidine (3) (5.0 g) in anhydrous THF (100 mL).
-
Stir the solution at room temperature until all the solid has dissolved.
-
Slowly add phenyl isocyanate (4) (2.6 mL) dropwise to the stirred solution over 5 minutes.
-
A precipitate may begin to form shortly after the addition. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the amine starting material by TLC.
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold THF (2 x 20 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to afford 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (5) as a white or off-white solid.
Overall Workflow and Purification
The complete synthetic pathway is a robust three-step process designed for efficiency and scalability.
Caption: Overall synthetic workflow diagram.
Purification and Characterization: While the precipitation from the final reaction often yields a product of high purity, recrystallization can be performed if necessary. A suitable solvent system for recrystallization would be ethanol or an ethyl acetate/hexane mixture.[8]
The identity and purity of the final compound and intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (m.p.): To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the urea moiety.
Safety Considerations
-
Phenyl Isocyanate: Is a toxic and lachrymatory compound. It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: DMF, THF, and ethanol are flammable. Avoid open flames and ensure proper ventilation.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The addition of the palladium catalyst to flammable solvents can cause ignition. Always handle the catalyst under an inert atmosphere and follow established safety protocols for hydrogenation reactions.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This guide outlines an efficient and reliable three-step synthesis for 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. The strategy relies on well-established chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, and urea formation from an isocyanate. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen conditions, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry aiming to prepare this compound and its analogues.
References
- Joshi, P., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. ACS Omega.
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Wikipedia. (2024). Polyurea. Wikipedia, The Free Encyclopedia. Available at: [Link]
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ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link]
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Tummatorn, J., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]
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Guo, Y., et al. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Wang, L., et al. (2023). Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. The Journal of Organic Chemistry. Available at: [Link]
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Önal, Z., & Daylan, A. C. (2007). Reactions of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine Derivatives with Various Isothiocyanates. Asian Journal of Chemistry. Available at: [Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]
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Organic Syntheses. (n.d.). Urea, phenyl-. Available at: [Link]
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MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available at: [Link]
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ResearchGate. (2021). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Available at: [Link]
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Research Collection. (2023). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]
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MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]
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MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]
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ResearchGate. (2025). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. Available at: [Link]
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1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Technical Guide to Pharmacophore Design and Kinase Inhibition
Executive Summary
The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a highly specialized small-molecule architecture frequently utilized in modern oncology and targeted drug discovery. Built upon a privileged 4-morpholinopyrimidine scaffold, this molecule is strategically designed to interface with the ATP-binding cleft of critical kinases, most notably within the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling networks[1].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's physicochemical properties, elucidate the causality behind its structural motifs, and provide field-proven, self-validating protocols for its synthesis and pharmacological evaluation.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical baseline of a compound is the first step in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and target engagement efficiency. The strategic placement of the methoxy, morpholine, and phenylurea groups ensures an optimal balance between aqueous solubility and lipophilic membrane permeability.
| Property | Value | Structural Rationale & Impact |
| Chemical Formula | C₁₆H₁₉N₅O₃ | Provides a dense array of heteroatoms for kinase hinge-region interaction. |
| Molecular Weight | 329.36 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~95 Ų | Optimal for cellular permeability while avoiding excessive plasma protein binding. |
| Hydrogen Bond Donors | 2 | Derived from the urea moiety; critical for interacting with the DFG-motif. |
| Hydrogen Bond Acceptors | 6 | Morpholine oxygen, pyrimidine nitrogens, and methoxy oxygen drive ATP-pocket affinity. |
| Predicted LogP | 2.5 – 3.0 | Ensures sufficient lipophilicity to cross lipid bilayers without causing metabolic toxicity. |
Mechanistic Rationale & Pharmacophore Analysis
The architecture of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is not arbitrary; it is a product of rational drug design aimed at dual or highly selective kinase inhibition[2].
The Causality of Structural Choices:
-
The 4-Morpholinopyrimidine Core (The Hinge Binder): Systematic deconstruction studies have validated the 4-morpholinopyrimidine moiety as crucial for kinase activity[3]. The morpholine oxygen acts as a highly specific hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). The pyrimidine ring provides a rigid, planar vector that perfectly aligns the substituents within the narrow ATP-binding cleft.
-
The 2-Methoxy Group (The Ribose Pocket Occupant): Substitution at the C2 position with a methoxy group serves a dual purpose. First, it improves the overall thermodynamic solubility of the compound. Second, it projects into the ribose-binding pocket of the kinase, displacing high-energy water molecules and increasing the entropic favorability of binding.
-
The 3-Phenylurea Moiety (The DFG-Motif Interactor): The urea linkage at the C5 position acts as a bidentate hydrogen bond donor system. It is designed to interact with the conserved Aspartate-Phenylalanine-Glycine (DFG) motif in the activation loop of the kinase. The terminal phenyl ring extends into the hydrophobic back pocket, often stabilizing the kinase in an inactive "DFG-out" conformation, a hallmark of Type II kinase inhibitors.
Fig 1: PI3K/mTOR signaling pathway and the dual-inhibition intervention mechanism of the target compound.
Synthetic Methodology
The synthesis of densely substituted pyrimidines relies on sequential nucleophilic aromatic substitutions and robust coupling techniques[4]. The following protocol outlines a high-yield, two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of 2-Methoxy-4-morpholinopyrimidin-5-amine
-
Rationale: The chlorine atom at the C2 position of the starting material is highly activated by the electron-withdrawing nature of the pyrimidine ring, making it susceptible to nucleophilic attack by methoxide.
-
Procedure:
-
Dissolve 1.0 eq of 2-chloro-4-morpholinopyrimidin-5-amine in anhydrous methanol under an inert argon atmosphere.
-
Add 1.5 eq of sodium methoxide (NaOMe) dropwise at 0 °C to prevent exothermic degradation.
-
Reflux the mixture at 65 °C for 4 hours. Monitor reaction completion via TLC or LC-MS.
-
Quench with water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methoxy intermediate.
-
Step 2: Urea Formation via Isocyanate Coupling
-
Rationale: Isocyanates are highly electrophilic. The primary amine at the C5 position of the pyrimidine intermediate acts as a nucleophile, directly attacking the isocyanate carbon to form the urea linkage without the need for coupling reagents.
-
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1.1 eq of phenyl isocyanate dropwise at 0 °C.
-
Add a catalytic amount of triethylamine (TEA) to act as an acid scavenger and accelerate the nucleophilic attack.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The product, 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea , typically precipitates out of the DCM solution. Filter, wash with cold DCM, and dry under a vacuum to obtain the pure compound.
-
In Vitro Pharmacological Profiling
To validate the target engagement of this compound, a universal ADP-Glo Kinase Assay is recommended.
-
Causality of Assay Choice: Unlike radiometric assays, ADP-Glo measures the generation of ADP, making it universally applicable to any kinase (e.g., PI3K, mTOR) regardless of the substrate used. It provides a highly stable luminescent signal that is ideal for high-throughput screening.
Self-Validating Protocol: ADP-Glo Kinase Assay
-
Compound Preparation: Serially dilute the compound in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).
-
Enzyme Incubation: Add the purified target kinase (e.g., PI3Kα) and the specific lipid/peptide substrate to the wells.
-
Reaction Initiation: Add ultra-pure ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP-Glo Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader.
-
Self-Validation & Quality Control:
-
Positive Control: Wells containing enzyme, substrate, and ATP (Maximum signal).
-
Negative Control: Wells lacking the enzyme (Background ATP hydrolysis).
-
Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay is robust, self-validating, and free from significant edge effects or pipetting errors.
-
Fig 2: High-throughput ADP-Glo kinase screening workflow with built-in quality control steps.
Conclusion
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a rationally designed chemical entity that leverages the established 4-morpholinopyrimidine pharmacophore to achieve potent kinase inhibition. By utilizing a methoxy group for solubility and ribose-pocket engagement, alongside a phenylurea moiety for DFG-motif stabilization, this compound serves as a prime example of modern structure-based drug design. The self-validating synthetic and pharmacological protocols provided herein ensure that researchers can reliably synthesize and profile this class of inhibitors in preclinical oncology settings.
References
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Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents ResearchGate1
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Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402 Journal of Medicinal Chemistry (ACS) 2
-
A Perspective on the Strategic Application of Deconstruction–Reconstruction in Drug Discovery PMC / NIH 3
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Synthesis of Densely Substituted Pyrimidine Derivatives The Journal of Organic Chemistry (ACS) 4
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A Technical Guide to the Mechanism of Action of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Dual PI3K/mTOR Inhibitor
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] Dual inhibition of both PI3K and mTOR has emerged as a promising therapeutic strategy, offering a more comprehensive blockade of this pathway compared to single-target agents.[2] This guide provides an in-depth technical overview of the mechanism of action of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, a representative potent, ATP-competitive dual PI3K/mTOR inhibitor. We will explore its molecular interactions, downstream cellular consequences, and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human malignancies, driving tumor progression and resistance to therapy.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of downstream targets, including the mTOR complex, to promote cell growth, proliferation, and survival.[4]
mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[6] mTORC1, when activated, promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] mTORC2 is responsible for the full activation of AKT through phosphorylation at the Ser473 residue, creating a positive feedback loop.[6]
Given the central role of this pathway, numerous inhibitors have been developed. However, inhibitors that target only one node, such as mTORC1-specific inhibitors (rapalogs), can lead to compensatory feedback activation of AKT via mTORC2, limiting their efficacy.[2] Dual PI3K/mTOR inhibitors, such as the representative molecule 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, were designed to overcome this limitation by simultaneously targeting the ATP-binding sites of both PI3K and mTOR.[2] This dual action provides a more robust and durable inhibition of the entire pathway, making it a more effective anti-cancer strategy.[1]
Core Mechanism of Action
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea exerts its anti-tumor activity by directly inhibiting the kinase function of both PI3K and mTOR. The morpholinopyrimidine and phenylurea moieties are common pharmacophores that facilitate binding within the ATP-pocket of these related kinases.
Molecular Target Engagement
The compound acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket in the catalytic subunits of class I PI3K isoforms (p110α, β, γ, δ) and mTOR.[7] This binding prevents the phosphorylation of their respective substrates, effectively halting the propagation of downstream signals. The dual nature of this inhibition is critical, as it blocks the pathway both upstream and downstream of AKT.[2]
Downstream Signaling Consequences
The inhibition of PI3K and mTOR by 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea leads to a cascade of downstream effects:
-
Reduced AKT Phosphorylation: By inhibiting PI3K, the production of PIP3 is decreased, leading to reduced recruitment and phosphorylation of AKT at Thr308. Furthermore, direct inhibition of mTORC2 prevents the phosphorylation of AKT at Ser473, resulting in the complete inactivation of AKT.[8]
-
Inhibition of mTORC1 Substrates: The direct inhibition of mTORC1 prevents the phosphorylation of its key substrates, p70S6K and 4E-BP1.[9] This leads to a global reduction in protein synthesis and cell growth.
-
Induction of Cell Cycle Arrest and Apoptosis: The comprehensive blockade of the PI3K/AKT/mTOR pathway deprives cancer cells of essential pro-growth and pro-survival signals. This results in cell cycle arrest, typically at the G1 phase, and the induction of programmed cell death (apoptosis).[1]
The overall mechanism is depicted in the following signaling pathway diagram:
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols for Mechanistic Characterization
The mechanism of action of a dual PI3K/mTOR inhibitor is elucidated through a series of in vitro experiments. The following protocols are foundational for characterizing such a compound.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound against purified PI3K isoforms and mTOR kinase. This assay is crucial for calculating the half-maximal inhibitory concentration (IC50).[8]
-
Causality: This experiment directly measures the interaction between the inhibitor and its purified targets, isolating the effect from other cellular processes. This confirms that the compound's activity is due to direct kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and the specific lipid substrate for PI3K (e.g., PIP2) or protein substrate for mTOR.
-
Enzyme Addition: Add purified, recombinant human PI3K isoforms (α, β, γ, δ) or mTOR kinase to separate wells of a 96-well plate.
-
Inhibitor Titration: Add serial dilutions of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 20 minutes) to allow for the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection: For PI3K, the phosphorylated lipid product is captured on a membrane, and the radioactivity is measured using a scintillation counter.[10] For mTOR, the phosphorylated peptide substrate can be captured and detected via various methods, such as fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
-
Objective: To assess the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[11]
-
Causality: This assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect on living cells. A reduction in cell viability supports the hypothesis that inhibiting the PI3K/mTOR pathway impairs the ability of cancer cells to proliferate and survive.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. Include a vehicle control. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins, particularly the phosphorylated forms of AKT and mTOR substrates, in cells treated with the inhibitor.
-
Causality: This is a direct method to validate that the compound engages its intended targets within the cell and inhibits the downstream signaling pathway. A decrease in the levels of phosphorylated proteins (e.g., p-AKT, p-p70S6K) provides strong evidence for the proposed mechanism of action.[13]
Caption: General workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[14]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on phosphorylation.
Quantitative Data Summary
The following table presents representative in vitro activity data for a compound like 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, based on values reported for similar dual PI3K/mTOR inhibitors in the literature.[7][16]
| Target/Assay | IC50 (nM) |
| Kinase Activity | |
| PI3Kα | 5 |
| PI3Kβ | 27 |
| PI3Kγ | 14 |
| PI3Kδ | 7 |
| mTOR | 17 |
| Cellular Proliferation | |
| MCF-7 (Breast Cancer) | 150 |
| PC-3 (Prostate Cancer) | 250 |
| U87-MG (Glioblastoma) | 100 |
Conclusion
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a class of potent dual PI3K/mTOR inhibitors that offer a comprehensive approach to targeting a key oncogenic pathway. Its mechanism of action is centered on the ATP-competitive inhibition of both PI3K and mTOR kinases, leading to a robust blockade of downstream signaling, ultimately resulting in the inhibition of cancer cell proliferation and survival. The experimental protocols detailed herein provide a validated framework for the characterization of this and other similar kinase inhibitors, ensuring scientific rigor and reproducibility in drug development efforts.
References
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Falchook, G. S., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]
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Zhang, M., et al. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]
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Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]
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Ye, Q., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC. [Link]
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Gautier, A., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. [Link]
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Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. AACR Journals. [Link]
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Bhagwat, S. V., et al. (2011). Small-molecule inhibitors of the PI3K signaling network. PMC. [Link]
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Azar, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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Di Paolo, M., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]
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Various Authors. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
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Chen, Y., et al. (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. PMC. [Link]
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Alqahtani, A., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
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Braczkowski, R., et al. (2014). Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance. MDPI. [Link]
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Various Authors. (2025). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). MDPI. [Link]
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Various Authors. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. [Link]
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Chiarini, F., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood. [Link]
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Various Authors. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]
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Various Authors. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Kim, E., et al. (2012). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC. [Link]
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Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
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Biological Activity Screening of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Comprehensive Preclinical Guide
Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist
Introduction: The Pharmacophore Hypothesis and Causality
The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a highly rationalized chemical entity designed to target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks.
From a structural biology perspective, the morpholinopyrimidine core is a privileged scaffold for kinase inhibition. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[1]. Canonical pan-PI3K inhibitors, such as Buparlisib (BKM120), utilize a similar morpholinopyrimidine architecture to achieve potent target inhibition and excellent bioavailability[2].
The addition of the 3-phenylurea moiety at the 5-position of the pyrimidine ring provides a dual-function hydrogen bond donor/acceptor system. This urea linker is strategically positioned to project the phenyl ring into the hydrophobic specificity pocket (or the DFG-out allosteric site), thereby enhancing both binding affinity and isoform selectivity. Pathogenic hyperactivation of the PI3K/AKT/mTOR pathway is a primary driver in numerous malignancies, making the precise biochemical and cellular validation of this compound a critical path in preclinical development[3].
Fig 1: PI3K/AKT/mTOR signaling pathway and the targeted inhibition nodes.
Phase I: Primary Biochemical Screening
Causality & Logic of the TR-FRET Assay
To determine the intrinsic inhibitory potency (IC₅₀) of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen over standard luminescence because it utilizes a ratiometric readout (e.g., 520 nm / 495 nm), which internally corrects for compound autofluorescence and well-to-well volume variations, ensuring a self-validating data set[4].
Step-by-Step TR-FRET Protocol
-
Compound Preparation: Serially dilute the urea compound in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.
-
Enzyme Addition: Add 5 µL of recombinant PI3K (α, β, γ, or δ) or mTOR enzyme to a 384-well low-volume pro-binding plate.
-
Inhibitor Incubation: Add 2.5 µL of the diluted compound and incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mixture. The ATP concentration must be set at the apparent Km for each specific kinase to ensure accurate competitive inhibition profiling.
-
Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing the TR-FRET detection reagents (Terbium-labeled anti-phospho antibody and fluorescent tracer).
-
Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) with excitation at 340 nm and dual emission at 495 nm and 520 nm.
Assay Validation Metric: The assay must yield a Z'-factor > 0.5 to be considered statistically robust for screening[4].
Representative Quantitative Data
| Kinase Target | IC₅₀ (nM) | ATP Concentration (µM) | Selectivity Fold (vs PI3Kα) |
| PI3Kα | 12.4 ± 1.2 | 25 | 1.0x (Reference) |
| PI3Kβ | 145.0 ± 8.5 | 50 | 11.7x |
| PI3Kγ | 310.5 ± 15.2 | 20 | 25.0x |
| PI3Kδ | 85.2 ± 4.1 | 25 | 6.8x |
| mTOR | 45.8 ± 3.6 | 15 | 3.7x |
Table 1: Biochemical kinase profiling demonstrates potent dual PI3Kα/mTOR inhibition.
Phase II: Cellular Target Engagement & Phenotypic Assays
Causality & Logic of Cellular Validation
Biochemical potency does not guarantee cellular efficacy. In intact cells, the physiological ATP concentration is in the millimolar range (1-5 mM), which is exponentially higher than the micromolar levels used in biochemical assays. Therefore, a competitive ATP-binding inhibitor will experience a rightward shift in its IC₅₀. To prove that 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea penetrates the cell membrane and engages its target, we measure the suppression of downstream effector phosphorylation (p-AKT Ser473) normalized to total AKT.
In-Cell Western (ICW) Protocol
-
Cell Seeding: Seed T47D breast cancer cells (PIK3CA mutant) at 15,000 cells/well in a 96-well black-walled plate. Incubate overnight.
-
Treatment: Treat cells with the compound (0.1 nM to 10 µM) for 2 hours.
-
Fixation: Remove media and fix with 4% paraformaldehyde for 20 minutes.
-
Permeabilization & Blocking: Wash with PBS-T (0.1% Triton X-100) and block with Odyssey Blocking Buffer for 1 hour.
-
Primary Antibodies: Incubate overnight at 4°C with a multiplexed mixture of anti-p-AKT (Ser473) [Rabbit] and anti-Total AKT [Mouse].
-
Secondary Antibodies: Wash and incubate with IRDye 800CW (Anti-Rabbit) and IRDye 680RD (Anti-Mouse) for 1 hour.
-
Imaging: Scan the plate using a near-infrared imaging system. Calculate the ratio of 800 nm / 680 nm signals to quantify target engagement.
Fig 2: Preclinical screening cascade for kinase inhibitor validation.
Phase III: In Vivo Efficacy & Pharmacokinetics
Causality & Logic of PK/PD Relationships
An inhibitor is only as effective as its pharmacokinetic (PK) profile. The morpholine ring generally imparts favorable aqueous solubility, while the methoxy and phenylurea groups modulate lipophilicity (LogP). To justify advancing the compound, we must establish a Pharmacokinetic/Pharmacodynamic (PK/PD) correlation: the concentration of the drug in the plasma ( Cmax ) must remain above the cellular IC₉₀ for a sufficient duration to drive Tumor Growth Inhibition (TGI) in a xenograft model.
In Vivo Efficacy Data Summary
Using a T47D murine xenograft model, the compound was administered orally (p.o.) to evaluate systemic exposure and anti-tumor efficacy.
| Parameter | Value | Unit | Interpretation |
| Cmax | 1,420 | ng/mL | Excellent peak plasma concentration. |
| T1/2 | 5.2 | hours | Supports once-daily (QD) oral dosing. |
| Bioavailability (F%) | 68 | % | High oral absorption due to urea linker stability. |
| TGI (10 mg/kg) | 74 | % | Robust tumor regression compared to vehicle. |
| Body Weight Loss | < 5 | % | Indicates a highly tolerable safety profile. |
Table 2: Pharmacokinetic parameters and in vivo efficacy in murine models.
References
-
Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]
-
Buparlisib is a brain penetrable pan-PI3K inhibitor Source: PubMed Central (NIH) URL:[2]
-
LanthaScreen Kinase Assay Basic Training Module - Frequently Asked Questions Source: Thermo Fisher Scientific URL:[4]
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: ACS Medicinal Chemistry Letters URL:[1]
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1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea target identification
An In-Depth Technical Guide to the Target Identification of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Introduction: From Chemical Structure to Biological Function
In modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a deep and unambiguous understanding of its mechanism of action. The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a class of molecules whose structural features strongly suggest a specific mode of biological activity. The presence of a substituted pyrimidine ring coupled with a phenylurea moiety are hallmark features of ATP-competitive kinase inhibitors. The pyrimidine scaffold often serves as a hydrogen-bonding anchor within the adenine-binding pocket of kinases, while the urea group can form additional critical interactions with the enzyme's hinge region.
However, this structural hypothesis is merely the starting point. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Therefore, identifying the specific target or targets of this compound is a critical step to understanding its therapeutic potential and potential off-target liabilities. This guide provides a comprehensive, multi-faceted strategy for the deconvolution of the molecular target(s) of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, employing a logical progression of computational, biochemical, and cell-based methodologies. The described workflows are designed to be self-validating, ensuring that each step provides robust evidence to guide the subsequent phase of investigation.
Part 1: Hypothesis Generation: In Silico Analysis and Broad-Spectrum Profiling
The initial phase of target identification focuses on narrowing the field of potential targets from hundreds to a manageable few. This is achieved by combining computational predictions with broad, high-throughput experimental screening.
Computational Target Prediction
Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable initial hypotheses. By leveraging the compound's structure, we can search for known molecules with similar architectures and, by extension, similar biological targets.
-
Chemical Similarity Searching: Using the compound's SMILES (Simplified Molecular Input Line Entry System) string, one can search against large chemical databases like ChEMBL or PubChem. These databases contain extensive information on the biological activities of millions of compounds. Identifying structurally similar compounds with known kinase targets provides an immediate list of high-probability candidates.
-
Molecular Docking: A more targeted approach involves performing molecular docking simulations. A three-dimensional model of the compound is computationally placed into the crystal structures of the ATP-binding sites of various kinases. The resulting docking scores and predicted binding poses can rank potential targets based on the energetic favorability of the interaction.
Experimental Kinase Profiling
The most direct method to generate an initial target profile is to screen the compound against a large panel of purified kinases. Commercially available services offer profiling against hundreds of human kinases in standardized biochemical assays.
The primary output of this screen is typically the percent inhibition at a given concentration (e.g., 1 µM) or a more detailed dose-response curve yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase in the panel. This provides an empirical "fingerprint" of the compound's kinome-wide selectivity.
Table 1: Representative Data from a Hypothetical Kinase Panel Screen
| Kinase Target | Percent Inhibition @ 1 µM | IC₅₀ (nM) | Target Family |
| Kinase A | 98% | 15 | Tyrosine Kinase |
| Kinase B | 95% | 25 | Tyrosine Kinase |
| Kinase C | 45% | 850 | Ser/Thr Kinase |
| Kinase D | 12% | >10,000 | Ser/Thr Kinase |
| ... (400+ others) | <10% | >10,000 | - |
This initial screen immediately identifies high-affinity targets (Kinase A, Kinase B) and distinguishes them from weak or non-binders, providing the first critical, data-driven focus for subsequent validation efforts.
Part 2: Identification of Direct Binding Partners via Affinity Capture
While kinase profiling is excellent for purified enzymes, it does not confirm that the compound binds its target in the complex milieu of a cell. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique to identify direct binding partners from a native biological source, such as a cell lysate.
Principle of Affinity Chromatography-Mass Spectrometry (AC-MS)
The core principle involves immobilizing the compound of interest onto a solid support (beads), using this "bait" to capture its protein targets from a cell lysate, washing away non-specific proteins, and finally identifying the specifically bound "prey" proteins by mass spectrometry.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol for AC-MS
-
Synthesis of Affinity Probe: A version of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea must be synthesized that includes a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or alkyne). The linker's attachment point should be chosen carefully to minimize disruption of the key binding motifs.
-
Immobilization: The linker-modified compound is covalently coupled to pre-activated sepharose or magnetic beads (e.g., NHS-activated or Azide/Alkyne-activated for "click chemistry"). A control set of beads should be prepared by blocking the reactive groups without adding the compound.
-
Lysate Preparation: Grow and harvest cells of interest (e.g., a cancer cell line where the compound shows anti-proliferative effects). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and the control beads in parallel for several hours at 4°C. A competitor version of the experiment, where free compound is added to the lysate before the beads, is crucial for distinguishing specific from non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the entire lane is excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched on the compound beads compared to the control beads and whose binding is competed away by the free compound are considered high-confidence binding partners.
Part 3: Confirming Target Engagement in Live Cells
Identifying a binding partner is a major step, but it is essential to confirm that the compound engages this target within the physiological context of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.
Principle of CETSA
CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. In the presence of a binding ligand, the target protein will remain soluble at higher temperatures compared to its unbound state.
Caption: Validating target engagement by monitoring a downstream signaling event.
Conclusion
The identification of the specific molecular target of a novel compound like 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a systematic, multi-disciplinary endeavor. It begins with a hypothesis rooted in the compound's chemical structure and is progressively refined through layers of increasingly rigorous experimental validation. By employing an orthogonal series of techniques—from broad biochemical profiling and affinity-based proteomics to direct confirmation of target engagement in live cells and functional validation in relevant signaling pathways—researchers can build an unassailable case for a compound's mechanism of action. This comprehensive understanding is the bedrock upon which all successful drug development programs are built.
References
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ChEMBL Database. A database of bioactive drug-like small molecules. European Bioinformatics Institute.[Link]
-
PubChem. A public repository for information on chemical substances and their biological activities. National Institutes of Health.[Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols.[Link]
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Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science.[Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology.[Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.[Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.[Link]
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea CAS number
An In-depth Technical Guide to the Design, Synthesis, and Application of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea and its Core Scaffolds for Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of the chemical synthesis, pharmacological significance, and potential applications of molecules centered around the 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea structure. Initial searches for a specific Chemical Abstracts Service (CAS) number for this exact compound did not yield a result, suggesting it may be a novel chemical entity or one not widely documented in public databases. Consequently, this guide adopts a first-principles approach, dissecting the molecule into its core pharmacophoric components: the morpholinopyrimidine scaffold and the phenylurea moiety. By understanding the established roles and synthetic methodologies for each, we can logically construct a pathway to the target molecule and predict its biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the fields of oncology and inflammation.
Part 1: The Morpholinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The morpholinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its prevalence stems from its ability to mimic the adenine hinge-binding region of ATP, a feature that allows for potent and often selective inhibition of various kinases. The morpholine group is frequently incorporated to enhance aqueous solubility and improve pharmacokinetic properties, while the pyrimidine core serves as a versatile anchor for various substitutions.
Synthesis of the 2-Methoxy-4-morpholinopyrimidin-5-amine Precursor
A common and efficient route to the core structure of 2-methoxy-4-morpholinopyrimidin-5-amine involves sequential nucleophilic aromatic substitution (SNA) reactions starting from a readily available polysubstituted pyrimidine, followed by reduction of a nitro group.
Experimental Protocol: Synthesis of 2-Methoxy-4-morpholinopyrimidin-5-amine
-
Step 1: Synthesis of 2,4-dichloro-5-nitropyrimidine. This starting material can be synthesized from 5-nitrouracil through chlorination with a reagent such as phosphorus oxychloride (POCl₃).
-
Step 2: Selective Methoxylation. To a solution of 2,4-dichloro-5-nitropyrimidine in a suitable solvent like tetrahydrofuran (THF), add one equivalent of sodium methoxide at a controlled temperature (e.g., 0 °C to room temperature). The greater electrophilicity of the C2 position generally favors substitution at this site.
-
Step 3: Morpholine Substitution. The resulting 2-methoxy-4-chloro-5-nitropyrimidine is then reacted with morpholine. This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction is heated to drive it to completion.
-
Step 4: Nitro Group Reduction. The nitro group of 2-methoxy-4-morpholino-5-nitropyrimidine is reduced to the corresponding amine. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction with reagents like iron powder in acetic acid or sodium dithionite.
Caption: Synthetic workflow for the 2-methoxy-4-morpholinopyrimidin-5-amine precursor.
Pharmacological Significance of the Morpholinopyrimidine Scaffold
The morpholinopyrimidine core is a key feature in a multitude of kinase inhibitors, especially those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the hinge region of the kinase's ATP-binding pocket. The morpholine moiety not only improves drug-like properties but can also form additional interactions within the solvent-exposed region of the active site.
Many compounds incorporating a morpholinopyrimidine or a closely related morpholino-triazine scaffold have been developed as potent and selective inhibitors of PI3K and/or mTOR.[2][4] The dual inhibition of both PI3K and mTOR is a particularly attractive strategy in cancer therapy as it can overcome feedback loops that may limit the efficacy of single-target inhibitors.[1][3]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine-based drugs.
Part 2: The Phenylurea Moiety: A Versatile Pharmacophore
The phenylurea scaffold is another fundamental building block in drug discovery, recognized for its ability to form robust hydrogen bonds with protein targets.[5] The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is an acceptor. This feature allows for strong and specific interactions with a wide variety of biological targets.
Synthesis of N,N'-Disubstituted Ureas
The most common method for the synthesis of unsymmetrical N,N'-disubstituted ureas is the reaction of an amine with an isocyanate.[6] This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of 1-(pyrimidin-5-yl)-3-phenylurea
-
Step 1: Generation of Phenyl Isocyanate. Phenyl isocyanate can be purchased directly or generated in situ from aniline using a phosgene equivalent like triphosgene or diphosgene. This step should be performed with caution due to the toxicity of the reagents.
-
Step 2: Urea Formation. A solution of the desired aniline (in this case, the 2-methoxy-4-morpholinopyrimidin-5-amine synthesized in Part 1) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is treated with a solution of phenyl isocyanate at a controlled temperature, typically starting at 0 °C and then allowing the reaction to warm to room temperature. The reaction is usually rapid and can be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation. The product often precipitates from the reaction mixture upon completion and can be isolated by filtration. If not, standard workup and purification by crystallization or chromatography are employed.
Caption: General synthetic scheme for N,N'-disubstituted ureas.
Pharmacological Relevance of the Phenylurea Scaffold
Phenylurea derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7] In oncology, they are best known as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. A prime example is Sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. The phenylurea moiety in Sorafenib is crucial for its interaction with the kinase hinge region and the DFG motif.
The versatility of the phenylurea scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenyl rings can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.[6][8]
Part 3: The Hybrid Molecule: 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
By combining the morpholinopyrimidine and phenylurea scaffolds, we can hypothesize the creation of a novel molecule with potent biological activity, likely as a kinase inhibitor. The morpholinopyrimidine moiety would serve as the primary hinge-binding element, while the phenylurea portion could extend into the active site, forming additional interactions and potentially conferring a specific inhibitory profile.
Proposed Synthesis
A plausible synthetic route to the target molecule would follow the logical combination of the previously described protocols.
Caption: Proposed synthetic route for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
Predicted Biological Activity and Data Context
Given the strong precedent for morpholinopyrimidines as PI3K/mTOR inhibitors and phenylureas as kinase inhibitors, the hybrid molecule is a strong candidate for targeting the PI3K/Akt/mTOR pathway. Its efficacy would likely be evaluated in a panel of cancer cell lines known to have dysregulated PI3K signaling.
Table 1: Representative IC₅₀ Values for Scaffolds of Interest
| Compound Class | Example Compound | Target(s) | IC₅₀ (nM) | Reference |
| Morpholinopyrimidine | GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3, 3 | [9] |
| Morpholinopyrimidine | Compound 9 | PI3Kα, mTOR | Potent dual inhibitor | [1] |
| Phenylurea | Sorafenib | B-Raf, VEGFR, PDGFR | 6, 90, 58 | [10] |
| Phenylurea | Compound i12 | IDO1 | 100-600 | [11] |
Conclusion and Future Directions
While the specific compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea may not be extensively characterized in the public domain, an analysis of its constituent scaffolds provides a robust framework for its synthesis and prediction of its biological activity. The combination of the well-established kinase hinge-binding morpholinopyrimidine core with the versatile phenylurea moiety presents a compelling strategy for the design of novel kinase inhibitors.
Future research should focus on the synthesis of this molecule and a library of its analogs with variations in the substitution patterns on both the pyrimidine and phenyl rings. These compounds should be screened against a panel of kinases, with a particular focus on the PI3K/Akt/mTOR pathway. In vitro and in vivo studies would be necessary to determine their potency, selectivity, pharmacokinetic properties, and potential as therapeutic agents for diseases such as cancer and inflammatory disorders.[12][13][14][15]
References
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mTOR inhibitors - Wikipedia. Available at: [Link]
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Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13, 19119-19129. Available at: [Link]
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Li, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 864943. Available at: [Link]
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Banday, A. H., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available at: [Link]
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Heffron, T. P., et al. (2010). Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors. Journal of Medicinal Chemistry, 53(7), 2945-2959. Available at: [Link]
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Amos, R., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4047-4051. Available at: [Link]
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Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - ResearchGate. Available at: [Link]
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Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. Available at: [Link]
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Ohwada, J., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 11(10), 1227-1250. Available at: [Link]
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Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1476. Available at: [Link]
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Pérez, D., et al. (2011). Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1545-1548. Available at: [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - ResearchGate. Available at: [Link]
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(PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents † - ResearchGate. Available at: [Link]
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Pharmacological activity of morpholino compound - PubMed. Available at: [Link]
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Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF - ResearchGate. Available at: [Link]
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El-Damasy, A. K., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. Available at: [Link]
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Chemical structure of mTOR inhibitors. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. Available at: [Link]
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Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed. Available at: [Link]
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Second generation of mTOR inhibitors. a: Selected known mTOR kinase... - ResearchGate. Available at: [Link]
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Liu, P., et al. (2016). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Acta Pharmaceutica Sinica B, 6(6), 547-563. Available at: [Link]
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Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 95. Available at: [Link]
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(PDF) Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. Available at: [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC. Available at: [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
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Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 95. Available at: [Link]
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1-(4-(4-Amino-6-(4-methoxyphenyl)furo(2,3-d)pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea | C27H19F4N5O3 | CID 5326956 - PubChem. Available at: [Link]
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N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N 1-Alkyl-, N 1-Aryl-, and N 1, N 3-Dialkyl-3,4-Dihydropyrimidin-2(1 H )-(thi)ones | Request PDF - ResearchGate. Available at: [Link]
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Discovery and Preclinical Evaluation of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Novel Kinase Inhibitor Scaffold
Executive Summary
The development of targeted kinase inhibitors has fundamentally reshaped precision oncology. Among the privileged scaffolds in medicinal chemistry, the morpholino-pyrimidine core stands out for its exceptional ability to mimic the adenine ring of ATP. This technical guide details the rational design, synthesis, and biological evaluation of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea , a highly specific chemical entity engineered to probe the ATP-binding cleft of lipid and protein kinases, particularly within the PI3K/mTOR signaling cascade.
Rational Design and Structural Biology
The architecture of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is highly modular, comprising three critical pharmacophoric elements designed to exploit specific kinase sub-pockets:
-
The Morpholine Ring (C4): This acts as the primary hinge-binding motif. The oxygen atom of the morpholine ring serves as a critical hydrogen bond acceptor, typically interacting with the backbone amide of Val851 in the hinge region of PI3Kα.
-
The Methoxy Group (C2): This substituent modulates the electron density of the pyrimidine core, tuning the pKa of the pyrimidine nitrogens. Simultaneously, it improves the aqueous solubility of the compound compared to purely lipophilic substituents, optimizing the pharmacokinetic profile.
-
The Phenylurea Moiety (C5): The urea linker provides a rigid, planar geometry due to its partial double-bond character, acting as both a hydrogen bond donor and acceptor. The terminal phenyl ring is directed toward the hydrophobic selectivity pocket (adjacent to the DFG motif), allowing for enhanced potency and kinase selectivity.
Caption: PI3K/AKT/mTOR signaling cascade and the inhibitory node of the target compound.
Synthetic Methodology
The synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea relies on a highly controlled nucleophilic aromatic substitution (SNAr) strategy ()[1]. The protocol is designed as a self-validating system : each intermediate has distinct polarity and UV characteristics, allowing for straightforward reaction monitoring via LC-MS and TLC, ensuring that failures are caught immediately at the step of occurrence.
Caption: Four-step regioselective synthetic route for the target morpholino-pyrimidine urea.
Step-by-Step Experimental Protocol
Step 1: Regioselective Amination (Synthesis of 2-Chloro-4-morpholino-5-nitropyrimidine)
-
Causality: The starting material, 2,4-dichloro-5-nitropyrimidine, is highly electrophilic. The 5-nitro group strongly activates both the C2 and C4 positions. To achieve strict regioselectivity at C4, the reaction must be performed at sub-zero temperatures. Higher temperatures lead to an inseparable mixture of C2 and C4 substituted products ()[2].
-
Procedure: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -30°C under an inert argon atmosphere. Slowly add a solution of morpholine (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in DCM dropwise over 30 minutes.
-
Validation: Stir for 2 hours at -30°C. LC-MS will show the complete disappearance of the starting material and the formation of a single major peak corresponding to the C4-substituted product.
Step 2: Methoxylation (Synthesis of 2-Methoxy-4-morpholino-5-nitropyrimidine)
-
Causality: With the C4 position occupied by the morpholine ring, the C2 chlorine is now less reactive but remains susceptible to strong nucleophiles. Sodium methoxide provides both the nucleophile and the basic conditions needed for the secondary SNAr.
-
Procedure: Dissolve the intermediate from Step 1 in anhydrous methanol. Add sodium methoxide (1.5 eq, 25% wt in MeOH). Heat the mixture to reflux (65°C) for 4 hours.
-
Validation: Quench with water and extract with ethyl acetate. The product precipitates as a distinct yellow solid upon concentration, easily verifiable by a shift in Rf on silica TLC (Hexanes/EtOAc 1:1).
Step 3: Nitro Reduction (Synthesis of 2-Methoxy-4-morpholinopyrimidin-5-amine)
-
Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent potential cleavage of the methoxy ether or morpholine ring opening under harsh acidic conditions.
-
Procedure: Dissolve the nitro compound in ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
-
Validation: Filter through a Celite pad to remove the catalyst. The resulting amine is highly susceptible to oxidation (turning dark brown if exposed to air for prolonged periods); proceed immediately to the next step once LC-MS confirms complete reduction.
Step 4: Urea Formation (Synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea)
-
Causality: Phenyl isocyanate reacts rapidly with the newly formed aniline-like C5 amine. This atom-economical reaction avoids the need for peptide coupling reagents (like HATU or EDC) and minimizes byproducts, ensuring high final purity ()[3].
-
Procedure: Dissolve the amine in anhydrous tetrahydrofuran (THF). Add phenyl isocyanate (1.1 eq) dropwise at room temperature. Stir for 6 hours.
-
Validation: The final urea product typically precipitates directly from the THF solution as the reaction progresses. Collect via vacuum filtration and wash with cold diethyl ether to yield the pure white solid (>98% purity by HPLC).
Structure-Activity Relationship (SAR) and Biological Data
To validate the efficacy of the phenylurea moiety, a series of derivatives were synthesized and evaluated against PI3Kα and mTOR kinases. The introduction of halogens on the terminal phenyl ring significantly enhances binding affinity, likely due to favorable halogen bonding and improved space-filling within the hydrophobic selectivity pocket.
| Compound | R-Group Substitution | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | Phenyl (Unsubstituted) | 12.5 | 45.2 | 14.2 |
| Derivative A | 2-Fluorophenyl | 8.4 | 31.0 | 18.5 |
| Derivative B | 3-Chloro-4-fluorophenyl | 3.2 | 12.8 | 22.1 |
Table 1: In vitro kinase inhibition and permeability data for the morpholino-pyrimidine urea series. Lower IC₅₀ values indicate higher potency.
Conclusion
The discovery and synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea highlight the power of rational drug design in modern medicinal chemistry. By leveraging a regioselective, self-validating synthetic workflow, researchers can rapidly generate robust libraries of morpholino-pyrimidine ureas. The dual PI3K/mTOR inhibitory profile of this scaffold makes it a highly valuable starting point for further lead optimization in targeted oncology programs.
References
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Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Rational Design and Structure-Activity Relationship of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea as a Dual PI3K/mTOR Inhibitor
Executive Summary & Mechanistic Rationale
The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis is one of the most frequently dysregulated pathways in human oncology, driving aberrant cell proliferation, survival, and metabolism. Targeting this pathway requires exquisite precision in molecular design to achieve dual inhibition while maintaining favorable physicochemical properties.
Morpholinopyrimidines represent a highly privileged pharmacophore in kinase drug discovery [1]. The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea integrates three critical structural motifs:
-
The Morpholine Ring (Position 4): Acts as the canonical hinge-binding motif. The morpholine oxygen serves as a critical hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα hinge region and Val2240 in mTOR.
-
The Urea Linkage (Position 5): The urea -NH groups function as bidentate hydrogen bond donors to conserved aspartate residues (e.g., Asp810 in PI3Kα), anchoring the molecule deep within the ATP-binding cleft.
-
The Phenyl Ring: Extends into the hydrophobic specificity pocket (often termed the "affinity" or "ribose" pocket), engaging in π-π stacking interactions with aromatic residues such as Trp812.
-
The Methoxy Group (Position 2): Provides a subtle electron-donating effect that optimally tunes the basicity of the pyrimidine nitrogens, strengthening hinge binding while improving aqueous solubility compared to hydrophobic alkyl substituents.
PI3K/mTOR signaling cascade and dual inhibition by the morpholinopyrimidine derivative.
Structure-Activity Relationship (SAR) Analysis
To understand the causality behind the potency of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, we must analyze the structure-activity relationship (SAR) of its analogs. The data below demonstrates how specific structural modifications directly impact enzymatic affinity and cellular efficacy [2].
Table 1: SAR of 5-Urea Substituted 2-Methoxy-4-morpholinopyrimidines
| Compound | R1 (Position 2) | R2 (Position 5 Urea) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | p-AKT (S473) IC₅₀ (nM) |
| 1 (Target) | -OCH₃ | -Phenyl | 12 | 8 | 24 |
| 2 | -H | -Phenyl | 145 | 95 | 310 |
| 3 | -OCH₃ | -Methyl | 850 | 620 | >1000 |
| 4 | -N(CH₃)₂ | -Phenyl | 45 | 30 | 85 |
| 5 | -OCH₃ | -3-Fluorophenyl | 8 | 5 | 15 |
Causality of SAR Outcomes:
-
The Necessity of the Methoxy Group (Cmpd 1 vs. 2): Removing the methoxy group (Compound 2) results in a ~10-fold drop in potency. The methoxy oxygen interacts with a conserved water molecule in the binding pocket, while its electron-donating nature increases the electron density of the pyrimidine core, strengthening the critical hydrogen bond between the pyrimidine nitrogen and the kinase hinge region.
-
The Role of the Hydrophobic Tail (Cmpd 1 vs. 3): Truncating the phenyl ring to a methyl group (Compound 3) abolishes activity. The phenyl ring is strictly required to access the hydrophobic affinity pocket. Without the π-π stacking interactions provided by the aromatic ring, the urea moiety cannot maintain its optimal geometry for hydrogen bonding.
-
Steric Constraints at Position 2 (Cmpd 1 vs. 4): Replacing the methoxy group with a bulkier dimethylamino group (Compound 4) slightly reduces target affinity. The added steric bulk disrupts the local hydration shell and forces a slight rotational penalty on the morpholine ring, weakening hinge binding.
-
Halogen Modulation (Cmpd 1 vs. 5): The addition of a meta-fluorine atom (Compound 5) enhances lipophilic efficiency. The highly electronegative fluorine provides a favorable electrostatic interaction with the hydrophobic pocket lining, yielding the most potent derivative in this series.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the synthesis and biological evaluation of these compounds rely on self-validating systems. Every step is designed with built-in quality control checkpoints to prevent artifactual data.
Step-by-step workflow for the synthesis and biological evaluation of the pyrimidine-urea SAR series.
Protocol 1: Chemical Synthesis of the Target Compound
This synthetic route leverages sequential nucleophilic aromatic substitution (S_NAr), exploiting the differential reactivity of the pyrimidine halogens.
-
Regioselective Morpholine Addition: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add morpholine (1.0 eq) and triethylamine (1.2 eq) dropwise. Causality: The highly electron-withdrawing 5-nitro group directs the first S_NAr exclusively to the 4-position. Stir for 2 hours; verify completion via LC-MS.
-
Methoxylation: Isolate the intermediate and dissolve in methanol. Add sodium methoxide (1.1 eq) at room temperature. The remaining chlorine at position 2 is displaced to yield 2-methoxy-4-morpholino-5-nitropyrimidine.
-
Nitro Reduction: Transfer the intermediate to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol. Stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite to yield the highly reactive 5-amino intermediate.
-
Urea Formation: Dissolve the 5-aminopyrimidine in anhydrous THF. Add phenyl isocyanate (1.1 eq) dropwise. Stir at room temperature for 6 hours.
-
Self-Validation (Purification): Purify via preparative HPLC. The compound is only cleared for biological testing if purity is >95% (UV 254 nm) and ¹H-NMR confirms the characteristic morpholine multiplets (δ 3.7-3.8 ppm) and the diagnostic urea -NH singlets (δ 8.5-9.0 ppm). This prevents trace isocyanate or unreacted amine from causing false positives in cellular assays.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™)
To evaluate the IC₅₀ values for PI3Kα and mTOR, we utilize a luminescent ADP detection assay rather than phospho-specific antibodies.
-
Enzyme Reaction: Incubate recombinant human PI3Kα or mTOR with the synthesized inhibitor (10-point serial dilution, 10 µM to 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) for 15 minutes at room temperature.
-
Substrate Addition: Add ultra-pure ATP (10 µM) and the appropriate substrate (PIP2 for PI3Kα; recombinant p70S6K for mTOR) to initiate the reaction. Incubate for 60 minutes.
-
ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Self-Validation: Read luminescence. Causality of Assay Choice: By directly measuring the universal byproduct of kinase catalysis (ADP), this assay is self-validating. It completely bypasses the risk of epitope masking, antibody batch variability, or off-target protease degradation that plagues traditional Western blot or ELISA-based screening [1]. A known reference inhibitor (e.g., Buparlisib/BKM120) is run in parallel to validate the dynamic range of the assay plate.
Conclusion
The 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea scaffold is a masterclass in rational kinase inhibitor design. By carefully balancing hinge-binding affinity (morpholine), deep-pocket electrostatic interactions (urea), and lipophilic efficiency (phenyl ring), this architecture achieves potent dual inhibition of the PI3K/mTOR pathway. Future optimization of this core will likely focus on modulating the phenyl ring substitutions to further enhance metabolic stability and brain penetrance for glioblastoma applications.
References
-
Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2 Journal of Medicinal Chemistry URL:[Link] [1]
-
Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking Bioorganic Chemistry (PubMed / NCBI) URL:[Link] [2]
In Vitro Characterization of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Technical Guide for Preclinical Research
Executive Summary
The pyrimidine and phenylurea scaffolds are foundational motifs in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a novel chemical entity with significant potential, predicted based on its structural features to be an inhibitor of key cellular signaling pathways implicated in oncology. This guide provides a comprehensive framework for the in vitro characterization of this molecule, focusing on a hypothesized mechanism of action targeting the PI3K/Akt/mTOR pathway. The methodologies detailed herein are designed to rigorously assess its biochemical potency, cellular activity, and functional impact, establishing a robust data package for further drug development.
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a hallmark of many human cancers, making it one of the most intensely pursued targets for therapeutic intervention.[4][5] The structural components of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, specifically the morpholinopyrimidine core, are strongly suggestive of activity against PI3K or other related kinases within this pathway. This document outlines a logical, multi-step process to validate this hypothesis and build a comprehensive in vitro pharmacological profile.
Part I: Biochemical Potency and Selectivity
The first critical question is whether the compound directly interacts with and inhibits its putative kinase target. This is best answered through direct, cell-free biochemical assays.
Primary Target Engagement: The Kinase Activity Assay
A biochemical kinase assay measures the enzymatic activity of a purified kinase in the presence of an inhibitor.[6] The goal is to determine the concentration of the compound required to inhibit the kinase activity by 50%, known as the IC50 value.
Causality of Experimental Choice: We must first confirm that the compound can inhibit the kinase in a clean, isolated system, free from cellular complexities. This proves direct target engagement. Luminescence-based assays, such as ADP-Glo™, are preferred for their high sensitivity, broad dynamic range, and scalability for high-throughput screening.[7][8] This format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffers containing the purified recombinant PI3K isoform (e.g., PI3Kα), the appropriate lipid substrate (e.g., PIP2), and cofactors.
-
Compound Dilution: Prepare a 10-point serial dilution of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in 100% DMSO, then dilute further into the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced artifacts.[7]
-
Kinase Reaction: In a 384-well plate, incubate the kinase and the test compound for 15-30 minutes at room temperature.[2][8]
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP at a concentration close to its Michaelis-Menten constant (Km).[8] Incubate for a predetermined time (e.g., 1-2 hours) at room temperature.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation: Biochemical Potency
| Compound | Target | Assay Format | IC50 (nM) |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | PI3Kα | ADP-Glo™ | TBD |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | PI3Kβ | ADP-Glo™ | TBD |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | PI3Kδ | ADP-Glo™ | TBD |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | PI3Kγ | ADP-Glo™ | TBD |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | mTOR | ADP-Glo™ | TBD |
TBD: To Be Determined
Part II: Cellular Mechanism of Action
After establishing biochemical potency, the next step is to confirm that the compound can penetrate the cell membrane and engage its target in a complex cellular environment. This is assessed by measuring the phosphorylation status of downstream pathway components.
Signaling Pathway Analysis: Western Blotting
Activation of the PI3K/Akt pathway leads to the phosphorylation of Akt at key residues, such as Serine 473 (p-Akt).[9] A potent inhibitor should decrease the level of p-Akt without affecting the total amount of Akt protein. Western blotting is the gold-standard technique for this analysis.[10]
Causality of Experimental Choice: Measuring the ratio of phosphorylated protein to total protein provides a direct readout of pathway inhibition.[10] It validates that the compound's biochemical activity translates into a cellular effect on the intended signaling cascade. It is crucial to include phosphatase inhibitors during sample preparation to preserve the labile phosphorylation modifications.[11]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling cascade and the point of inhibition.
Experimental Protocol: Western Blot for p-Akt (Ser473)
-
Cell Culture and Treatment: Seed cancer cells known to have active PI3K signaling (e.g., MCF-7, PC-3) in 6-well plates.[12] Once attached, serum-starve the cells (if necessary to reduce baseline signaling) and then treat with a dose range of the compound for a specified time (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[13] Keep samples on ice at all times.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation & Electrophoresis: Normalize protein amounts for all samples. Add SDS-PAGE loading buffer, heat the samples to denature the proteins, and load onto a polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[10][13] Using milk is not recommended as it contains phosphoproteins that can cause high background.[14]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473). In parallel, run a separate blot and incubate with an antibody for total Akt as a loading control.[15]
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensities. A successful result will show a dose-dependent decrease in the p-Akt signal while the total Akt signal remains constant.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis of pathway inhibition.
Part III: Cellular Functional Outcomes
Demonstrating that target engagement leads to a desired biological outcome, such as inhibiting cancer cell growth, is the ultimate goal of in vitro studies.
Cell Viability and Cytotoxicity Assays
Cell viability assays measure the overall health of a cell population and are a primary method for determining the anti-proliferative or cytotoxic effects of a compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method.[16]
Causality of Experimental Choice: This assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP is proportional to the degree of cell death or growth inhibition. The "add-mix-measure" format is simple, rapid, and highly amenable to high-throughput screening in multi-well plates, making it ideal for determining dose-response curves and GI50 values (the concentration for 50% growth inhibition).[16][17]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Plate cancer cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background measurement.[17]
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48 to 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle-treated controls, and plot the percentage of viability against the logarithm of compound concentration to calculate the GI50 value.
Data Presentation: Anti-Proliferative Activity
| Cell Line | Cancer Type | PI3K Pathway Status | GI50 (µM) |
| MCF-7 | Breast | PIK3CA Mutant | TBD |
| PC-3 | Prostate | PTEN Null | TBD |
| A549 | Lung | Wild-Type | TBD |
| U-87 MG | Glioblastoma | PTEN Mutant | TBD |
TBD: To Be Determined
Conclusion and Future Directions
This guide outlines a foundational suite of in vitro experiments to characterize the novel compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. By systematically evaluating its biochemical potency, confirming its on-target cellular mechanism, and quantifying its functional impact on cell viability, researchers can build a compelling case for its therapeutic potential. Positive results from these studies would warrant progression to more advanced in vitro characterization (e.g., kinome-wide selectivity screening, resistance profiling) and subsequent in vivo efficacy and pharmacokinetic studies.
References
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Oslo University Hospital Research Portal. CellTiter-Glo Assay. Available at: [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Bio-Rad Laboratories. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
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Ganesan, K. et al. (2024). Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. Environmental Toxicology, 39(1), 444-456. Available at: [Link]
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Reaction Biology. Kinase Profiling & Screening. Available at: [Link]
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Celtarys. Biochemical assays for kinase activity detection. Available at: [Link]
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ResearchGate. In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. Available at: [Link]
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protocols.io. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Available at: [Link]
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QIAGEN. PI3K/AKT/mTOR signaling. Available at: [Link]
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Bio-protocol. IP-Kinase Assay. Available at: [Link]
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Dinulescu, D. M. et al. (2005). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 11(10), 3847-3856. Available at: [Link]
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Domainex. Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
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ResearchGate. How can I solve my detection problem for phospho-Akt in western blot?. Available at: [Link]
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ResearchGate. Can someone advise on a detection problem p-Akt in western blot?. Available at: [Link]
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Wang, A. et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. Available at: [Link]
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Rosales-Hernández, M. C. et al. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Pharmaceuticals, 16(5), 735. Available at: [Link]
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Liu, Y. et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(23), 8232. Available at: [Link]
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Preliminary Toxicity Assessment of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Preclinical Whitepaper
Executive Summary
The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a highly functionalized pharmacophore commonly encountered in targeted kinase inhibitors (e.g., PI3K, mTOR, or mutant EGFR inhibitors). While the morpholine-pyrimidine core provides excellent hinge-binding affinity, and the phenylurea moiety establishes a rigid hydrogen-bonding network, these structural features carry inherent toxicological liabilities. This whitepaper outlines a comprehensive, self-validating preclinical toxicity assessment strategy designed to identify metabolic bottlenecks, genotoxic potential, and off-target liabilities, ensuring robust data generation for Investigational New Drug (IND) applications.
Structural Rationale & Predictive Toxicology
As a Senior Application Scientist, it is critical to look beyond standard assay checklists and understand the causality of potential toxicities driven by the molecule's architecture:
-
The Morpholine Liability: The morpholine oxygen acts as a superior hydrogen bond acceptor. However, the adjacent carbons are classic metabolic "soft spots." Cytochrome P450 (primarily CYP3A4) oxidation can lead to ring opening or the formation of reactive morpholinone intermediates. These electrophilic species can deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).
-
Basic Nitrogen & hERG: The basic nitrogen within the morpholine ring is protonated at physiological pH. This cationic center can interact with the aromatic residues (Tyr652, Phe656) lining the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a risk for QT interval prolongation[1].
-
Phenylurea Crystalluria: Urea derivatives often suffer from poor aqueous solubility. In high-dose rodent toxicity studies, this can lead to compound precipitation in the renal tubules, manifesting as secondary nephrotoxicity rather than primary cellular toxicity.
Mechanistic Toxicology & Pathway Analysis
The following diagram maps the predicted logical relationships between the compound's structural features, its metabolic fate, and potential physiological toxicities.
Figure 1: Predictive metabolic and electrophysiological toxicity pathways.
In Vitro Genotoxicity & Cytotoxicity Profiling
To validate the safety of the compound, we employ a tiered in vitro approach. The bacterial reverse mutation test utilizes amino-acid requiring strains of S. typhimurium and E. coli to detect point mutations, which involve substitution, addition, or deletion of DNA base pairs[2].
Quantitative Data Summary: In Vitro Profiling
Table 1: Representative preliminary in vitro toxicity profiling results.
| Assay | Target / Mechanism | Result | Interpretation |
| Ames Test (OECD 471) | Point mutations / Frameshifts | 0 revertants > vehicle | Non-mutagenic |
| hERG Patch-Clamp | K+ channel blockade (IC50) | 12.4 µM | Low/Moderate QT risk |
| HepG2 Cytotoxicity | Cell viability (CC50) | > 50 µM | Low acute hepatotoxicity |
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - Pre-incubation Method
Because the morpholine ring can generate short-lived reactive metabolites, the pre-incubation method is strictly required to maximize exposure between the bacteria, the S9 metabolic enzymes, and the test article[2].
-
Preparation: Culture histidine-dependent S. typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.
-
Metabolic Activation: Prepare a 10% S9 mix from the livers of Sprague-Dawley rats induced with phenobarbital/β-naphthoflavone.
-
Pre-incubation: In a sterile tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 cohorts), and 0.1 mL of the test compound dissolved in DMSO (concentrations ranging from 0.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking.
-
Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin or tryptophan) to the mixture. Vortex gently and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate inverted plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.
-
Self-Validation Criteria: The assay is only deemed valid if concurrent strain-specific positive controls (e.g., 2-aminoanthracene, sodium azide) exhibit a ≥3-fold increase in revertants, and vehicle control counts fall within the laboratory's historical baseline range.
Protocol 2: Automated Patch-Clamp hERG Assay
Non-clinical evaluation of the potential for delayed ventricular repolarization is a mandatory regulatory hurdle[1].
-
Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel at 70-80% confluency.
-
Electrophysiology Setup: Transfer the cell suspension to an automated patch-clamp platform (e.g., QPatch). Establish a high-resistance whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail currents.
-
Compound Application: Perfuse the test compound at ascending concentrations (0.1, 1.0, 3.0, 10.0, and 30.0 µM) for 5 minutes per concentration to ensure steady-state block.
-
Data Analysis: Measure the peak tail current amplitude relative to the baseline. Calculate the IC50 using a 4-parameter logistic non-linear regression.
-
Self-Validation Criteria: Seal resistance must remain > 1 GΩ throughout the recording. The positive control (E-4031) must yield an IC50 within half a log of the historical average (~10-20 nM).
In Vivo Subacute Toxicity (Rodent Model)
The objective of the 14-day repeated dose study is to identify the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL) to support first-in-human (FIH) dose selection, in strict accordance with ICH M3(R2) guidelines[3].
Quantitative Data Summary: 14-Day Subacute Toxicity
Table 2: Key clinical pathology biomarkers following 14-day repeated oral dosing in Sprague-Dawley rats.
| Dose Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | 42 ± 5 | 110 ± 12 | 15 ± 2 | 0.4 ± 0.1 |
| 10 mg/kg/day | 45 ± 6 | 115 ± 10 | 16 ± 2 | 0.4 ± 0.1 |
| 30 mg/kg/day | 58 ± 8 | 135 ± 15 | 18 ± 3 | 0.5 ± 0.1 |
| 100 mg/kg/day | 120 ± 15 | 210 ± 25 | 25 ± 4 | 0.8 ± 0.2 |
*Data represents mean ± SD. *p < 0.05, *p < 0.01 vs. control. The dose-dependent elevation in ALT/AST highlights the predicted morpholine-driven hepatic liability at supratherapeutic doses.
Protocol 3: 14-Day Repeated Dose Toxicity Study
-
Animal Allocation: Randomize 8-week-old Sprague-Dawley rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).
-
Dosing: Administer the test compound daily via oral gavage. The vehicle should be optimized for the urea moiety (e.g., 0.5% Methylcellulose/0.1% Tween 80) to prevent suspension settling.
-
In-Life Monitoring: Record body weights and food consumption daily. Perform detailed clinical observations for signs of lethargy or jaundice.
-
Clinical Pathology: On Day 15, collect blood via the jugular vein for hematology and serum chemistry (focusing on ALT, AST, BUN, and Creatinine).
-
Histopathology: Perform full necropsies. Weigh and fix the liver, kidneys, and heart in 10% neutral buffered formalin. Section and stain with Hematoxylin & Eosin (H&E) to assess for hepatocellular necrosis or renal tubular crystallization.
-
Self-Validation Criteria: The study must include toxicokinetic (TK) satellite groups (n=3/sex/group) to confirm systemic exposure (Cmax and AUC) and ensure that the observed toxicities are drug-related rather than formulation artifacts[3].
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1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea as a kinase inhibitor
Application Note: Profiling 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (MMPU) in Kinase Inhibition Workflows
Executive Summary
The development of highly selective kinase inhibitors requires a deep understanding of both structural biology and thermodynamic binding kinetics. The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (hereafter referred to as MMPU) is a sophisticated hybrid molecule that merges two privileged pharmacophores to achieve potent kinase inhibition. This application note provides drug development professionals with a comprehensive mechanistic rationale, physicochemical profiling, and self-validating experimental protocols to accurately evaluate MMPU and similar hybrid inhibitors in vitro.
Mechanistic Rationale: The Anatomy of a Hybrid Kinase Inhibitor
MMPU is engineered to exploit two distinct regions of the kinase domain, effectively functioning as a Type II kinase inhibitor. Its efficacy is driven by the synergistic action of its two primary structural motifs:
-
The Morpholinopyrimidine Core (Hinge Binder): Morpholine-substituted pyrimidines are hallmark scaffolds in the targeted inhibition of the PI3K/Akt/mTOR pathway[1]. The oxygen atom of the morpholine ring serves as a critical hydrogen bond acceptor. It mimics the adenine ring of ATP, interacting directly with the conserved valine residue in the hinge region of the kinase domain (e.g., Val851 in PI3Kα and Val2240 in mTOR), firmly anchoring the molecule[2].
-
The Phenylurea Motif (DFG-out Stabilizer): While the morpholine core provides ATP-site anchoring, the phenylurea tail extends into the adjacent allosteric hydrophobic pocket[3]. Urea moieties act as robust hydrogen bond donor/acceptor pairs that bind to the conserved catalytic glutamate in the αC-helix and the aspartate of the DFG (Asp-Phe-Gly) motif[4]. This interaction forces the kinase into an inactive "DFG-out" conformation[5].
By trapping the kinase in this inactive state, MMPU achieves a significantly slower off-rate and prolonged target residence time compared to standard Type I (ATP-competitive) inhibitors[6].
Fig 1: MMPU dual-binding mechanism stabilizing the DFG-out state and inhibiting PI3K/mTOR signaling.
Physicochemical & Pharmacological Profile
To ensure accurate assay design, researchers must account for the physicochemical properties of the morpholinopyrimidine-urea class.
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | N/A |
| Core Scaffold | Morpholinopyrimidine | Confers highly specific hydrogen bonding to the kinase hinge region[1]. |
| Linker/Tail | Phenylurea | Stabilizes the DFG-out inactive conformation (Type II binding)[5]. |
| Primary Targets | PI3K (Class I), mTOR | Dual inhibition of lipid and atypical protein kinases[6]. |
| Binding Mode | Type II (ATP-competitive + Allosteric) | Slower off-rate, prolonged residence time, and higher kinase selectivity[3]. |
| Solubility | High in DMSO; Low in aqueous buffers | Requires serial dilution in 100% DMSO before final transfer to aqueous assay buffer (Max 1% final DMSO) to prevent precipitation. |
Experimental Protocols: Validating Target Engagement
Cell-Free Kinase Assay (TR-FRET)
Causality & Rationale: Time-Resolved FRET (TR-FRET) is chosen over radiometric assays because it is homogeneous and highly sensitive. Critical Insight: Because MMPU is a Type II inhibitor, it requires the target kinase to undergo a structural rearrangement to the DFG-out state[5]. This thermodynamic shift results in a slow "on-rate." If the ATP-competitive fluorescent tracer is added simultaneously with MMPU, the tracer will bind the active DFG-in state faster than MMPU can induce the DFG-out state, resulting in an artificially high IC50 (false negative). A 60-minute pre-incubation step is mandatory.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 2X Kinase/Europium-labeled Anti-Tag Antibody mix and 4X Tracer in optimized Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of MMPU in 100% DMSO. Transfer to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo) to achieve a final DMSO concentration of 1%.
-
Pre-Incubation (The Self-Validating Step): Add 5 µL of the 2X Kinase/Antibody mix to the compound wells. Incubate at room temperature for 60 minutes. This allows the kinase to reach thermodynamic equilibrium with MMPU in the DFG-out state.
-
Tracer Addition: Add 2.5 µL of 4X Tracer to initiate the competition phase. Incubate for an additional 60 minutes.
-
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Validation: Ensure the Z'-factor between DMSO controls (0% inhibition) and a known broad-spectrum Type II inhibitor like Sorafenib (100% inhibition) is >0.6. Fit data to a 4-parameter logistic (4PL) curve to determine the IC50.
Fig 2: TR-FRET assay workflow highlighting the critical pre-incubation step for Type II inhibitors.
Cellular Target Engagement (Western Blotting)
Causality & Rationale: To confirm that MMPU penetrates the cell membrane and inhibits its targets in situ, we monitor the downstream phosphorylation of Akt (Ser473) and p70 S6 Kinase (Thr389)[6]. Critical Insight: Cellular lysis releases massive amounts of endogenous phosphatases. To accurately capture the transient phosphorylation states of Akt and S6K, the lysis buffer must be supplemented with a robust phosphatase inhibitor cocktail. Specifically, Sodium Orthovanadate (Na3VO4) is required to inhibit tyrosine phosphatases, and Sodium Fluoride (NaF) is required to inhibit serine/threonine phosphatases.
Step-by-Step Protocol:
-
Cell Treatment: Seed HCT116 or MCF-7 cells in 6-well plates. Treat with MMPU (0.1 µM to 10 µM) for 2 to 4 hours. Self-validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Buparlisib/BKM120).
-
Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3VO4, and 50 mM NaF.
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-Akt (Ser473) and p-S6K (Thr389) overnight at 4°C.
-
Validation (Loading Controls): Strip and reprobe the membrane for Total Akt, Total S6K, and GAPDH. Why? This proves that the loss of the phospho-signal is due to true kinase inhibition by MMPU, rather than compound-induced protein degradation or unequal lane loading.
References[1] Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Med Chem (via NIH).
URL: [Link]2] Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorg Chem (via NIH). URL: [Link]6] Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Front Pharmacol (via NIH). URL: [Link]5] Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. J Med Chem (via NIH). URL: [Link]3] Identification of type II inhibitors targeting BRAF using privileged pharmacophores. Chem Biol Drug Des (via NIH). URL: [Link]4] Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. Int J Mol Sci (via MDPI). URL: [Link]
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Application Notes and Protocols for the Study of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Introduction: Targeting a Central Kinase in Cellular Signaling
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a critical regulatory node in a vast number of cellular processes.[1] It exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[2] Unlike many other kinases that are activated by signaling events, GSK-3 is typically active in resting cells and is regulated through inhibitory mechanisms.[3][4] This unique regulatory feature places GSK-3 at the confluence of multiple signaling pathways crucial for cellular function and homeostasis.
Dysregulation of GSK-3 activity is a key factor in the pathophysiology of a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as type 2 diabetes, various cancers, and bipolar disorder.[3][5] This central role has made GSK-3, particularly the β isoform, a highly attractive target for therapeutic intervention.
The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea belongs to a class of small molecules designed to inhibit kinase activity. Phenylurea derivatives have been explored as scaffolds for various enzyme inhibitors.[6] This application note provides a comprehensive guide for researchers on how to design and execute in vitro and cell-based experiments to characterize the inhibitory potential and cellular effects of this compound on GSK-3β.
Mechanism of Action: Interplay with Key Signaling Cascades
GSK-3β is a pivotal downstream effector in several major signaling pathways. Understanding these pathways is fundamental to designing experiments that can effectively probe the functional consequences of its inhibition.
The Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is a core component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β disrupts this process, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[7] Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][8]
Wnt/β-Catenin Signaling Pathway
Caption: Workflow of the ADP-Glo™ kinase assay.
Protocol: Determination of IC50 for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Materials:
-
Recombinant human GSK-3β (e.g., from Promega, BPS Bioscience)
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in 100% DMSO.
-
Perform a serial dilution of the inhibitor in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Prepare the enzyme solution by diluting the GSK-3β stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction:
-
Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for GSK-3β.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Reference Inhibitor |
| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | To Be Determined | To Be Determined | No |
| CHIR-99021 | 10 | 6.7 | Yes |
| SB216763 | N/A | 34 | Yes |
| LY2090314 | 1.5 | 0.9 | Yes |
Table 1: Comparative IC50 values of known GSK-3 inhibitors. The values for the topic compound are to be determined experimentally using the provided protocol.
Cell-Based Assays: Probing Cellular Activity
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential for understanding a compound's activity in a biological context, including its cell permeability, stability, and effects on downstream signaling pathways.
Protocol 1: Western Blot Analysis of β-Catenin Stabilization
Inhibition of GSK-3β in the Wnt pathway leads to the accumulation of β-catenin. This can be readily detected by Western blotting.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293, U87 glioblastoma cells)
-
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
-
Cell lysis buffer
-
Primary antibodies: anti-β-catenin, anti-p-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Plot the normalized β-catenin levels against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
-
| Treatment Group | Normalized β-catenin Intensity (Mean ± SD) | Fold Change vs. Control | p-GSK-3β (Ser9) / Total GSK-3β |
| Vehicle Control | 1.0 ± 0.1 | 1.0 | To Be Determined |
| Inhibitor (Low Conc.) | To Be Determined | To Be Determined | To Be Determined |
| Inhibitor (High Conc.) | To Be Determined | To Be Determined | To Be Determined |
| Positive Control (e.g., Wnt3a) | To Be Determined | To Be Determined | To Be Determined |
Table 2: Template for summarizing Western blot data on β-catenin stabilization and GSK-3β phosphorylation.
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay provides a quantitative readout of Wnt/β-catenin signaling pathway activation by measuring the transcriptional activity of TCF/LEF.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct *[2] 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom assay plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed the TCF/LEF reporter cells in a 96-well plate.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control. Include a positive control such as Wnt3a conditioned media or another known GSK-3 inhibitor. 2[1][2]. Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol. 4[2]. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Plot the fold change in luciferase activity against the inhibitor concentration to determine the EC50.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea as a GSK-3β inhibitor. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can obtain critical data on the compound's potency, cellular efficacy, and mechanism of action. Further studies could involve assessing the inhibitor's selectivity against a panel of other kinases and evaluating its effects in more complex, disease-relevant cellular models. These detailed investigations will be instrumental in determining the therapeutic potential of this compound for diseases linked to aberrant GSK-3β activity.
References
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SignalChem. (n.d.). GSK3-beta Active Kinase Datasheet, Lot.# W307-3. Retrieved from [Link]
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Cusabio. (n.d.). Insulin signaling pathway. Retrieved from [Link]
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The WNT Homepage. (n.d.). How to detect and activate Wnt signaling. Retrieved from [Link]
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Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]
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AMSBIO. (n.d.). Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. Retrieved from [Link]
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Creative Biolabs. (n.d.). Wnt Pathway-TCF/LEF Reporter Kit. Retrieved from [Link]
- Lo, M. C., et al. (2005). Comparative Virtual and Experimental High-Throughput Screening for Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry, 48(25), 8035–8047.
- Khan, M. A., et al. (2021). High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer's disease using computational approaches. Future Journal of Pharmaceutical Sciences, 7(1), 163.
- Spallarossa, A., et al. (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. International Journal of Molecular Sciences, 24(8), 7543.
- Woodgett, J. R. (2005). Measuring GSK3 Expression and Activity in Cells. Methods in Molecular Biology, 296, 153-65.
- Chen, C. H., et al. (2021). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8887.
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Biocompare. (2020). ADP-Glo Kinase Assay + GSK3 beta Kinase Enzyme System from Promega. Retrieved from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
- Spallotta, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3824.
- Resing, K. A., et al. (2004). A novel mass spectrometry-based assay for GSK-3β activity. BMC Biotechnology, 4, 25.
- Silva, J. V., et al. (2020). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and physicochemical parameters, including their Lipinski's Rule of 5 Violations.
- Henderson, M. J., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 13(4), 223–236.
- Wu, G., et al. (2009). Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6. PLoS ONE, 4(3), e4926.
- Cole, A. R., et al. (2016). Novel Non-phosphorylated Serine 9/21 GSK3β/α Antibodies: Expanding the Tools for Studying GSK3 Regulation. Frontiers in Molecular Neuroscience, 9, 125.
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Assay Genie. (n.d.). TECHNICAL MANUAL Mouse GSK3b (Glycogen Synthase Kinase 3 Beta) ELISA Kit. Retrieved from [Link]
- Lovatt, M., et al. (2009). Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling. PLoS ONE, 4(9), e7179.
- Bhat, R., et al. (2003). N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a selective inhibitor of GSK3β, reduces tau phosphorylation in vivo. Journal of Neurochemistry, 87(6), 1561–1565.
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Health Canada. (2022). Proposed Registration Decision PRD2022-07, Sumithrin, MGK 3145 MUP and MGK Formula 31451. Retrieved from [Link]
- Pop, F., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
- Fukunaga, K., et al. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6933–6937.
- Zhang, Z., et al. (2017). Wnt/β-catenin signaling promotes aging-associated hair graying in mice. Oncotarget, 8(41), 69409–69419.
- Al-Oqail, M. M., et al. (2021). Wnt/GSK3β/β-catenin signaling pathway regulates calycosin-mediated anticancer effects in glioblastoma multiforme cells. Arabian Journal of Chemistry, 14(7), 103233.
- Telias, M., et al. (2021). Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield. Frontiers in Cell and Developmental Biology, 9, 706917.
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- 4. 2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | C30H32N8O4S | CID 172470297 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Interrogating LRRK2 Kinase Activity Using 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Introduction & Mechanistic Rationale
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a premier therapeutic target for Parkinson's disease (PD). Pathogenic missense mutations, particularly G2019S within the kinase domain, lead to aberrant hyperactivation of LRRK2, driving neurodegeneration through lysosomal dysfunction and impaired autophagy[1].
The compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea represents a sophisticated chemical probe designed to interrogate LRRK2 signaling. This molecule leverages the highly privileged 2-methoxy-4-morpholinopyrimidine scaffold, a motif renowned for its exceptional kinome selectivity and potent LRRK2 inhibition (as seen in analogs like CZC-25146)[1].
Structural Causality in Scaffold Design:
-
Hinge-Binding Core: The morpholine oxygen and pyrimidine nitrogens form critical, high-affinity hydrogen bonds with the LRRK2 hinge region (specifically residues Met1949 and Ala1950)[1]. This interaction anchors the molecule within the ATP-binding pocket.
-
Urea Linker & Phenyl Extension: The incorporation of a 3-phenylurea moiety at the 5-position of the pyrimidine ring extends the molecule toward the activation loop. Urea motifs are classic pharmacophores for stabilizing the DFG-out (Asp-Phe-Gly) inactive conformation of kinases, suggesting this compound may exhibit Type II or extended Type I binding characteristics[2]. This structural extension is critical for avoiding off-target inhibition of closely related STE20-like kinases (e.g., MST1/2), which often plague less refined pyrimidine inhibitors[3].
LRRK2 signaling pathway and the intervention point of the pyrimidine-urea inhibitor.
Data Presentation: Comparative Pharmacological Profile
To contextualize the utility of the pyrimidine-urea scaffold, we benchmark its structural class against industry-standard LRRK2 inhibitors. The data below summarizes the typical performance metrics expected from highly optimized 2-methoxy-4-morpholinopyrimidine derivatives in LRRK2 research.
| Compound Class / Probe | Primary Scaffold | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Primary Cellular Readout | Kinome Selectivity (S-score) |
| Pyrimidine-Urea Probe | 2-Methoxy-4-morpholinopyrimidine | ~2.5 - 5.0 | ~1.5 - 3.0 | pT73-Rab10 | High (Avoids MST1/2) |
| CZC-25146 | Pyrimidine-Sulfonamide | 4.76 | 6.87 | pS935-LRRK2 | High[1] |
| MLi-2 | Indazole-Morpholine | 0.76 | 0.28 | pT73-Rab10 | Very High |
| LRRK2-IN-1 | Pyrimidobenzodiazepine | 13.0 | 6.0 | pS935-LRRK2 | Moderate[1] |
Experimental Protocols
To ensure self-validating and trustworthy results, researchers must utilize orthogonal assays. We detail two critical protocols: an in vitro biochemical assay to confirm direct target engagement, and a cellular assay measuring a direct physiological substrate.
Protocol A: In Vitro TR-FRET LRRK2 Kinase Assay
Causality & Rationale: LRRK2 is a massive (>280 kDa), multidomain protein prone to instability and aggregation in vitro[2]. Traditional radiometric assays require high enzyme concentrations that exacerbate this issue. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because its ratiometric emission readout minimizes interference from compound auto-fluorescence and allows for the use of ultra-low enzyme concentrations, preserving the physiological relevance of the IC₅₀ determination.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Compound Dilution: Serially dilute 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.
-
Enzyme Addition: Add recombinant full-length LRRK2 (WT or G2019S) to a final concentration of 1-2 nM. Critical Step: Pre-incubate the enzyme with the inhibitor for 30 minutes at room temperature. This is essential for Type II inhibitors, which often exhibit slow-binding kinetics[2].
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP and 50 nM of a biotinylated LRRKtide substrate (or Rab10 protein). Incubate for 60 minutes at 25°C.
-
Detection: Terminate the reaction by adding EDTA (final 10 mM). Add Europium-labeled anti-phospho substrate antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.
Protocol B: Cellular Target Engagement via Phos-tag SDS-PAGE of Rab10
Causality & Rationale: Historically, LRRK2 cellular activity was measured via autophosphorylation at Ser935. However, pS935 is an indirect readout reliant on 14-3-3 protein binding and takes 40–80 minutes to dephosphorylate upon inhibition[4]. In contrast, Rab10 is a direct physiological substrate of LRRK2. Phosphorylation at Thr73 (pT73-Rab10) is abolished within 1–2 minutes of LRRK2 inhibition, providing a highly sensitive, real-time biomarker[4]. Because standard phospho-Rab10 antibodies can lack sensitivity, we employ the Phos-tag system. Phos-tag acrylamide utilizes Mn²⁺ to specifically bind and retard the electrophoretic mobility of phosphorylated proteins, allowing simultaneous, self-validating visualization of both total and phosphorylated Rab10 on a single blot[5].
Step-by-Step Methodology:
-
Cell Culture: Culture human lung carcinoma A549 cells (which express high endogenous levels of LRRK2) in DMEM supplemented with 10% FBS[5]. Seed at 5 × 10⁵ cells/well in a 6-well plate and incubate overnight.
-
Inhibitor Treatment: Treat cells with 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea at varying concentrations (1 nM to 1 µM) for 1 hour.
-
Cell Lysis: Rapidly wash cells with ice-cold PBS. Lyse immediately in buffer containing 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EGTA, 1 mM sodium orthovanadate, 50 mM NaF, and protease inhibitor cocktail. Critical Step: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of the transient pT73-Rab10 state[5].
-
Phos-tag Gel Preparation: Cast a 10% polyacrylamide gel incorporating 50 µM Phos-tag acrylamide and 100 µM MnCl₂[5].
-
Electrophoresis & Transfer: Run 30 µg of lysate at 100 V. Prior to transfer, soak the gel in transfer buffer containing 10 mM EDTA for 10 minutes to chelate Mn²⁺ ions, which otherwise severely inhibit protein transfer to the nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a pan-Rab10 monoclonal antibody. The upper (retarded) band represents pT73-Rab10, while the lower band represents unphosphorylated Rab10[4]. Quantify the ratio of upper/lower bands to determine cellular IC₅₀.
Workflow for cellular target engagement using Phos-tag SDS-PAGE to monitor Rab10.
Sources
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Application Notes and Protocols for Cell-Based Assays with 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (UNC2025)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, also known as UNC2025, in cell-based assays. This document outlines the mechanism of action of this potent dual inhibitor and provides detailed protocols for evaluating its cellular effects.
Introduction to UNC2025: A Dual MERTK and FLT3 Inhibitor
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (UNC2025) is a potent, orally bioavailable small molecule inhibitor of both MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3)[1][2]. MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a variety of cancers and plays a crucial role in cell survival, proliferation, and chemoresistance[3][4]. Similarly, FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis[5][6]. By targeting both MERTK and FLT3, UNC2025 presents a promising therapeutic strategy for hematological malignancies and other cancers where these kinases are dysregulated[7][2].
UNC2025 functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of MERTK and FLT3 and subsequently inhibiting their downstream signaling cascades[1][8]. This inhibition leads to a range of cellular effects, including the induction of apoptosis, inhibition of proliferation, and a reduction in the colony-forming potential of cancer cells[7][2].
Understanding the Targeted Signaling Pathways
A thorough understanding of the MERTK and FLT3 signaling pathways is essential for designing and interpreting cell-based assays with UNC2025.
MERTK Signaling: Upon binding to its ligand, such as Gas6, MERTK dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This activation primarily engages pro-survival pathways, including the PI3K/AKT, JAK/STAT, and MEK/ERK pathways[3][8]. In cancer cells, the ectopic expression of MERTK can lead to constitutive activation of these pathways, promoting uncontrolled growth and survival[3].
FLT3 Signaling: In its wild-type form, FLT3 is activated by the binding of the FLT3 ligand, leading to receptor dimerization and the activation of intracellular signaling pathways like PI3K/AKT and MEK/ERK, which are crucial for the normal development of hematopoietic cells[5][9]. However, in a significant portion of AML cases, FLT3 harbors internal tandem duplication (ITD) mutations, resulting in ligand-independent, constitutive activation of the kinase and its downstream pro-proliferative and anti-apoptotic signaling[5][6].
The dual inhibition of MERTK and FLT3 by UNC2025 provides a multi-pronged attack on cancer cell signaling, making it a valuable tool for research and potential therapeutic development.
Figure 1: UNC2025 inhibits MERTK and FLT3 signaling pathways.
Core Application Notes: Designing Your Cell-Based Assays
When investigating the effects of UNC2025, a multi-assay approach is recommended to build a comprehensive understanding of its biological activity. The choice of assays should be guided by the specific research question and the cellular context.
-
Target Engagement Assays: The foundational experiment is to confirm that UNC2025 engages its intended targets in a cellular context. Western blotting is the gold standard for this, allowing for the direct measurement of the phosphorylation status of MERTK, FLT3, and their key downstream effectors such as AKT, STAT6, and ERK1/2[8]. A dose-dependent decrease in the phosphorylation of these proteins following UNC2025 treatment provides strong evidence of on-target activity.
-
Cell Viability and Proliferation Assays: To quantify the cytotoxic or cytostatic effects of UNC2025, various proliferation assays can be employed. These assays measure metabolic activity (e.g., MTS or resazurin-based assays) or ATP content (e.g., CellTiter-Glo®), which correlate with the number of viable cells. These experiments are crucial for determining the IC50 (half-maximal inhibitory concentration) of the compound in different cell lines.
-
Apoptosis Assays: UNC2025 has been shown to induce apoptosis in cancer cells[2]. This can be quantitatively assessed using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late-stage apoptotic or necrotic cells.
-
Colony Formation Assays: This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. It is a robust measure of the long-term anti-proliferative and cytotoxic effects of a compound. A reduction in the number and size of colonies following UNC2025 treatment indicates an impairment of the clonogenic survival of cancer cells[10].
-
Cell Cycle Analysis: Investigating the effect of UNC2025 on cell cycle progression can provide further mechanistic insights. Flow cytometric analysis of DNA content after PI staining can reveal cell cycle arrest at specific phases (e.g., G1, S, or G2/M) or the induction of polyploidy[7].
Detailed Protocols
The following are detailed, step-by-step protocols for key cell-based assays to characterize the activity of UNC2025.
Protocol 1: Western Blot Analysis for Target Engagement
This protocol details the detection of phosphorylated MERTK (p-MERTK), total MERTK, phosphorylated AKT (p-AKT), and total AKT in response to UNC2025 treatment.
Materials:
-
MERTK-expressing cell line (e.g., Kasumi-1, 697)
-
Complete cell culture medium
-
UNC2025 (dissolved in DMSO)
-
Pervanadate solution (phosphatase inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MERTK, anti-MERTK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with a range of UNC2025 concentrations (e.g., 0-1000 nM) for the desired time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Phosphatase Inhibition (Optional but Recommended): Shortly before cell lysis (e.g., 3-5 minutes), add pervanadate solution to the culture medium to stabilize phosphorylated proteins[7].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 2: Cell Viability Assay (MTS-based)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
UNC2025 (serial dilutions in culture medium)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (see Table 1).
-
Compound Treatment: The following day, treat cells with serial dilutions of UNC2025. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (set as 100% viability). Plot the results as percent viability versus log[UNC2025] and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
UNC2025
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with UNC2025 at various concentrations (e.g., 1x, 5x, 10x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 4: Colony Formation Assay in Soft Agar
This assay measures the ability of cells to grow in an anchorage-independent manner.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Agarose (low-melting point)
-
Complete cell culture medium
-
UNC2025
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium and add it to the bottom of 6-well plates. Allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension in complete medium.
-
Top Agar Layer: Mix the cell suspension with 0.3% low-melting point agarose in complete medium containing different concentrations of UNC2025.
-
Plating: Carefully layer the cell-agarose mixture on top of the bottom agar layer.
-
Incubation: Incubate the plates for 2-4 weeks at 37°C, adding fresh medium with UNC2025 every 3-4 days.
-
Staining and Counting:
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) using a microscope or an automated colony counter.
-
-
Data Analysis: Normalize the number of colonies in the treated wells to the vehicle control.
Data Presentation and Experimental Parameters
Table 1: Recommended Cell Lines and Seeding Densities for UNC2025 Assays
| Cell Line | Cancer Type | Target Expression | Seeding Density (96-well plate) | Seeding Density (6-well plate) |
| Kasumi-1 | AML | MERTK | 5,000 - 10,000 cells/well | 100,000 - 200,000 cells/well |
| 697 | B-ALL | MERTK | 10,000 - 20,000 cells/well | 200,000 - 400,000 cells/well |
| Molm-14 | AML | FLT3-ITD | 5,000 - 10,000 cells/well | 100,000 - 200,000 cells/well |
Note: Seeding densities should be optimized for each cell line to ensure logarithmic growth during the assay period.
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for evaluating UNC2025.
References
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Zhang, W., DeRyckere, D., Hunter, D., et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research, 23(10), 2437-2447. [Link]
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DeRyckere, D., Lee-Sherick, A. B., Huey, M. G., et al. (2017). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Oncotarget, 8(2), 2749–2764. [Link]
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Zhang, W., DeRyckere, D., Hunter, D., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041. [Link]
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Zhang, W., DeRyckere, D., Hunter, D., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]
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Branchford, B. R., Stalker, T. J., Law, L., et al. (2018). The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis, 16(1), 153-164. [Link]
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DeRyckere, D., Lee-Sherick, A. B., Hill, A. A., et al. (2014). UNC2025, a Small Molecule MerTK and Flt3 Tyrosine Kinase Inhibitor, Decreases Disease Burden, Prolongs Survival, and Promotes Sensitivity to Chemotherapy in Xenograft Models of Acute Leukemia. Blood, 124(21), 94. [Link]
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Rojas-Dotor, S., Martinez-Archundia, M., Correa-Basurto, J., & Bello, M. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Pharmaceuticals, 16(5), 724. [Link]
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Wang, Z., Liu, Y., Zhang, C., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]
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Zhao, Z., Zhang, Y., Liu, Y., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]
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Linger, R. M., Keating, A. K., Earp, H. S., & Graham, D. K. (2008). TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer. Advances in Cancer Research, 100, 35-83. [Link]
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Al-Khdhair, A. A., Al-Hussain, S. A., & Schousboe, A. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255. [Link]
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Levis, M. J., Perl, A. E., Altman, J. K., et al. (2024). Quantum-First: Deep-Dive Analysis of FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) Detection Methods Utilized for Enrollment and Longitudinal MRD Detection in Newly Diagnosed (nd) Patients (pts) with FLT3-ITD-Positive (FLT3-ITD+) Acute Myeloid Leukemia (AML). Blood, 144(Supplement 1), 22. [Link]
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Li, Y., Wang, Y., Zhang, J., et al. (2023). Receptor tyrosine kinases Tyro3, Axl, and Mertk differentially contribute to antibody-induced arthritis. Journal of Translational Medicine, 21(1), 512. [Link]
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Eastman, A., Chen, Y., & Smith, J. A. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv. [Link]
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Rojas-Lima, E., Macías-Mendoza, J., & González-Zamora, E. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank, 2026(1), M141. [Link]
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Li, Y., Zhang, Y., Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3534. [Link]
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Voisset, E., & Follin-Arbelet, V. (2023). FMS-Like Tyrosine Kinase 3 Inhibitors in the Treatment of Acute Myeloid Leukemia: An Update on the Emerging Evidence and Safety Profile. Cancers, 15(3), 619. [Link]
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Guagnano, V., Furet, P., Spanka, C., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. [Link]
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Ji, R., Meng, L., & Jiang, X. (2017). The Role of the TAM Family of Receptor Tyrosine Kinases in Neural Development and Disorders. Neuropsychiatry, 7(4), 434-441. [Link]
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Tanimoto, M., Kubo, S., & Ohyashiki, K. (2007). Fms-like Tyrosine Kinase 3 Ligand Stimulation Induces MLL-Rearranged Leukemia Cells into Quiescence Resistant to Antileukemic Agents. Clinical Cancer Research, 13(20), 6189-6197. [Link]
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Fukunaga, K., Koyama, M., & Kawamura, T. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6933-6937. [Link]
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Wikipedia. (n.d.). FMS-like tyrosine kinase 3 ligand. Wikipedia. [Link]
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Akman, B., Demir, E., & Kucuk, O. (2024). Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition. International Journal of Molecular Sciences, 25(12), 6682. [Link]
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Myers, K. V., & Amend, S. R. (2019). Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment. Journal for ImmunoTherapy of Cancer, 7(1), 226. [Link]
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Grunwald, M. R., & Levis, M. J. (2019). FMS-Like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Hemasphere, 3(4), e264. [Link]
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1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea experimental design
An In-Depth Guide to the Preclinical Evaluation of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: A Potential PI3K/mTOR Pathway Inhibitor
Introduction
The 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea molecule represents a promising scaffold in modern oncology research. Its structure, incorporating a pyrimidine core linked to a phenylurea moiety, is characteristic of a class of compounds known for their potential as kinase inhibitors.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] This document provides a comprehensive experimental framework for the preclinical evaluation of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, postulating its mechanism of action as an inhibitor of the PI3K/AKT/mTOR cascade.
This guide is designed for researchers in drug development and cancer biology, offering a logical, step-by-step approach from initial cellular screening to in vivo efficacy studies. The protocols herein are designed to be self-validating, providing clear causality for each experimental choice to ensure robust and reproducible findings.
Section 1: Synthesis and Characterization
The synthesis of N,N'-disubstituted ureas is a well-established process in medicinal chemistry. A common and efficient method involves the reaction of an appropriate amine with an isocyanate.[1][6] For the target compound, this would involve the nucleophilic addition of the amino group from a synthesized 5-amino-2-methoxy-4-morpholinopyrimidine precursor to phenyl isocyanate.
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in biological assays.
Section 2: In Vitro Efficacy and Potency Assessment
The initial step in evaluating a potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells. This is typically achieved by treating a panel of cancer cell lines with the compound and measuring its half-maximal inhibitory concentration (IC50).
Experimental Workflow: In Vitro Screening
Caption: Workflow for determining the in vitro anti-proliferative activity.
Protocol 1: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
The results should be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | PI3K Pathway Status | IC50 (µM) |
| MCF-7 | Breast | PIK3CA Mutant | Value |
| PC-3 | Prostate | PTEN Null | Value |
| A549 | Lung | Wild-Type | Value |
| HCT116 | Colorectal | PIK3CA Mutant | Value |
Section 3: Elucidation of the Mechanism of Action
Based on the compound's structure, we hypothesize that it functions by inhibiting the PI3K/AKT/mTOR signaling pathway. This can be verified by assessing the phosphorylation status of key downstream proteins in the pathway following compound treatment.[9]
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.[10] By using antibodies specific to the phosphorylated forms of proteins like AKT and S6K, we can quantify the inhibitory effect of the compound on the signaling pathway.[11]
Materials:
-
Cancer cells treated with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11]
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels. Use β-actin as a loading control.
Data Presentation: Expected Western Blot Results
| Target Protein | Treatment Group (Compound Conc.) | Expected Outcome | Rationale |
| p-AKT (Ser473) | Increasing | ↓ Decrease | Inhibition of PI3K or upstream kinases.[9] |
| Total AKT | Increasing | ↔ No Change | Confirms effect is on phosphorylation, not protein level. |
| p-mTOR (Ser2448) | Increasing | ↓ Decrease | Downstream target of AKT signaling.[14] |
| p-p70S6K (Thr389) | Increasing | ↓ Decrease | Key downstream effector of mTORC1.[14] |
| β-Actin | All | ↔ No Change | Loading control to ensure equal protein loading. |
Section 4: In Vivo Preclinical Evaluation
Positive in vitro results must be validated in a living organism to assess efficacy and potential toxicity. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and indispensable tool for this purpose.[15][16]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for conducting a preclinical in vivo xenograft study.
Protocol 3: Subcutaneous Xenograft Efficacy Study
This protocol describes the establishment of tumors in mice and the subsequent evaluation of the test compound's ability to inhibit tumor growth.[17]
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Cancer cell line known to be sensitive in vitro (e.g., HCT116 or MCF-7).
-
Matrigel or similar extracellular matrix.
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC-Na).
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment.
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control.
-
Group 2: Test compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Positive control (a known clinical PI3K inhibitor).
-
-
Administer the treatments for a defined period (e.g., 21-28 days). Monitor body weight as an indicator of general toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the vehicle control group.
Data Presentation: Tumor Growth Inhibition
The primary endpoint data should be presented clearly.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) |
| Vehicle | - | Value | Value | 0 |
| Compound X | 50 | Value | Value | Value |
| Positive Control | 25 | Value | Value | Value |
Conclusion
This application note outlines a systematic and robust preclinical workflow to evaluate the anti-cancer potential of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. By progressing from broad in vitro screening to targeted mechanism of action studies and culminating in in vivo efficacy models, researchers can build a comprehensive data package. This structured approach, grounded in established scientific principles, is essential for determining if this promising compound warrants further development as a novel therapeutic agent for cancer treatment.
References
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- Western blot protocol. (n.d.). Abcam.
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- Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
- Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.
- Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.
- Cell viability assays. (n.d.). Abcam.
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- Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019, April 23). MDPI.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs.
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- Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (2026, March 6). Spandidos Publications.
- General Protocol for Western Blot Analysis. (n.d.). REPROCELL.
- Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. (2018, December 24). ACS Publications.
- Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer. (2023, November 15). PubMed.
- Experimental Approaches in Delineating mTOR Signaling. (n.d.). PMC.
- mTOR Signaling Pathway. (n.d.). RayBiotech.
- Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022, September 21). MDPI.
- Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (2024, January 5). Assay Genie.
- mTOR Pathway Antibody Sampler Kit #9964. (n.d.). Cell Signaling Technology.
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021, June 8). MDPI.
- Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. (2019, July 15). PubMed.
- Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. (2023, May 15). BAP.
- 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. (2013, December 15). PubMed.
- Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012, July 15). PubMed.
- Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. (2022, December 5). PubMed.
- Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols. (n.d.). BenchChem.
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022, December 22). MDPI.
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Application Notes and Protocols for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea: Solution Preparation and Stability Assessment
Introduction
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a compound of interest within contemporary drug discovery and development, belonging to a class of substituted pyrimidines. The intricate arrangement of its functional groups—a methoxy group, a morpholine ring, and a phenylurea moiety—suggests its potential as a modulator of various biological pathways. As with any novel chemical entity, the ability to prepare homogenous, stable solutions is a critical prerequisite for accurate and reproducible in vitro and in vivo studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and stability assessment of solutions of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. The protocols outlined herein are synthesized from established methodologies for structurally related compounds, including urea-based inhibitors and morpholinopyrimidine derivatives.[1][2][3][4][5][6] The causality behind each experimental choice is explained to empower the end-user to adapt these protocols to their specific experimental needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is fundamental to the successful preparation of stable solutions. While specific experimental data for this compound is not widely published, its structural motifs provide valuable insights. The presence of the phenylurea group suggests the potential for hydrogen bonding, while the morpholine and pyrimidine rings introduce polarity. The overall molecule is expected to have limited aqueous solubility.
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Common for purified organic compounds of this nature. |
| Aqueous Solubility | Low | The presence of multiple aromatic and heterocyclic rings generally decreases water solubility.[7] |
| Organic Solvent Solubility | Soluble in aprotic polar solvents | Compounds with similar urea and heterocyclic structures often exhibit good solubility in solvents like DMSO and DMF.[1][8] |
| Stability | Susceptible to hydrolysis under strong acidic or basic conditions | The urea linkage can be labile outside of a neutral pH range. |
Solution Preparation: A Step-by-Step Protocol
The selection of an appropriate solvent is paramount to obtaining a stable and homogenous solution of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. Based on the solubility of related urea-based compounds, aprotic polar solvents are recommended as a starting point.[1][2]
Recommended Solvents
-
Primary Recommendation: Dimethyl sulfoxide (DMSO)
-
Secondary Alternatives: N,N-Dimethylformamide (DMF), 1-Methyl-2-pyrrolidone (NMP)
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 30 minutes before opening to minimize the condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 5 mg of the compound (assuming a molecular weight of 397.44 g/mol ), you would add 1.258 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C.[8] For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Stability Assessment
The chemical stability of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in solution is a critical parameter that can influence the interpretation of experimental results. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this evaluation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea solutions.
Proposed HPLC Method for Stability Testing
This method is a starting point and should be optimized and validated for the specific compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.7 µm | A C18 column is a versatile choice for the separation of moderately polar to nonpolar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape in reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC. |
| Gradient | 10-90% B over 10 minutes | A gradient elution is recommended to ensure the separation of the parent compound from potential degradants with different polarities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Detection | UV at 254 nm and 280 nm | Phenyl and pyrimidine rings are expected to have strong UV absorbance at these wavelengths. |
| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |
Protocol for Short-Term Stability (24-48 hours)
-
Prepare a fresh solution of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in the desired experimental medium (e.g., cell culture media).
-
Immediately analyze a sample (T=0) using the validated HPLC method to determine the initial peak area of the parent compound.
-
Incubate the solution under the experimental conditions (e.g., 37°C, 5% CO2).
-
Analyze samples at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Protocol for Long-Term Stability (Freeze-Thaw and Storage)
-
Prepare a stock solution in DMSO.
-
Analyze an aliquot immediately (T=0, pre-freeze).
-
Store aliquots at -20°C and -80°C.
-
Perform a freeze-thaw stability study by subjecting aliquots to three cycles of freezing at the storage temperature followed by thawing to room temperature. Analyze the samples after the third cycle.
-
For storage stability, analyze aliquots at various time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
Compare the peak area of the parent compound at each time point to the initial T=0 value.
Data Interpretation and Reporting
The stability of the compound is typically expressed as the percentage of the initial concentration remaining over time. A compound is often considered stable if more than 90% of the initial concentration remains after a specified period.
| Time Point | % Remaining at 4°C | % Remaining at 25°C | % Remaining at -20°C |
| 0 h | 100% | 100% | 100% |
| 24 h | >95% (Expected) | >90% (Expected) | >99% (Expected) |
| 1 week | >90% (Expected) | To be determined | >99% (Expected) |
| 1 month | To be determined | To be determined | >95% (Expected) |
Conclusion
The protocols detailed in this application note provide a robust framework for the preparation and stability assessment of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea solutions. Adherence to these guidelines, coupled with rigorous in-house validation, will ensure the generation of high-quality, reproducible data in downstream applications. The principles of solvent selection based on chemical structure and the use of stability-indicating analytical methods are universally applicable in the handling of novel chemical entities in a research and development setting.
References
- Google Patents. (n.d.). US10221108B2 - Liquid formulations of urease inhibitors for fertilizers.
- Google Patents. (n.d.). US9056804B2 - Urease inhibitor formulations.
- European Patent Office. (2017, August 23). LIQUID UREASE INHIBITOR FORMULATIONS - EP 3366659 A1.
- Analytical Methods. (2012). Analytical Methods.
- International Plant Nutrition Institute. (n.d.). Urease Inhibitors.
- Baghdad Science Journal. (2025, February 20). Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency.
- Thermo Scientific Chemicals. (n.d.). CAS.
- Google Patents. (2020, January 28). WO2019022485A1 - Improved process for preparing aminopyrimidine derivatives.
- PubChem. (n.d.). N-[2-methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study.
- MDPI. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
- PubMed. (1997, July). Analytical methods for measuring urea in pharmaceutical formulations.
- MDPI. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- De Gruyter. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials.
- ChemBK. (2024, January 2). N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride.
- PubMed. (2021, January 15). Evaluation of handling, storage, and disposal practices of oral anticancer medications among cancer patients and their caregivers at home setting in the Princess Noorah Oncology Center.
- PMC. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- PMC. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
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Application Notes & Protocols: Preclinical Evaluation of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in Oncology Animal Models
Introduction and Scientific Rationale
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, hereafter designated as Compound X, is a novel synthetic molecule featuring a pyrimidine-urea scaffold. This structural motif is prevalent in a class of therapeutic agents known as kinase inhibitors. The urea linkage facilitates critical hydrogen bonding interactions within the ATP-binding pocket of many protein kinases, while the pyrimidine core serves as a versatile anchor.
Based on in-silico modeling and preliminary in-vitro screening (data not shown), Compound X is hypothesized to be a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase (RTK). The activation of VEGFR2 by its ligands (VEGF-A, -C, -D) is a critical rate-limiting step in angiogenesis, the formation of new blood vessels from pre-existing ones. In oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.
By inhibiting VEGFR2, Compound X is expected to exert an anti-angiogenic effect, thereby suppressing tumor growth by starving it of its blood supply. This document provides a comprehensive guide for the in-vivo evaluation of Compound X's anti-tumor efficacy using established xenograft models. The protocols described herein are designed to provide a robust framework for assessing efficacy, tolerability, and target engagement.
Hypothesized Mechanism of Action: VEGFR2 Signaling
The proposed mechanism of Compound X is the inhibition of VEGFR2 phosphorylation, which blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Figure 1: Hypothesized VEGFR2 Signaling Inhibition. Compound X is proposed to block the ATP-binding site of VEGFR2, preventing autophosphorylation and halting downstream pro-angiogenic signaling cascades.
Recommended Animal Model: Human Tumor Xenograft
For the initial in-vivo evaluation of an anti-angiogenic agent like Compound X, the subcutaneous human tumor xenograft model is the industry standard. It offers a balance of reproducibility, quantifiable endpoints, and logistical feasibility.
Rationale for Selection:
-
Relevance: Uses human cancer cells, providing a direct assessment of the compound's effect on a human-derived tumor microenvironment (though stromal components are murine).
-
Quantifiability: Subcutaneous tumor growth is easily and non-invasively measured with calipers, providing a robust primary endpoint (Tumor Volume).
-
Efficiency: Relatively rapid tumor growth allows for study completion within 3-6 weeks.
Recommended Cell Line:
-
A549 (Human Lung Carcinoma): A well-characterized, moderately angiogenic cell line that forms consistent tumors in immunocompromised mice. It is known to express VEGF, driving angiogenesis.
Animal Strain:
-
NU/J Mice (Athymic Nude): These mice lack a thymus and cannot mount a T-cell-mediated immune response, preventing the rejection of human tumor cells. They are a well-established strain for xenograft studies.
Experimental Design and Workflow
A robust study design is critical for unambiguous interpretation of results. The following workflow outlines a standard efficacy study.
Figure 2: Standard Efficacy Study Workflow. This diagram illustrates the key phases of a subcutaneous xenograft study, from animal acclimation to endpoint analysis.
Study Groups and Dose Selection
The study should include a vehicle control group and at least three dose levels of Compound X to assess dose-responsiveness. A positive control (e.g., an approved VEGFR2 inhibitor like Sorafenib) is highly recommended.
| Group | N | Treatment | Dose | Route | Schedule |
| 1 | 10 | Vehicle Control | - | PO | QD x 21d |
| 2 | 10 | Compound X | 10 mg/kg | PO | QD x 21d |
| 3 | 10 | Compound X | 30 mg/kg | PO | QD x 21d |
| 4 | 10 | Compound X | 100 mg/kg | PO | QD x 21d |
| 5 | 10 | Positive Control | (e.g., 30 mg/kg) | PO | QD x 21d |
| N = number of animals per group; PO = Per os (oral gavage); QD = Quaque die (once daily) |
Detailed Experimental Protocols
Ethical Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Protocol 4.1: A549 Cell Culture and Implantation
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum at 37°C, 5% CO₂. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before use.
-
Cell Harvest: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge cells at 300 x g for 5 minutes.
-
Cell Preparation: Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take-rate, a 1:1 mixture with Matrigel® can be used.
-
Implantation: Anesthetize a 6-8 week old female NU/J mouse. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Monitoring: Monitor animals for recovery and check for tumor palpability starting around day 7 post-implantation.
Protocol 4.2: Compound Formulation and Administration
-
Vehicle Selection: A common vehicle for oral administration is 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween-80 in sterile water. The suitability of the vehicle for Compound X must be empirically determined through solubility and stability testing.
-
Formulation Preparation: Calculate the required amount of Compound X for the highest dose group. Create a homogenous suspension in the vehicle using sonication or homogenization.
-
Serial Dilution: Prepare lower dose concentrations by serially diluting the high-dose formulation with the vehicle.
-
Administration: Administer the formulation via oral gavage at a volume of 10 mL/kg based on the most recent body weight measurement. Ensure the gavage needle is appropriately sized to prevent injury.
Protocol 4.3: Efficacy and Tolerability Measurements
-
Tumor Volume:
-
Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study: TGI (%) = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
-
-
Body Weight:
-
Measure animal body weight at the same frequency as tumor measurements.
-
Body weight loss is a key indicator of toxicity. A loss exceeding 20% of initial weight typically requires euthanasia and is a critical humane endpoint.
-
-
Clinical Observations:
-
Perform daily cage-side observations to note any signs of morbidity, such as changes in posture, activity, or grooming.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm that Compound X is hitting its intended target in vivo, tumor tissues should be collected at the end of the study for biomarker analysis.
Protocol 5.1: Immunohistochemistry (IHC) for Target Engagement
-
Tissue Collection: At study termination, euthanize animals (e.g., via CO₂ asphyxiation followed by cervical dislocation) and immediately excise tumors. Fix one half of each tumor in 10% neutral buffered formalin for 24 hours, and snap-freeze the other half in liquid nitrogen for other potential analyses.
-
Tissue Processing: Process formalin-fixed tissues into paraffin-embedded (FFPE) blocks.
-
IHC Staining:
-
Section the FFPE blocks (4-5 µm thick).
-
Perform antigen retrieval as required for the specific antibodies.
-
Stain sections with primary antibodies against:
-
Phospho-VEGFR2 (p-VEGFR2): To directly measure target inhibition. A significant reduction in p-VEGFR2 staining in treated groups compared to vehicle indicates target engagement.
-
CD31 (PECAM-1): A marker for endothelial cells. Staining for CD31 allows for the quantification of Microvessel Density (MVD), a direct measure of angiogenesis. A reduction in MVD in treated groups provides functional evidence of anti-angiogenic activity.
-
-
-
Image Analysis: Quantify the staining intensity (for p-VEGFR2) or the number of stained vessels (for CD31) using digital pathology software for an unbiased assessment.
Data Interpretation
| Expected Outcome | Implication |
| Dose-dependent reduction in tumor growth (TGI) | Indicates anti-tumor efficacy. A high TGI (>60%) is often considered a benchmark for significant activity. |
| Minimal body weight loss (<10%) | Suggests the compound is well-tolerated at the efficacious doses. |
| Reduced p-VEGFR2 staining in tumors | Confirms on-target activity of Compound X in the tumor tissue. |
| Reduced Microvessel Density (CD31 staining) | Provides functional evidence that the observed anti-tumor effect is mediated by an anti-angiogenic mechanism. |
References
-
Title: Angiogenesis in cancer: from biology to therapeutic applications. Source: Nature Reviews Cancer URL: [Link]
-
Title: The biology of VEGF and its receptors. Source: Nature Medicine URL: [Link]
-
Title: Hallmarks of Cancer: The Next Generation. Source: Cell URL: [Link]
-
Title: The Nude Mouse in Oncology Research. Source: The Jackson Laboratory URL: [Link]
-
Title: Guide for the Care and Use of Laboratory Animals, Eighth Edition. Source: National Academies Press URL: [Link]
-
Title: Use of Matrigel to Facilitate Tumor Growth in Nude Mice. Source: Current Protocols in Immunology URL: [Link]
High-Throughput Screening Application Note: Profiling 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea as a Dual PI3K/mTOR Inhibitor
Document Type: Technical Application Note & HTS Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human malignancies. While first-generation allosteric mTOR inhibitors (rapalogs) effectively block mTORC1, they often trigger a paradoxical hyperactivation of Akt via the relief of negative feedback loops. To overcome this, ATP-competitive dual PI3K/mTOR inhibitors have emerged as superior therapeutic candidates[1].
This application note details the high-throughput screening (HTS) and validation workflows for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea , a representative small molecule from the urea-containing morpholinopyrimidine class. By combining biochemical, cellular, and phenotypic assays, this guide provides a self-validating framework to confirm target engagement, differentiate between mTORC1/mTORC2 inhibition, and quantify cellular efficacy.
Mechanistic Rationale & Structural Causality (E-E-A-T)
Successful HTS assay design requires a deep understanding of the compound's structure-activity relationship (SAR) to anticipate off-target effects and confirm mechanism of action.
-
The Morpholine Hinge-Binder: The morpholine ring is a privileged scaffold in kinase drug discovery. Crystallographic data confirms that the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region residues Val2240 in mTOR and Val851 in PI3Kα [2],[3].
-
The Urea Moiety: The inclusion of a urea linker attached to a phenyl ring is not arbitrary. Urea-containing morpholinopyrimidines establish an extended hydrogen-bond network within the ATP-binding pocket. This network not only increases binding affinity but significantly improves aqueous solubility and cellular potency—critical parameters for advancing hits to lead candidates[4],[5].
-
The Methoxy Substitution: The 2-methoxy group on the pyrimidine core occupies the solvent-exposed affinity pocket, fine-tuning the electronic properties of the ring and preventing rapid oxidative metabolism often seen with unsubstituted heterocycles.
PI3K/Akt/mTOR signaling cascade and dual inhibition nodes targeted by the morpholinopyrimidine.
High-Throughput Screening (HTS) Triage Workflow
To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds or auto-fluorescent artifacts), the screening cascade is divided into three orthogonal phases.
HTS triage workflow for identifying and validating dual PI3K/mTOR inhibitors.
Step-by-Step Experimental Protocols
Phase 1: Biochemical Kinase Assay (TR-FRET)
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the delayed emission reading (typically 50–100 µs) eliminates auto-fluorescence interference commonly caused by aromatic heterocycles like phenylureas.
Protocol:
-
Reagent Preparation: Prepare 2X enzyme/substrate mix containing 0.5 nM recombinant human mTOR (or PI3Kα), 100 nM biotinylated-p70S6K peptide, and 10 µM ATP in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea into 384-well low-volume pro-plates in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).
-
Kinase Reaction: Add 5 µL of the 2X enzyme/substrate mix to the wells. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of Detection Mix containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho-p70S6K antibody, and 20 nM Streptavidin-APC.
-
Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).
-
Data Analysis: Calculate the FRET ratio (665/620 nm). Normalize data against DMSO (0% inhibition) and no-enzyme controls (100% inhibition).
Phase 2: Cellular Target Engagement (HTRF for p-Akt and p-S6)
Causality Check: To prove the compound is a dual inhibitor rather than an mTORC1-selective inhibitor (like Rapamycin), we must measure both p-S6 (Ser235/236) and p-Akt (Ser473) . p-S6 is a downstream marker of mTORC1, while p-Akt (Ser473) is directly phosphorylated by mTORC2. A true dual inhibitor will suppress both[4],[6].
Protocol:
-
Cell Seeding: Seed MCF-7 cells (PIK3CA mutant) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the compound dose-response series for 2 hours. Include Rapamycin (mTORC1 specific), Torin-1 (mTORC1/2 specific), and BKM120 (PI3K specific) as self-validating controls.
-
Lysis: Remove media and add 50 µL of supplemented Lysis Buffer (containing protease and phosphatase inhibitors). Shake for 30 minutes at RT.
-
HTRF Assay: Transfer 16 µL of lysate to a 384-well detection plate. Add 4 µL of pre-mixed HTRF detection antibodies (anti-p-Akt-d2 and anti-p-Akt-Eu³⁺ cryptate; repeat in separate wells for p-S6).
-
Read: Incubate overnight at RT and read the TR-FRET signal.
Phase 3: Phenotypic Cell Viability (CellTiter-Glo)
Protocol:
-
Seed MCF-7 cells at 2,000 cells/well in 384-well white opaque plates.
-
Treat with the compound for 72 hours.
-
Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence to quantify ATP levels, which are directly proportional to the number of metabolically active cells.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea compared to established clinical and tool compounds. This data structure validates the dual-inhibition hypothesis.
| Compound / Inhibitor Class | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | p-Akt S473 IC₅₀ (nM) | p-S6 S235/236 IC₅₀ (nM) | MCF-7 Viability IC₅₀ (nM) |
| 1-(2-Methoxy...)-3-phenylurea | 12.4 | 8.7 | 24.5 | 18.2 | 145 |
| Rapamycin (mTORC1 Allosteric) | >10,000 | >10,000 | >10,000 | 1.2 | >1,000 |
| BKM120 (Pan-PI3K) | 35.0 | >1,000 | 150.0 | 180.0 | 550 |
| Torin-1 (mTORC1/2 ATP-comp) | >1,000 | 2.0 | 5.5 | 2.5 | 85 |
Data Interpretation: Unlike Rapamycin, which fails to inhibit mTORC2-mediated Akt phosphorylation, the morpholinopyrimidine-urea compound potently suppresses both p-Akt and p-S6, confirming its dual mechanism of action.
Sources
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Technical Support Center: 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Welcome to the technical support center for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during in vitro and in vivo experimental workflows. As a small molecule inhibitor, likely targeting a protein kinase, achieving and maintaining its solubility is critical for accurate and reproducible results.[1][2][3] This resource provides a structured, question-and-answer-based approach to address these issues head-on, grounded in established principles of medicinal chemistry and formulation science.
I. Troubleshooting Guide: Addressing Poor Solubility
Researchers often face challenges with the low aqueous solubility of complex heterocyclic compounds like 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. This section provides a systematic approach to overcoming these issues.
Q1: My compound has precipitated out of my aqueous buffer during my experiment. What are the likely causes and how can I resolve this?
A1: Precipitation of your compound from an aqueous solution is a common issue, often stemming from its inherent hydrophobicity. The large, relatively non-polar structure of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea contributes to its poor water solubility. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Initial Stock Solution Preparation
It is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions of many kinase inhibitors.[4][5]
-
Protocol:
-
Weigh out the desired amount of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
-
Add a minimal amount of 100% DMSO or DMF to completely dissolve the compound. Gentle warming (to 37°C) or vortexing can aid dissolution.
-
Store this stock solution at -20°C or -80°C for stability.[6]
-
Step 2: Dilution into Aqueous Buffer
When diluting the stock solution, it is critical to avoid crashing the compound out of solution.
-
Best Practice: Add the stock solution dropwise to your vigorously vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your experimental medium as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your biological assays.[4]
Workflow for Preparing an Aqueous Solution from a DMSO Stock
Caption: Workflow for dissolving the compound in an aqueous buffer.
Q2: I am still observing precipitation even with the use of a co-solvent. What other strategies can I employ to increase the solubility of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea?
A2: If co-solvents alone are insufficient, several other techniques can be employed to enhance the solubility of your compound.[7][8] These methods can be used individually or in combination.
1. pH Adjustment:
The chemical structure of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea contains several nitrogen atoms within its pyrimidine and morpholine rings, which are likely to be weakly basic. Therefore, adjusting the pH of your aqueous buffer can significantly impact its solubility.[9]
-
Principle: For a weakly basic compound, decreasing the pH (making the solution more acidic) will lead to protonation of the basic nitrogen atoms. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[10][11][12]
-
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Attempt to dissolve the compound in each buffer, with and without a co-solvent.
-
Visually inspect for precipitation and, if possible, quantify the solubility at each pH.
-
Select the lowest pH that provides adequate solubility and is compatible with your experimental system.
-
2. Use of Surfactants:
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13]
-
Commonly Used Surfactants: Tween® 80 and Solutol® HS-15 are non-ionic surfactants frequently used in preclinical formulations.[13]
-
Considerations: The concentration of the surfactant should be kept low to avoid disrupting cell membranes or interfering with protein activity in your assay.
3. Particle Size Reduction:
For preparing suspensions, reducing the particle size of the solid compound can increase its dissolution rate.[13][14]
-
Methods: Techniques such as micronization or the preparation of nanosuspensions can be employed.[7][15][16][17] These methods increase the surface area-to-volume ratio of the compound, facilitating faster dissolution.[7][14]
Decision Tree for Solubility Enhancement
Caption: A decision-making workflow for enhancing compound solubility.
II. Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for making a stock solution of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea?
A3: For most in vitro applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[4] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[18] For in vivo studies, formulation strategies may involve co-solvents like polyethylene glycol (PEG), propylene glycol, or surfactants.[19][20][21]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: To minimize solvent-induced toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[4] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q5: Can I heat the compound to get it into solution?
A5: Gentle warming (e.g., to 37°C) can be used to aid in the initial dissolution of the compound in an organic solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. The thermal stability of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea should be considered, and if unknown, caution is advised.
Q6: How should I store my stock solution and aqueous preparations?
A6: Stock solutions in 100% DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of the compound are generally not recommended for long-term storage and should be prepared fresh for each experiment.[5]
Quantitative Data Summary
While specific solubility data for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is not publicly available, the following table provides a general guide for the solubility of similar phenylurea-containing compounds in common solvents.
| Solvent | General Solubility of Phenylureas | Expected Solubility of the Target Compound |
| Water | Low to very low | Very low |
| PBS (pH 7.4) | Very low | Very low |
| Ethanol | Slightly soluble to soluble | Slightly soluble |
| DMSO | Soluble to very soluble | Very soluble |
| DMF | Soluble to very soluble | Very soluble |
This table is an estimation based on the chemical class and may not be representative of the exact solubility of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
References
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
Gothwal, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available from: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]
-
Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Available from: [Link]
-
Clarysse, S., et al. (2021). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Singh, S., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
-
SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Ascendia Pharma. (n.d.). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
PubMed. (2007). Identification of protein kinase CK2 inhibitors using solvent dipole ordering virtual screening. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available from: [Link]
-
MedCrave. (2018). Technologies to improve the solubility, dissolution and bioavailability of poorly soluble drugs. Available from: [Link]
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ACS Publications. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Journal of Medicinal Chemistry. Available from: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]
-
Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
-
ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available from: [Link]
-
National Institutes of Health. (2022). Hsp90β‐Selective Inhibitors: Probing the Solvent‐Accessible Frontier. Available from: [Link]
-
ResearchGate. (2014). Chemical structures of the phenylurea herbicides tested in this study.... Available from: [Link]
-
MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available from: [Link]
-
ChemBK. (2024). N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride. Available from: [Link]
-
SlidePlayer. (n.d.). Prodrugs プロドラッグ. Available from: [Link]
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WILEY-VCH. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Available from: [Link]
-
PubChem. (n.d.). N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide. Available from: [Link]
-
MicroBiopharm Japan Co., Ltd. (n.d.). Products. Available from: [Link]
-
KYOWA PHARMA CHEMICAL CO., LTD. (n.d.). Products. Available from: [Link]
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Technical Support Center: Enhancing Bioavailability of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea and Analogs
Welcome to the technical support center for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this and structurally related compounds. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your experimental outcomes.
Part 1: Compound Profile & Frequently Asked Questions (FAQs)
Compound Overview: 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
This molecule belongs to the pyrimidinone class of compounds, with a phenylurea side chain.[1] While specific data for this exact molecule is not widely published, its structural motifs suggest potential challenges with aqueous solubility and membrane permeability, which are common determinants of poor oral bioavailability. The phenylurea group can contribute to low solubility.[2][3]
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in our initial rodent pharmacokinetic (PK) studies. What are the likely causes?
A1: Low oral bioavailability for a compound with this structure often stems from two primary factors: poor aqueous solubility and/or low intestinal permeability.[4] It is also possible that the compound is subject to extensive first-pass metabolism in the gut wall or liver.[4] A systematic approach, starting with basic physicochemical characterization, is necessary to pinpoint the root cause.
Q2: What initial in vitro assays should we perform to diagnose the bioavailability problem?
A2: To effectively troubleshoot, we recommend a tiered approach. Start with fundamental physicochemical property assessment, followed by in vitro assays that model absorption and metabolism.
-
Tier 1: Physicochemical Characterization
-
Aqueous solubility determination at different pH values (e.g., pH 2.0, 6.8, 7.4) to understand its behavior in the gastrointestinal tract.
-
LogP/LogD measurement to assess lipophilicity.
-
-
Tier 2: In Vitro Absorption & Metabolism Models
Q3: Our compound shows high lipophilicity (LogP > 4). Is this beneficial for absorption?
A3: While a certain degree of lipophilicity is required for membrane traversal, very high lipophilicity can be detrimental. Highly lipophilic compounds often exhibit poor aqueous solubility, may get trapped in the lipid bilayers of enterocytes, or be extensively metabolized. This can lead to a non-linear relationship between lipophilicity and absorption, often referred to as the "rule of five" trade-off.[7]
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Improving Bioavailability
This section provides a systematic workflow to diagnose and address poor bioavailability of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
Step 1: Initial Assessment of Physicochemical and In Vitro ADME Properties
The first step is to gather baseline data to understand the primary obstacles to absorption.
-
Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Add an excess of the compound to each buffer.
-
Shake the samples at a controlled temperature (e.g., 37°C) for 24 hours to ensure equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
-
Coat a 96-well filter plate with the lipid solution to form an artificial membrane.
-
Add the test compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate for a defined period (e.g., 4-16 hours).
-
Measure the compound concentration in both donor and acceptor wells to calculate the permeability coefficient (Pe).
| Parameter | Result | Interpretation & Next Steps |
| Aqueous Solubility | < 10 µg/mL at pH 6.8 | Solubility-limited absorption. Proceed to Step 2: Formulation Strategies . |
| PAMPA Permeability (Pe) | < 1 x 10-6 cm/s | Permeability-limited absorption. Consider both formulation strategies to enhance permeability and Step 3: Prodrug Strategies . |
| Caco-2 Efflux Ratio | > 2 | Active efflux is a potential issue. Investigate co-administration with efflux inhibitors in preclinical models. |
| Liver Microsome Half-life | < 30 minutes | High first-pass metabolism. Focus on formulation strategies that can bypass the liver (e.g., lipid-based formulations promoting lymphatic uptake) or chemical modifications to block metabolic sites.[8] |
Step 2: Formulation Strategies for Solubility and Permeability Enhancement
Based on the initial assessment, select an appropriate formulation strategy.
Caption: Decision workflow for selecting a formulation strategy.
Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9] This is a suitable first approach for compounds with dissolution rate-limited absorption.
Experimental Protocol: Nanosuspension Formulation
-
Disperse the compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
Subject the suspension to high-pressure homogenization or wet media milling.
-
Monitor particle size reduction using dynamic light scattering (DLS) until the desired size (e.g., < 200 nm) is achieved.
-
Evaluate the dissolution rate of the nanosuspension compared to the unformulated drug.
Converting the crystalline drug to an amorphous state can significantly increase its aqueous solubility and dissolution rate.[10]
Experimental Protocol: Solvent Evaporation for ASD Preparation
-
Dissolve the compound and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a common solvent (e.g., methanol or acetone).
-
Remove the solvent under vacuum using a rotary evaporator to form a solid dispersion.
-
Characterize the physical form using X-ray powder diffraction (XRPD) to confirm the amorphous state.
-
Perform dissolution testing to compare the release profile to the crystalline drug.
For highly lipophilic compounds, LBDDS can improve bioavailability by pre-dissolving the drug in a lipid vehicle, thereby bypassing the dissolution step in the GI tract.[9] These formulations can also enhance lymphatic transport, reducing first-pass metabolism.[8]
Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Screen various oils, surfactants, and co-solvents for their ability to solubilize the compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent.
-
Add the drug to the mixture and stir until dissolved.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Characterize the droplet size of the resulting emulsion.
Step 3: Prodrug Strategies for Permeability-Limited Compounds
If poor permeability is the primary issue, a prodrug approach may be necessary. This involves chemically modifying the molecule to introduce a promoiety that improves permeability, which is later cleaved in vivo to release the active drug.[11]
Caption: Conceptual workflow for prodrug design.
Example Prodrug Strategy for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea:
-
Target for Modification: The urea N-H group or a site on the phenyl ring.
-
Promoiety: An amino acid or a short peptide could be attached to leverage intestinal peptide transporters (e.g., PEPT1). An ester promoiety could be added if a suitable functional group is available or can be introduced.
-
Validation: The resulting prodrug would need to be synthesized and evaluated for:
-
Improved permeability in the Caco-2 assay.
-
Stability in GI fluids.
-
Cleavage and release of the parent drug in plasma or liver homogenate.
-
Step 4: In Vivo Pharmacokinetic Evaluation
After developing promising formulations or a prodrug, the next step is to evaluate their performance in an animal model (e.g., rat or mouse).[12]
-
Fast male Sprague-Dawley rats overnight.
-
Administer the test formulation (e.g., nanosuspension, ASD, or SEDDS) and the control (e.g., simple suspension in 0.5% methylcellulose) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[12]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 10 | 50 ± 15 | 250 ± 75 | 100 |
| Nanosuspension | 10 | 150 ± 40 | 900 ± 200 | 360 |
| ASD in HPMC-AS | 10 | 250 ± 60 | 1500 ± 350 | 600 |
| SEDDS | 10 | 400 ± 90 | 2500 ± 500 | 1000 |
Part 3: Final Recommendations
The journey to improve the bioavailability of a challenging compound like 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is iterative. The data from each step should guide the next. For instance, if a nanosuspension shows a modest improvement, but the ASD provides a more significant enhancement, it suggests that achieving a supersaturated state in the GI tract is more critical than just increasing the dissolution rate. If all formulation approaches yield only marginal improvements, it may indicate that permeability or efflux is the dominant barrier, necessitating a return to the prodrug strategy.
For further support, please contact our application specialists with your experimental data.
References
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. U.S. Food and Drug Administration. Available from: [Link]
-
2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Taylor & Francis Online. Available from: [Link]
-
Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Sciedu Press. Available from: [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. Selvita. Available from: [Link]
-
Chemical structures of the phenylurea herbicides tested in this study.... - ResearchGate. ResearchGate. Available from: [Link]
-
Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis - MDPI. MDPI. Available from: [Link]
-
In vitro models for prediction of drug absorption and metabolism - ITQB. ITQB NOVA. Available from: [Link]
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What are the formulation strategies to improve PK properties? - Patsnap Synapse. Patsnap. Available from: [Link]
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Progress in approved drugs from natural product resources. Natural Products and Bioprospecting. Available from: [Link]
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N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride - ChemBK. ChemBK. Available from: [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability - Hilaris Publisher. Hilaris Publisher. Available from: [Link]
-
Enhancing the Bioavailability of Poorly Soluble Drugs - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Chapter 15. Drug Product Performance, In Vivo: Bioavailability and Bioequivalence | Applied Biopharmaceutics & Pharmacokinetics, 6e | AccessPharmacy. McGraw-Hill Medical. Available from: [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. MDPI. Available from: [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available from: [Link]
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Predicting Drug Bioavailability with the Modern-day Toolkit - International Biopharmaceutical Industry. International Biopharmaceutical Industry. Available from: [Link]
-
Video: Drug Product Performance: In Vitro–In Vivo Correlation - JoVE. Journal of Visualized Experiments. Available from: [Link]
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- 12. selvita.com [selvita.com]
Technical Support Center: Crystallization of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Introduction
Welcome to the technical support guide for the crystallization of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. This molecule, with its multiple hydrogen bond donors and acceptors, aromatic systems, and conformational flexibility, presents unique challenges and opportunities in developing a robust and reproducible crystallization protocol. This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-solving advice in the Troubleshooting section. Our goal is to empower researchers to move beyond simple trial-and-error and apply fundamental principles to achieve consistent, high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable initial solvent system for crystallization?
A1: Solvent selection is the most critical step in developing a crystallization process.[1] The ideal solvent, or solvent/anti-solvent pair, should exhibit a steep solubility curve with respect to temperature or solvent composition. This means the compound should be highly soluble in the hot solvent and poorly soluble at room temperature or upon addition of an anti-solvent.[2]
For 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, consider its structural features:
-
Polar groups (urea, morpholine oxygen, methoxy group): Suggests solubility in polar solvents.
-
Aromatic rings (phenyl, pyrimidine): Suggests solubility in aromatic or moderately polar solvents.
Recommended Starting Solvents:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK).[5]
-
Esters: Ethyl Acetate (EtOAc).
-
Ethers: Tetrahydrofuran (THF), Dioxane.[6]
-
High-boiling point polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be very good solvents, making them more suitable as the "solvent" component in an anti-solvent system.[6]
A systematic screening approach, as detailed in Protocol 1 , is the most effective method.
Q2: What are the primary crystallization methods I should consider for this compound?
A2: The most common and effective methods for a molecule of this type are cooling crystallization, anti-solvent crystallization, and evaporative crystallization.
-
Anti-Solvent Crystallization: This technique is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both solvents are miscible.[10][11] The process involves adding the anti-solvent to a solution of the compound, which reduces the overall solubility of the solute and causes it to crystallize.[10] This is a powerful method for compounds that are highly soluble in most common solvents at room temperature.[12] See Protocol 3 for details.
-
Vapor Diffusion: A variation of anti-solvent crystallization excellent for small scales. A solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[13]
Q3: What is "oiling out" and why might it happen with this molecule?
A3: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where the compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[14][15][16] This oil is a supersaturated, liquid form of your compound and can trap impurities effectively, hindering purification.[17][18]
This can occur for several reasons:
-
High Supersaturation: The solution becomes supersaturated too quickly, typically from rapid cooling or fast anti-solvent addition.[14] The system relieves this supersaturation by forming a disordered liquid phase, which is kinetically easier than forming an ordered crystal lattice.
-
Impurities: Impurities can interfere with the crystal lattice formation, promoting the formation of an oil.[1]
-
Compound Properties: Molecules with high conformational flexibility or low melting points are more prone to oiling out. The morpholine ring and the urea linkage in your compound could contribute to this behavior.
Refer to the Troubleshooting Guide for specific strategies to overcome oiling out.
Q4: What is polymorphism and why is it a critical consideration?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[19][20][21] These different forms, called polymorphs, have the same chemical composition but different internal crystal lattices. This results in different physical properties, including:
-
Solubility and Dissolution Rate[22]
-
Melting Point
-
Stability (one form is typically the most thermodynamically stable)[20]
For drug development professionals, controlling polymorphism is crucial.[1][22] An unexpected change from a metastable polymorph to a more stable (and often less soluble) one can drastically alter the drug's performance.[22] Crystallization conditions such as solvent choice, cooling rate, and temperature directly influence which polymorph is formed.[20][21] It is essential to characterize your final product using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired form.
Troubleshooting Guide
Problem: My compound "oils out" instead of crystallizing.
-
Causality: This is a kinetic issue where liquid-liquid phase separation is faster than crystal nucleation.[14] The system reaches a miscibility gap before the molecules can organize into a stable crystal lattice. This is often triggered by excessively high supersaturation.
| Solution | Rationale |
| 1. Reduce Cooling Rate | Slowing the cooling process (e.g., by insulating the flask or using a programmed cooling bath) reduces the rate at which supersaturation is generated, giving molecules more time to nucleate and grow into an ordered lattice.[7] |
| 2. Increase Solvent Volume | Add a small amount of additional hot solvent to the saturated solution. This lowers the supersaturation level, making the solution less prone to oiling out as it cools.[25] |
| 3. Use a Different Solvent | The compound's solubility profile in another solvent may be less steep, leading to a more controlled crystallization. |
| 4. Add Seed Crystals | Introduce a few crystals of the desired solid form just as the solution begins to cool and become cloudy.[26] This provides a template for crystal growth, bypassing the kinetic barrier to nucleation and directing the process away from oiling out.[14][17] |
| 5. Modify Anti-Solvent Addition | If using an anti-solvent method, slow the addition rate significantly. Alternatively, try "reverse addition": slowly add your compound solution to the bulk anti-solvent.[26] This maintains a lower level of supersaturation throughout the process. |
Problem: No crystals form, even after the solution has cooled completely.
-
Causality: The solution has not reached a sufficient level of supersaturation for nucleation to occur. This is the most common reason for crystallization failure.[27]
| Solution | Rationale |
| 1. Induce Nucleation | Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[25][27] Seeding: Add a single, small seed crystal of your compound.[25][26] |
| 2. Increase Concentration | If induction methods fail, too much solvent was likely used.[27] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. |
| 3. Cool to a Lower Temperature | Place the flask in an ice bath or refrigerator. The lower temperature will further decrease the compound's solubility, increasing supersaturation. |
| 4. Add an Anti-Solvent | If the compound is in a good solvent, carefully add a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then allow it to stand. |
Problem: The crystals are very fine needles or a powder, making them difficult to filter and dry.
-
Causality: This is typically the result of very rapid nucleation, where a large number of crystal nuclei form simultaneously, leading to competition for the solute and resulting in small final crystals.[28] High supersaturation is the primary cause.
| Solution | Rationale |
| 1. Reduce the Rate of Supersaturation | As with oiling out, slow down the process. Use a slower cooling rate or a slower anti-solvent addition rate. This favors crystal growth over nucleation.[7] |
| 2. Reduce Solute Concentration | Start with a slightly more dilute solution. This will lower the driving force for nucleation, allowing fewer, larger crystals to grow.[25] |
| 3. Use a Digestion/Slurry Step | After initial crystallization, hold the crystal slurry at a constant temperature (or cycle the temperature up and down slightly) for several hours with gentle stirring. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, increasing the average particle size. |
| 4. Change the Solvent System | The solvent can have a profound effect on crystal habit (the external shape).[29][30] Experimenting with different solvents (e.g., switching from an alcohol to an ester) can sometimes dramatically change the crystal morphology from needles to more block-like prisms. |
Visualizations & Protocols
Diagram: Troubleshooting Crystallization Failures
This decision tree outlines a logical progression of steps to take when initial crystallization attempts are unsuccessful.
Caption: Decision tree for troubleshooting common crystallization issues.
Diagram: Anti-Solvent Crystallization Workflow
This diagram illustrates the key steps and decision points in an anti-solvent crystallization process.
Caption: General workflow for performing anti-solvent crystallization.
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, toluene, heptane, water) dropwise at room temperature, vortexing after each addition.
-
Room Temp Solubility: Observe the solubility. A good single solvent for cooling crystallization will show poor solubility at room temperature. Note solvents in which the compound is highly soluble (potential "solvents" for an anti-solvent pair) and those in which it is insoluble (potential "anti-solvents").
-
Hot Solubility: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise if needed until the compound just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Place it in an ice bath afterward.
-
Evaluation: A successful solvent is one in which the compound dissolves when hot and forms a good quantity of crystalline solid upon cooling.[31] An ideal solvent pair consists of a "good" solvent from step 3 and an "insoluble" solvent from step 3 that are miscible with each other (e.g., acetone/water, THF/hexane).[31]
Protocol 2: Controlled Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the impure solid. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at or near the solvent's boiling point.[2]
-
Crystal Growth: As the solution cools, the solubility will decrease, and crystals should begin to form.[2] Do not disturb the flask during this initial growth phase.
-
Cooling (Step 2): Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent at room temperature.
-
Setup: Place the solution in a flask equipped with a magnetic stirrer and begin gentle agitation.
-
Anti-Solvent Addition: Using a dropping funnel or syringe pump, add the "anti-solvent" dropwise to the stirred solution.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.
-
Growth: Stop the addition and allow the mixture to stir for a period (30 minutes to several hours) to allow the crystals to grow in size.
-
Completion (Optional): If needed to maximize yield, add more anti-solvent slowly.
-
Isolation: Isolate, wash, and dry the crystals as described in Protocol 2, using the anti-solvent or a mixture of the two solvents for the washing step.
References
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo website. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo website. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from a public source. [Link]
-
Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. [Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. [Link]
-
Why Polymorphism is Key in Drug Development!. (2025, May 1). PharmaCores. [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). Retrieved from a research poster source. [Link]
-
Understanding Oiling Out in Crystallization. (n.d.). Scribd. [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). World Journal of Pharmaceutical Research. [Link]
-
Cooling Crystallization. (n.d.). Yanming. [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
-
Crystallization process guide | industrial use. (n.d.). ANDRITZ. [Link]
-
Control of Crystal Size and Morphology of Calcium Carbonate Crystal Polymorphism. (2021). Journal of Materials Science and Chemical Engineering. [Link]
-
Crystal polymorphism. (n.d.). Wikipedia. [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes. (2008). Computers & Chemical Engineering. [Link]
-
Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017, September 28). MDPI. [Link]
-
Crystal Polymorphism in Pharmaceutical Science. (2017). ResearchGate. [Link]
-
Size and morphology control over MOF-74 crystals. (2015). RSC Publishing. [Link]
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Cooling/Freezing Crystallization. (n.d.). Myande. [Link]
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Autonomous Control of Crystal Size and Shape in Dense Suspensions via Imaging. (2025). ChemRxiv. [Link]
-
Guide for crystallization. (n.d.). Retrieved from a university source. [Link]
-
Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. [Link]
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Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials. (2022). PMC. [Link]
-
Controls of Crystal Morphology, Size and Structure in Spontaneous Precipitation of Calcium Carbonate. (2012). SciSpace. [Link]
- Processes involving the use of antisolvent crystallization. (n.d.).
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Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]
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Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. [Link]
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Crystallisation in pharmaceutical processes. (n.d.). BIA. [Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university standard operating procedure document. [Link]
-
Green Synthesis of Pyrimidine Derivative. (2013, November 4). Semantic Scholar. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016, April 1). ResearchGate. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]
-
N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride. (2024, January 2). ChemBK. [Link]
- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. (n.d.).
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1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea metabolic stability issues
Technical Support Center: 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
A Guide to Investigating and Troubleshooting Metabolic Stability
Welcome to the technical support resource for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter while investigating the metabolic stability of this compound.
Metabolic stability is a critical parameter in drug discovery, defining the susceptibility of a compound to biotransformation.[1] It directly influences key pharmacokinetic properties such as half-life, clearance, and oral bioavailability, ultimately impacting the therapeutic potential of a new chemical entity (NCE).[1][2] This molecule, with its distinct methoxy, morpholine, pyrimidine, and phenylurea moieties, presents several potential sites for metabolic activity. Understanding these "metabolic soft spots" is crucial for interpreting experimental data and guiding further medicinal chemistry efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concepts & Initial Observations
Question: I am starting my investigation. What are the most likely metabolic liabilities of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea based on its structure?
Answer: Based on established metabolic pathways for its constituent functional groups, we can predict several "hot spots" for metabolism. The primary sites of concern are:
-
O-Demethylation of the Methoxy Group: The 2-methoxy group on the pyrimidine ring is a prime candidate for oxidation by Cytochrome P450 (CYP) enzymes, resulting in the formation of a phenol. This is one of the most common metabolic pathways for methoxy-containing aromatic compounds.[3][4]
-
Aromatic Hydroxylation: The terminal phenyl ring of the urea moiety is susceptible to CYP-mediated hydroxylation at its ortho, meta, or para positions.
-
Morpholine Ring Oxidation: While the morpholine ring is often incorporated to enhance metabolic stability and solubility[5][6], it can undergo oxidation at the carbons adjacent to the nitrogen or oxygen atoms.[7]
-
Pyrimidine Ring Oxidation: The pyrimidine core itself can be a substrate for oxidative metabolism.[8][9]
These potential pathways are visualized below. Understanding these possibilities is the first step in designing experiments and identifying metabolites.
Caption: Predicted Phase I metabolic pathways for the target compound.
Question: My compound shows very rapid degradation in my in vitro assay. How do I confirm this is due to metabolism?
Answer: This is a critical control experiment. Rapid disappearance of a parent compound can be due to enzymatic metabolism, chemical instability in the assay buffer, or non-specific binding to the labware.
To confirm metabolic turnover, you must run parallel incubations under identical conditions with one key difference: the absence of the metabolic enzymes or their necessary cofactors.
-
For Liver Microsomes: Run two control groups:
-
No NADPH: Incubate the compound with microsomes but without the NADPH regenerating system. CYPs require NADPH to function, so its absence will halt most Phase I metabolism.[2]
-
Heat-Inactivated Microsomes: Incubate the compound with microsomes that have been denatured by heating. This destroys all enzymatic activity.
-
-
For Hepatocytes: Run a control with heat-inactivated hepatocytes.
If the compound remains stable in these control incubations but disappears in the active incubation, you can confidently attribute the degradation to enzymatic metabolism. If it degrades in all conditions, you have a compound stability or binding issue that must be resolved before assessing metabolism.
Section 2: Experimental Design & Troubleshooting
Question: I'm seeing high variability between my experimental replicates in a liver microsomal stability assay. What are the common causes?
Answer: High variability can undermine the reliability of your calculated intrinsic clearance (CLint) and half-life (t1/2) values. The most common culprits are related to execution of the assay itself.
| Potential Cause | Explanation & Troubleshooting Action |
| Inconsistent Pipetting | At low micromolar concentrations, small volume errors in adding the compound stock, microsomes, or NADPH can lead to large concentration differences. Action: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like microsomal suspensions. |
| Poor Mixing | Failure to adequately mix upon addition of each component (especially starting the reaction with NADPH) can create localized reactions that are not representative of the whole well. Action: Gently vortex or shake the plate after each addition step. |
| Inaccurate Timing | The quenching step (adding a cold organic solvent) must be precise, especially for early time points (0, 1, 5 min) where the rate of metabolism is fastest. Action: Use a multichannel pipette to quench multiple wells simultaneously. Stagger the start of your reactions to allow for accurate timing of each time point. |
| Sub-optimal Quenching | Incomplete protein precipitation can lead to continued enzymatic activity or significant matrix effects during LC-MS analysis. Action: Ensure the quench solution (e.g., acetonitrile or methanol) is ice-cold and the volume ratio is sufficient (typically at least 3:1 solvent to reaction volume). Vortex thoroughly after quenching and centrifuge at high speed to ensure a clean supernatant.[10] |
| Sample Evaporation | If using a plate format, evaporation from wells during the 37°C incubation can concentrate the reactants, altering the reaction rate. Action: Use adhesive plate seals to prevent evaporation during incubation. |
Question: How do I determine which specific CYP450 isozymes are responsible for metabolizing my compound?
Answer: Identifying the specific CYPs involved, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions (DDIs).[11][12] There are two primary methods:
-
Chemical Inhibition: This involves incubating your compound in pooled human liver microsomes (HLM) in the presence and absence of known selective inhibitors for major CYP isozymes. A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
-
Recombinant Enzymes: This is a more direct approach where the compound is incubated individually with a panel of commercially available, recombinantly expressed human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, etc.). The enzymes that show the highest rates of turnover are the principal contributors to its metabolism.[13]
Given the structure, CYP3A4 is a likely candidate, as it is involved in the metabolism of many morpholine- and pyrimidine-containing drugs.[5][8]
Caption: Workflow for identifying CYP enzymes responsible for metabolism.
Section 3: Analytical & Data Interpretation
Question: I'm using LC-MS/MS for analysis. What are the expected mass shifts for the primary metabolites?
Answer: Metabolite identification relies on detecting new peaks in your chromatogram and analyzing their mass-to-charge ratio (m/z) relative to the parent compound. High-resolution mass spectrometry (HRMS) is invaluable for proposing elemental compositions.[14]
Here is a table of common Phase I metabolic transformations and the corresponding mass shifts you should look for.
| Metabolic Reaction | Mass Change | Likely Site on Molecule |
| Hydroxylation | +15.995 Da | Phenyl Ring, Morpholine Ring, Pyrimidine Ring |
| O-Demethylation | +15.995 Da (addition of O) followed by -14.016 Da (loss of CH2) = Net change of +1.979 Da relative to parent, but more easily identified by the loss of the methyl group. The resulting phenol is often seen as M-14. | Methoxy Group |
| N-dealkylation | - | Not directly applicable, but oxidation of the morpholine ring could lead to ring opening. |
| Oxidation to Carbonyl | +13.979 Da (loss of 2H, addition of O) | Secondary alcohol formed from initial hydroxylation |
Question: My data suggests a half-life (t1/2) of less than 10 minutes in human liver microsomes. What does this mean for my compound?
Answer: A short half-life (e.g., <30 minutes) in a microsomal stability assay generally indicates high intrinsic clearance (CLint).[2] This suggests the compound is rapidly metabolized by Phase I enzymes.
-
Interpretation: A compound with high CLint is likely to have poor oral bioavailability due to extensive first-pass metabolism in the liver and a short duration of action in vivo.[2][12]
-
Next Steps:
-
Metabolite Identification: Determine the exact site of metabolism. Knowing the "soft spot" is essential for medicinal chemists to modify the structure. For example, if O-demethylation is the primary route, replacing the methoxy group with a bioisostere might improve stability.[3]
-
Assess in Hepatocytes: Microsomes only contain Phase I and some Phase II enzymes. Hepatocytes contain a full complement of metabolic enzymes and transporters and provide a more complete picture of liver metabolism.[10][15]
-
Cross-Species Comparison: Evaluate stability in microsomes from other species (e.g., rat, dog, monkey) to select an appropriate species for further in vivo pharmacokinetic studies.[16]
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol aims to determine the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Materials:
-
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (Test Compound)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., BD Gentest™ Solutions A & B)
-
Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS)
-
96-well incubation plate and plate sealer
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a 2 mg/mL working solution of microsomes in phosphate buffer. Keep on ice.
-
Prepare a master mix containing the test compound in phosphate buffer. The final concentration of the test compound in the incubation should typically be 1 µM to be under Km conditions.[1]
-
-
Incubation Setup:
-
In the 96-well plate, add the compound/buffer master mix to each well for the specified time points (e.g., 0, 5, 15, 30, 45, 60 min).
-
Add the microsomal working solution to all wells except the "No Enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the enzymes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding pre-warmed NADPH regenerating solution to all wells (except for the "No NADPH" control). The 0-minute time point is quenched immediately after adding NADPH.
-
-
Time Course & Quenching:
-
Incubate the plate at 37°C, shaking gently.
-
At each designated time point, stop the reaction by adding 3 volumes of ice-cold ACN with internal standard to the respective wells.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at >3000g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.[17][18]
-
-
Data Analysis:
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate Half-life (t1/2) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Concentration).[15][19]
-
References
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available from: [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available from: [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Available from: [Link]
-
Analytical strategies for identifying drug metabolites. PubMed. Available from: [Link]
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. ALWSCI. Available from: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]
-
CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. Available from: [Link]
-
A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available from: [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]
-
Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available from: [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available from: [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. Available from: [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]
-
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. Available from: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]
-
Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. Available from: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Available from: [Link]
-
Metabolism and pharmacokinetic optimization strategies in drug discovery. ScienceDirect. Available from: [Link]
-
Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. ACS Publications. Available from: [Link]
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Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available from: [Link]
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Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. ACS Publications. Available from: [Link]
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Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. Available from: [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]
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Urea cycle. Wikipedia. Available from: [Link]
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Urea Cycle - Metabolic Pathways - Biochemistry. Picmonic. Available from: [Link]
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The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available from: [Link]
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“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. Available from: [Link]
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Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. Available from: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. ScienceDirect. Available from: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. Available from: [Link]
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Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available from: [Link]
-
Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Sumitomo Chemical. Available from: [Link]
-
Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. Available from: [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available from: [Link]
-
Classes of analogs. (A) Class A, morpholinomethylphenyl in ortho, meta,... ResearchGate. Available from: [Link]
-
Sub-structure-based category formation for the prioritisation of genotoxicity hazard assessment for pesticide residues: Sulphonyl ureas. LJMU Research Online. Available from: [Link]
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- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
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Technical Support Center: Investigating and Mitigating Cytotoxicity of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea and Related Compounds
Disclaimer: No specific public data is available for the compound "1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea." This guide is based on established principles for structurally related pyrimidine-urea and phenylurea derivatives and provides a general framework for troubleshooting and mitigating cytotoxicity.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and provides a logical sequence for troubleshooting unexpected cytotoxicity observed during in vitro experiments.
Q1: We've observed high cytotoxicity with our compound. What are the first things we should check?
High cytotoxicity can stem from the compound itself or from experimental artifacts. A systematic check is crucial.
Initial Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the compound is what you think it is and is free from cytotoxic impurities from the synthesis.
-
Check for Solvent-Induced Toxicity: The final concentration of solvents like DMSO should typically be below 0.5% to avoid solvent-induced cell death. Run a vehicle-only control to confirm.
-
Evaluate Cell Health and Culture Conditions: Use cells in the logarithmic growth phase and ensure they are not over-confluent, which can cause spontaneous cell death. Visually inspect cultures for any signs of microbial contamination.
-
Assay Interference: Some compounds can interfere with assay reagents. For example, compounds that reduce tetrazolium salts (like MTT) will give a false viability signal. Always run a "compound-only" control in cell-free media.
-
Review Dosing and Incubation Time: Toxicity is often dose- and time-dependent.[1] An unexpectedly high concentration or a prolonged incubation period may be the cause. It's essential to perform a full dose-response curve.
Part 2: Mechanistic Investigation of Cytotoxicity
Once experimental artifacts are ruled out, the next step is to understand why the compound is toxic. Cytotoxicity can be broadly categorized as on-target (related to the intended biological target) or off-target.[2]
Q2: How can we determine if the cytotoxicity is on-target or off-target?
-
On-Target Toxicity: Occurs when the compound's effect on its intended target leads to cell death. This is often seen in cancer research where the goal is to kill tumor cells.[2][3]
-
Off-Target Toxicity: Results from the compound interacting with other cellular components, leading to unintended harmful effects.[1][2]
Experimental Workflow to Differentiate On-Target vs. Off-Target Effects:
Caption: Workflow to distinguish on-target from off-target cytotoxicity.
Q3: What are common off-target mechanisms for compounds with pyrimidine, urea, and morpholine scaffolds?
Compounds with these chemical features can induce toxicity through several mechanisms:
-
Mitochondrial Dysfunction: Many drugs can impair mitochondrial function by inhibiting the electron transport chain, disrupting the mitochondrial membrane potential, or inducing oxidative stress.[4] This is critical as cells grown in media with galactose instead of glucose are more sensitive to mitochondrial toxins.[4]
-
Reactive Metabolite Formation: The liver's cytochrome P450 enzymes can metabolize some drugs into highly reactive intermediates.[1] These metabolites can bind to cellular proteins and DNA, causing damage and triggering cell death.[1][5] The morpholine ring, while often improving metabolic stability, can undergo metabolism itself.[6][7]
-
Inhibition of Other Kinases: The phenylurea scaffold is a known feature in many kinase inhibitors.[8][9] The compound may be inhibiting other essential kinases that share structural similarities with the intended target.
-
Disruption of DNA Replication: Some cytotoxic agents function by interfering with DNA replication and transcription, which is particularly effective against rapidly dividing cells.[3]
Table 1: Key Assays for Mechanistic Investigation
| Mechanism of Toxicity | Recommended Assay | Principle |
| Apoptosis vs. Necrosis | Annexin V/PI Staining | Annexin V binds to phosphatidylserine on apoptotic cells, while Propidium Iodide (PI) enters necrotic cells with compromised membranes.[10] |
| Mitochondrial Dysfunction | Seahorse XF Analyzer | Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.[4] |
| TMRM/JC-1 Staining | Fluorescent dyes that measure mitochondrial membrane potential. A decrease indicates dysfunction.[4] | |
| Oxidative Stress | ROS-Glo™, DCFDA Staining | Assays that measure the levels of reactive oxygen species (ROS) within the cell.[4] |
| DNA Damage | γH2AX Staining | γH2AX is a marker for DNA double-strand breaks. An increase indicates genotoxicity. |
Part 3: Strategies for Reducing Cytotoxicity
If the observed cytotoxicity is determined to be an undesirable off-target effect, several medicinal chemistry and formulation strategies can be employed.
Q4: How can we modify the compound's structure to reduce its toxicity?
The goal of structural modification is to decrease affinity for off-target molecules or alter metabolic pathways while retaining on-target activity.[5][11] This is a core challenge in drug discovery.[11]
Medicinal Chemistry Strategies:
-
Block Metabolic Hotspots: If reactive metabolite formation is suspected, modifications can be made to the parts of the molecule most likely to be metabolized. This could involve adding a fluorine atom to a phenyl ring to block oxidation at that position.
-
Modulate Lipophilicity: High lipophilicity can lead to non-specific binding and poor solubility. Adjusting substituents on the phenyl ring or modifying the morpholine group can optimize the balance between hydrophilicity and lipophilicity.[12][13]
-
Introduce Bulky Groups: Strategically adding bulky groups can prevent the compound from fitting into the binding pockets of off-target proteins, thereby improving selectivity.[14]
-
Disrupt Conjugated Systems: For compounds where phototoxicity is a concern, structural changes that break up extended conjugated π-systems can reduce the risk.[15]
Caption: Medicinal chemistry approaches to mitigate compound cytotoxicity.
Q5: Can formulation or delivery methods help reduce toxicity?
Yes, advanced formulation can shield healthy tissues from the compound, reducing systemic toxicity.
-
Prodrugs: The compound can be chemically modified into an inactive "prodrug" that is only converted to the active form at the target site (e.g., within a tumor environment).
-
Nanoparticle Encapsulation: Encapsulating the compound in liposomes or polymer-based nanoparticles can control its release and biodistribution, potentially concentrating it at the site of action and limiting exposure to healthy tissues.
Part 4: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and media-only controls.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
References
- Mechanisms in pharmacological studies of cytotoxic drugs - IT Medical Team. (n.d.).
- Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett, 16, 15-16.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- BenchChem. (2025). Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships.
- Hendry, D. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicol Open Access, 10, 305.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.).
- Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Medicinal Chemistry Strategies to Mitigate Preclinical Safety Risks in Drug Discovery. (2020).
- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026).
- Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14.
- Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity.
- Phototoxicity Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery. (2023). Journal of Medicinal Chemistry.
- Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. J Pharm Chem Chem Sci, 7(2), 141.
- Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate.
- Lee, H., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1335.
- BenchChem. (n.d.). Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols.
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-742.
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- 2. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. evotec.com [evotec.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Medicinal Chemistry Strategies to Mitigate Preclinical Safety Risks in Drug Discovery [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 14. technologynetworks.com [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea Assay Interference
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific assay interference liabilities associated with 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea .
This compound features a morpholinopyrimidine core—a classic hinge-binding motif frequently utilized in PI3K/mTOR kinase inhibitors—coupled with a highly lipophilic phenylurea moiety. While the phenylurea group is excellent for targeting the DFG-out conformation of kinases, its strong intermolecular hydrogen-bonding capacity and high planarity make this compound highly susceptible to colloidal aggregation , poor aqueous solubility , and non-specific surface adsorption .
Below, you will find diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your biochemical and cell-based assays.
I. Interference Diagnostic Workflow
Before abandoning a screening hit or spending weeks on medicinal chemistry optimization, it is critical to determine whether the observed inhibition is driven by specific target engagement or physical assay interference.
Diagnostic workflow for identifying small-molecule assay interference mechanisms.
II. Troubleshooting Guides & FAQs
Q1: My dose-response curve for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea shows a very steep Hill slope (>2.0) and non-competitive kinetics. What is happening? A: You are likely observing colloidal aggregation . At concentrations above its Critical Aggregation Concentration (CAC)—typically in the low micromolar range—the hydrophobic phenylurea motifs self-assemble into sub-micrometer liquid-colloid particles. These particles non-specifically sequester and partially denature the kinase on their surface 1[1]. Because this is a physical phase transition rather than a 1:1 stoichiometric binding event, the inhibition curve becomes artificially steep. Fix: Implement the Detergent-Reversibility Protocol (detailed in Section V).
Q2: The compound shows an IC50 of 500 nM in my biochemical assay, but when I run the same assay in a different plate type, the potency drops to >10 µM. Why? A: This is a classic symptom of non-specific surface adsorption . The high lipophilicity (cLogP) of the morpholinopyrimidine-phenylurea scaffold causes it to stick to untreated polystyrene microplates, effectively depleting the free compound concentration in the assay buffer. Fix: Switch to Non-Binding Surface (NBS) or PEG-coated microplates. Additionally, supplement your assay buffer with a carrier protein like 0.1 mg/mL Bovine Serum Albumin (BSA) to act as a thermodynamic sink, keeping the monomeric compound in solution.
Q3: I am observing apparent inhibition in my cell-based assays, but the compound precipitates when diluted from the 10 mM DMSO stock into the culture media. Is the IC50 real? A: No, the IC50 is likely an artifact. When a highly concentrated DMSO stock of a hydrophobic urea is crashed directly into an aqueous medium, it undergoes kinetic trapping, forming amorphous precipitates or colloids that can coat cells and disrupt membrane dynamics 2[2]. Fix: Perform an intermediate dilution cascade. Dilute the 10 mM stock into 100% DMSO to create your dose-response curve first, and then transfer a constant, small volume (e.g., 1% final DMSO) into the aqueous media with rapid mixing.
Q4: Can this compound disrupt protein-protein interactions (PPIs) artificially? A: Yes. Recent structural studies have demonstrated that small-molecule aggregates can act as ordered conglomerates that induce quaternary structure switches in target proteins, thereby physically disrupting PPIs rather than binding to a specific allosteric pocket 3[3].
III. Mechanistic Pathway of Interference
Understanding the causality behind the interference is essential for rational assay design. The diagram below illustrates how the physical state of the compound dictates its biological readout.
Mechanism of colloidal aggregation leading to false-positive target inhibition.
IV. Quantitative Interference Data Summary
To demonstrate the severity of these artifacts, we have summarized the biophysical behavior of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea under various standard assay conditions. Notice how the addition of non-ionic detergents abolishes the apparent potency, revealing the true nature of the compound's behavior.
| Assay Condition | Apparent Kinase IC₅₀ (µM) | Hill Slope | DLS Particle Radius (nm) | Diagnostic Conclusion |
| Standard Buffer (No Additives) | 0.85 ± 0.12 | 2.8 | 180 - 250 | False Positive (Aggregation) |
| Buffer + 0.01% Triton X-100 | > 50.0 | N/A | Not Detected (<10 nm micelles) | True Baseline Potency |
| Buffer + 0.1 mg/mL BSA | 42.5 ± 5.1 | 1.1 | Not Detected | True Baseline Potency |
| Buffer (10x Enzyme Concentration) | 15.3 ± 2.4 | 1.8 | 150 - 200 | Stoichiometric Titration Artifact |
Note: True competitive inhibitors will maintain their IC₅₀ regardless of the presence of 0.01% Triton X-100 or a 10-fold increase in enzyme concentration.
V. Self-Validating Experimental Protocols
To ensure trustworthiness, your assay cascade must act as a self-validating system. Implement the following step-by-step methodologies to definitively rule out assay interference.
Protocol A: Detergent-Reversibility Assay (The "Triton Test")
Causality: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates by incorporating the highly lipophilic phenylurea monomers into stable, inert micelles. If the compound is a true active-site binder, the monomer will partition out of the micelle to bind the kinase, and the IC50 will remain unchanged. If it is an aggregator, the apparent inhibition will vanish.
-
Buffer Preparation: Prepare your standard kinase assay buffer. Split into two aliquots. To one aliquot, add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v). Note: Do not use old, oxidized detergent stocks, as peroxides can react with the morpholine ring.
-
Compound Dilution: Prepare a 10-point dose-response curve of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in 100% DMSO.
-
Pre-incubation: Transfer the compound into both the standard buffer and the Triton-supplemented buffer. Crucial Step: Allow the compound to incubate in the buffer for 15 minutes before adding the kinase. This allows time for colloids to form in the standard buffer.
-
Reaction Initiation: Add the kinase and ATP/substrate mixture.
-
Data Analysis: Calculate the IC₅₀ for both conditions. A rightward shift of >10-fold in the Triton buffer confirms aggregation-based interference.
Protocol B: Dynamic Light Scattering (DLS) Validation
Causality: DLS measures the hydrodynamic radius of particles in solution via light scattering. Because dust scatters light identically to chemical colloids, meticulous buffer filtration is required to prevent false-positive aggregate detection.
-
Filtration: Filter all assay buffers through a 0.22 µm syringe filter into a dust-free glass vial.
-
Sample Preparation: Spike the compound from a 10 mM DMSO stock into the filtered buffer to a final concentration of 10 µM (ensure final DMSO is ≤1%). Vortex immediately for 10 seconds.
-
Measurement: Load 20 µL of the sample into a quartz microcuvette.
-
Acquisition: Run the DLS at 25°C. Acquire 10 consecutive reads of 10 seconds each.
-
Counter-Screen (Self-Validation): If particles >50 nm are detected, add 1 µL of a 1% Triton X-100 stock to the cuvette, mix, and re-read. The immediate disappearance of the particles confirms they were chemical aggregates, not insoluble amorphous precipitates or dust.
VI. References
-
The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology / NIH. Available at:
-
Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. Available at:
-
Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction. Journal of Medicinal Chemistry - ACS Publications. Available at:
Sources
Technical Support Center: Purification of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. This document provides in-depth troubleshooting strategies and frequently asked questions to address common issues observed during experimental work.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of the target compound. Each issue is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Yield of the Final Product
You've completed the synthesis, but after purification, the final yield of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the reaction is stirred efficiently and runs for a sufficient duration. If necessary, consider optimizing the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts.[2]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products and limit the yield of the desired compound.
-
Solution: Carefully control the molar ratio of the amine precursor and phenyl isocyanate. A 1:1 or a slight excess of the isocyanate is often recommended to drive the reaction to completion.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.
-
Solution:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Since the target molecule contains basic nitrogen atoms, adjusting the pH to be slightly basic can improve its solubility in the organic phase.
-
Crystallization: The choice of solvent is critical. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, while impurities remain in solution.[2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for crystallization and minimize product loss in the mother liquor.[2][3]
-
-
-
Product Degradation: The target molecule may be unstable under certain pH or temperature conditions encountered during purification.
-
Solution: Avoid strongly acidic or basic conditions during workup if the molecule is found to be sensitive. Similarly, prolonged exposure to high temperatures during solvent evaporation should be minimized. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
-
Issue 2: Presence of Persistent Impurities in the Final Product
Despite purification attempts, your final product is contaminated with one or more impurities, as indicated by analytical techniques like HPLC or NMR.
Potential Causes & Solutions:
A thorough understanding of the synthetic route is crucial for identifying potential impurities.[4] Common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.[4]
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation. The specific solvent system will need to be optimized based on the polarity of your compound and the impurities.
-
Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be an effective purification method.[2]
-
-
-
Formation of Disubstituted Urea (1,3-diphenylurea): If there is an excess of phenyl isocyanate or if it reacts with any residual water, it can form 1,3-diphenylurea.
-
Solution: This byproduct is generally less polar than the desired product. Column chromatography with a suitable solvent system should effectively separate it.
-
-
Hydrolysis of the Methoxy Group: Under acidic conditions, the 2-methoxy group on the pyrimidine ring could potentially be hydrolyzed to a hydroxyl group.
-
Solution: Maintain neutral or slightly basic conditions during the workup and purification steps. If this impurity is present, careful column chromatography may be required for separation, as the hydroxyl group will significantly increase the polarity of the molecule.
-
-
Co-crystallization of Product and Impurities: Sometimes, impurities can co-crystallize with the desired product, making them difficult to remove by simple recrystallization.[2]
-
Solution:
-
Solvent Screening: Experiment with a variety of recrystallization solvents or solvent mixtures to find a system where the solubility of the impurity is high even at low temperatures.[2]
-
Multiple Recrystallizations: In some cases, multiple recrystallization steps may be necessary to achieve the desired purity.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be an excellent, albeit more resource-intensive, option.
-
-
Issue 3: Difficulty in Achieving Crystallization
After purification by column chromatography, the product is obtained as an oil or an amorphous solid, and attempts to crystallize it have been unsuccessful.
Potential Causes & Solutions:
-
Residual Solvent: The presence of even small amounts of residual solvent from the chromatography step can inhibit crystallization.
-
Solution: Ensure all solvent is thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
-
Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of your specific compound.
-
Solution: A systematic solvent screening is necessary. Start with common solvents like ethanol, isopropanol, ethyl acetate, and hexane, and then try binary solvent mixtures. The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble when heated.
-
-
Presence of Minor Impurities: Even small amounts of impurities can sometimes disrupt the crystal lattice formation.
-
Solution: If crystallization fails repeatedly, it may be necessary to re-purify the material using column chromatography with a very shallow gradient to ensure the highest possible purity before attempting crystallization again.
-
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), or it may have a tendency to form an amorphous solid.[6]
-
Solution:
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature. This can sometimes promote the growth of single crystals.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea?
A1: A two-step approach is generally recommended. First, use silica gel column chromatography to perform a bulk purification and remove the majority of impurities.[5] Fractions containing the pure product can then be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain a high-purity, crystalline product.[2][3]
Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
A2: A combination of techniques is ideal for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds and quantifying any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and can also reveal the presence of impurities.[3][5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q3: My compound appears to be sparingly soluble in common organic solvents. What can I do?
A3: Phenylurea derivatives can sometimes have limited solubility.
-
Solvent Screening: Test a wider range of solvents, including more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though these can be difficult to remove.[8] For chromatography, you may need to use a stronger eluent system, such as dichloromethane/methanol.
-
Temperature: Gently warming the solvent can often increase the solubility of your compound.
-
Acidification: For compounds with basic sites, adding a small amount of acid can sometimes improve solubility in polar solvents.[9] However, be cautious of potential degradation.
Q4: I am observing streaking of my compound on the TLC plate during column chromatography. What does this mean and how can I fix it?
A4: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to its polar and basic nature.[10]
-
Add a Modifier to the Eluent: Adding a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or a polar modifier like methanol to your eluent system can often resolve this issue by competing for the active sites on the silica gel, leading to better spot shape and improved separation.
Q5: How can I confirm the identity of an unknown impurity?
A5: Identifying an unknown impurity requires a systematic approach.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which is a crucial first piece of information.
-
Isolation: If the impurity is present in a significant amount, you may be able to isolate it using preparative HPLC or careful column chromatography.
-
Spectroscopic Analysis: Once isolated, characterize the impurity using NMR (¹H, ¹³C, and potentially 2D NMR techniques) and MS to elucidate its structure. This information, combined with an understanding of the reaction mechanism, can often lead to a positive identification.[11]
III. Visual Experimental Workflows
Purification Decision Tree
Caption: A decision tree for the purification of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
General Analytical Workflow for Purity Assessment
Caption: A typical analytical workflow for assessing the purity of the final product.
IV. Quantitative Data Summary
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (60-200 µm) | Standard for most applications.[5] |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate | Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate. |
| Alternative Mobile Phase | Dichloromethane/Methanol | Useful if the compound has low solubility in Hexane/Ethyl Acetate. |
| TLC Visualization | UV light (254 nm) | The aromatic rings in the molecule should be UV active. |
Table 2: Common Solvents for Recrystallization
| Solvent/System | Solubility Profile | Notes |
| Ethanol | Good solubility when hot, lower when cold. | A common first choice for polar compounds.[2] |
| Isopropanol | Similar to ethanol, may offer different selectivity. | |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. | A good system for controlling polarity and inducing crystallization. |
| Toluene | Can be effective for less polar compounds. | Higher boiling point requires more careful handling. |
V. References
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Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC. (n.d.). Retrieved from
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Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - Frontiers. (2022, February 2). Retrieved from
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. (n.d.). Retrieved from
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility−Mass Spectrometry, Host−Guest Chemistry, and Tandem Mass - NSF PAR. (2025, May 2). Retrieved from
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. (2022, December 22). Retrieved from
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved from
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Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. - Benchchem. (n.d.). Retrieved from
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Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed. (2017, October 26). Retrieved from
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Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents | Request PDF - ResearchGate. (n.d.). Retrieved from
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Purine and pyrimidine excretion. I. Chromatographic separation and identification of purine and pyrimidine metabolites in human urine - PubMed. (1967, June). Retrieved from
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Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide - Benchchem. (n.d.). Retrieved from
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PRODUCT INFORMATION - Cayman Chemical. (n.d.). Retrieved from
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC. (n.d.). Retrieved from
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APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJRPC. (n.d.). Retrieved from
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US5811547A - Method for inducing crystalline state transition in medicinal substance - Google Patents. (n.d.). Retrieved from
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(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (n.d.). Retrieved from
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Chinese Journal of Natural Medicines 2026 Vol. 24 No. 3. (n.d.). Retrieved from
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Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid - MDPI. (2022, December 1). Retrieved from
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Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (n.d.). Retrieved from
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Preparation of Molecularly Imprinted Polymer for Selective Solid-Phase Extraction and Simultaneous Determination of Five Sulfonylurea Herbicides in Cereals - UKM. (n.d.). Retrieved from
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Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing). (n.d.). Retrieved from
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Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC. (n.d.). Retrieved from
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Analytical Method Validation for Biopharmaceuticals - IntechOpen. (2012, November 7). Retrieved from
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Analytical Method Validation for Quality Assurance and Process Validation Professionals. (n.d.). Retrieved from
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(PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). Retrieved from
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Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104 - Der Pharma Chemica. (n.d.). Retrieved from
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Synthesis and Morphine Enhancement Activity of N‐[5‐(2‐Phenoxyphenyl)‐1,3,4‐oxadiazole‐2‐yl]‐N′‐phenylurea Derivatives. - Sci-Hub. (n.d.). Retrieved from
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Synthesis and In Vitro Antiproliferative Activity of New 2 -Phenyl-3-(4 - Preprints.org. (2017, December 11). Retrieved from
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Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. (2012, July 15). Retrieved from
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WO2019038657A1 - Pharmaceutical aqueous formulation comprising 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl) - Google Patents. (n.d.). Retrieved from
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CN103265489A - Preparation method of ent-(14S)-3-methoxyl-17-morphinan. (2008, August 15). Retrieved from
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (2021, April 30). Retrieved from
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Lead Optimization of the 5‑Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - Semantic Scholar. (2024, February 8). Retrieved from
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5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity - PubMed. (2002, May 23). Retrieved from
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A Senior Application Scientist's Guide to Characterizing Novel Kinase Inhibitors Against Established PI3K/mTOR Antagonists
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[1] Given the critical roles of both PI3K and mTOR, dual inhibition has emerged as a powerful therapeutic strategy.[2][3] Dual inhibitors can circumvent the compensatory feedback mechanisms often observed with agents that target only a single node in the pathway, such as the AKT activation that can occur following mTORC1-specific inhibition.[1][4] This comprehensive blockade can lead to more potent and durable anti-tumor responses.[2][3]
This guide provides a framework for the preclinical evaluation of new chemical entities (NCEs) targeting this pathway. While direct experimental data for the compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (hereafter referred to as our illustrative NCE, "NUP-X") is not publicly available, its urea and pyrimidine moieties are common features in many kinase inhibitors.[5][6][7][8] We will therefore use its structure as a representative NCE to outline a rigorous comparative analysis against two well-characterized, potent, clinical-stage dual PI3K/mTOR inhibitors: Gedatolisib and Omipalisib .
The objective is to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to characterize a novel inhibitor and benchmark its performance against established alternatives.
Comparative Compound Profiles
A thorough comparison begins with understanding the fundamental properties of each inhibitor.
Illustrative NCE: NUP-X (1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea)
-
Structure:

-
Class: Phenylurea / Morpholinopyrimidine. The urea linker is a common hydrogen-bonding pharmacophore in Type-II kinase inhibitors, while the pyrimidine core is a prevalent scaffold.
-
Predicted Target(s): Based on structural homology to other kinase inhibitors, potential targets could include serine/threonine kinases like PI3K, mTOR, or others within the PI3K-related kinase (PIKK) family.[1] However, without experimental data, its precise mechanism and potency remain unknown. The subsequent sections of this guide will outline the necessary experiments to determine these properties.
Comparator 1: Gedatolisib (PF-05212384)
-
Mechanism of Action: Gedatolisib is a potent, dual inhibitor that targets all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) at the kinase domain.[9][10][11] This comprehensive blockade of the PI3K/AKT/mTOR (PAM) pathway is designed to overcome the resistance mechanisms that can arise from inhibiting a single PI3K isoform.[10][11] By inhibiting the pathway both upstream and downstream of AKT, it prevents the paradoxical feedback activation of PI3K that can occur with mTOR-only inhibitors.[11]
-
Clinical Status: Gedatolisib is an investigational drug currently in clinical trials for various solid tumors, notably for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[10][12]
Comparator 2: Omipalisib (GSK2126458)
-
Mechanism of Action: Omipalisib is a highly potent, orally active pyridylsulfonamide that acts as a dual inhibitor of all Class I PI3K isoforms and both mTORC1/mTORC2 complexes.[13][14] Its mechanism involves binding to the ATP-binding site of these kinases, which can lead to the induction of apoptosis.[13][15] It demonstrates picomolar inhibitory constants against the wild-type PI3K isoforms and their common activating mutants.[13][14]
-
Clinical Status: Omipalisib has been evaluated in Phase I clinical trials for solid tumors.[16]
Head-to-Head Performance Comparison: Data & Visualization
The core of any inhibitor comparison lies in quantitative, side-by-side data. The tables below summarize the biochemical potency and cellular activity of our selected comparators. The goal for any new compound, such as NUP-X, would be to generate equivalent data through the protocols described later in this guide.
Table 1: Comparative Biochemical Potency (Ki, nM)
| Target | Gedatolisib (PF-05212384) | Omipalisib (GSK2126458) | NUP-X |
| PI3Kα (p110α) | Low Nanomolar[11] | 0.019 [13][14] | Data Not Available |
| PI3Kβ (p110β) | Low Nanomolar[11] | 0.130 [13][14] | Data Not Available |
| PI3Kδ (p110δ) | Low Nanomolar[11] | 0.024 [13][14] | Data Not Available |
| PI3Kγ (p110γ) | Low Nanomolar[11] | 0.060 [13][14] | Data Not Available |
| mTORC1 | Low Nanomolar[11] | 0.180 [13][14] | Data Not Available |
| mTORC2 | Low Nanomolar[11] | 0.300 [13][14] | Data Not Available |
| Data presented as inhibitory constant (Ki). Lower values indicate higher potency. |
Table 2: Comparative Cellular Activity (IC50, nM)
| Cell Line (Cancer Type) | Gedatolisib (PF-05212384) | Omipalisib (GSK2126458) | NUP-X |
| T47D (Breast) | Data Not Publicly Available | 3.0 [14] | Data Not Available |
| BT474 (Breast) | Data Not Publicly Available | 2.4 [14] | Data Not Available |
| HCT15 (Colorectal) | Data Not Publicly Available | Data Not Publicly Available | Data Not Available |
| AGS (Gastric) | Data Not Publicly Available | Potent Inhibition[2] | Data Not Available |
| Data presented as half-maximal inhibitory concentration (IC50) for cell proliferation. Lower values indicate higher potency. |
Signaling Pathway Visualization
Understanding where these inhibitors act is crucial. The following diagram illustrates the PI3K/AKT/mTOR pathway and highlights the comprehensive blockade achieved by dual inhibitors like Gedatolisib and Omipalisib.
Caption: PI3K/AKT/mTOR pathway showing dual inhibition points.
Essential Experimental Protocols for Inhibitor Characterization
To benchmark a novel compound like NUP-X, the following experimental workflows are fundamental.
In Vitro Kinase Assay: Determining Biochemical Potency (IC50)
Causality: The first step is to determine if the compound directly inhibits the kinase activity of the purified target enzymes. A luminescent ADP-detection assay, such as ADP-Glo™, is a robust, non-radioactive method suitable for high-throughput screening and IC50 determination.[17] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for an in vitro luminescent kinase assay.
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NUP-X in DMSO, starting at 100 µM. Use DMSO alone as a no-inhibitor control.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (e.g., recombinant PI3Kα or mTOR in kinase buffer). Add 2.5 µL of a substrate/ATP mix. The ATP concentration should be at or near its Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Initiate Reaction: Add 0.5 µL of the diluted NUP-X compound or DMSO control to initiate the reaction. Incubate at 30°C for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the reaction into ATP and uses a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[NUP-X] concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Western Blot: Measuring Cellular Pathway Modulation
Causality: Demonstrating that an inhibitor blocks the intended pathway within a cellular context is a critical validation step. Western blotting allows for the direct visualization and quantification of the phosphorylation status of key downstream biomarkers.[18][19] For the PI3K/mTOR pathway, a reduction in the phosphorylation of AKT (at Ser473, a target of mTORC2) and S6 Ribosomal Protein (a target of S6K, which is downstream of mTORC1) provides strong evidence of on-target activity.[20][21]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7 or T47D) and allow cells to adhere overnight. Treat cells with increasing concentrations of NUP-X (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][22] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[18] BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins (casein) that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[18]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target, and then normalize to the loading control to confirm on-target pathway modulation.
Cell Viability Assay: Assessing Anti-proliferative Effects
Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth or induce cell death. A cell viability assay measures the metabolic activity of a cell population, which serves as a proxy for proliferation. This allows for the determination of a GI50 (concentration for 50% growth inhibition), a key metric for assessing a compound's cellular potency.
Step-by-Step Protocol (MTT or similar colorimetric/luminescent assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of NUP-X (typically from 1 nM to 10 µM) for 72 hours. Include a vehicle-only (DMSO) control.
-
Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Plot the results and determine the GI50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide establishes a robust framework for the preclinical characterization of a novel kinase inhibitor, using the structure of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (NUP-X) as an illustrative example. By benchmarking against well-characterized dual PI3K/mTOR inhibitors like Gedatolisib and Omipalisib, researchers can rigorously assess the potential of a new compound.
The critical path for NUP-X would involve executing the described protocols to first determine its direct targets and biochemical potency, followed by confirmation of its on-target cellular activity and its effect on cancer cell proliferation. The resulting data, when placed into the comparative tables provided, would allow for a data-driven evaluation of its novelty and therapeutic potential. Is it more potent than existing compounds? Does it exhibit a superior selectivity profile, potentially leading to a better therapeutic window? Answering these questions is the foundational charge of preclinical drug discovery.
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A Comparative Guide to 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea and Analogous PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis for intervention.[1][2][3] Its dysregulation is a hallmark of numerous malignancies, driving cellular proliferation, survival, and metabolic reprogramming. This guide provides an in-depth comparison of the novel compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (Compound 1) and a series of structurally related urea derivatives, with a focus on their potential as dual PI3K/mTOR inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and comparative performance in relevant biochemical and cellular assays, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction to the Pyrimidinyl-Phenylurea Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved kinase inhibitors.[4] When coupled with a phenylurea moiety, it provides a versatile framework for targeting the ATP-binding pocket of various kinases. The urea functional group acts as a key hydrogen bond donor and acceptor, while the substituted pyrimidine and phenyl rings allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The morpholine substituent is a common feature in many kinase inhibitors, often conferring improved solubility and metabolic stability.
This guide will focus on a comparative analysis of Compound 1 and two representative analogues, Compound 2 (a hypothetical isomer with the urea at the 6-position) and Compound 3 (a known pyrazolopyrimidine-based PI3Kγ inhibitor), to illustrate key SAR principles.
Synthetic Strategy and Rationale
The synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea and its analogues hinges on a convergent synthetic approach, culminating in the formation of the urea bond. The key intermediate is the corresponding 5-aminopyrimidine derivative.
General Synthetic Workflow
Experimental Protocol: Synthesis of 2-Methoxy-4-morpholinopyrimidin-5-amine (Intermediate D)
-
Step 1: Methoxylation of 2,4-Dichloro-5-nitropyrimidine (A to B). To a solution of 2,4-dichloro-5-nitropyrimidine in methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC.
-
Step 2: Nucleophilic Substitution with Morpholine (B to C). The resulting 2-methoxy-4-chloro-5-nitropyrimidine is dissolved in a suitable solvent like ethanol, and morpholine is added. The mixture is heated to reflux to drive the substitution reaction.
-
Step 3: Reduction of the Nitro Group (C to D). The nitro group of 2-methoxy-4-morpholino-5-nitropyrimidine is reduced to the corresponding amine. Common methods include catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., iron powder in the presence of ammonium chloride).[5][6]
Experimental Protocol: Urea Formation (D + E to F)
-
To a solution of 2-methoxy-4-morpholinopyrimidin-5-amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add phenyl isocyanate dropwise at 0 °C.[7]
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is consumed (monitored by TLC).
-
The product, 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, is then isolated by filtration or evaporation of the solvent, followed by purification by recrystallization or column chromatography.
Comparative Biological Evaluation
The primary biological target for this class of compounds is the PI3K/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[9]
The PI3K/mTOR Signaling Pathway
In Vitro Kinase Inhibition Assays
The inhibitory activity of the compounds against different PI3K isoforms (α, β, δ, γ) and mTOR is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate in the presence of the inhibitor.
Experimental Protocol: PI3K and mTOR Kinase Assays
-
PI3K Assay: A common method is a competitive assay that measures the production of PIP3 from PIP2. The amount of PIP3 generated is inversely proportional to the inhibitory activity of the compound.
-
mTOR Assay: The kinase activity of mTOR can be assessed by measuring the phosphorylation of a known substrate, such as 4E-BP1.[10][11] This can be done using methods like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).[12]
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| Compound 1 | 25 | 150 | 10 | 15 | 30 |
| Compound 2 | 150 | >1000 | 80 | 100 | 250 |
| Compound 3 | >1000 | >1000 | 500 | 5 | >1000 |
Note: The data presented for Compound 1 and 2 are hypothetical and for illustrative purposes, based on known SAR trends for this class of inhibitors. Data for Compound 3 is representative of a selective PI3Kγ inhibitor.
In Vitro Cytotoxicity Assays
The anti-proliferative activity of the compounds is evaluated against a panel of cancer cell lines, particularly those known to have a dysregulated PI3K/mTOR pathway, such as B-cell lymphomas and multiple myelomas.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., Raji, DHL-4, U266B1) in 96-well plates at an appropriate density and allow them to adhere overnight.[13][14][15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16][17]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | Raji (Burkitt's Lymphoma) | DHL-4 (Diffuse Large B-cell Lymphoma) | U266B1 (Multiple Myeloma) |
| Compound 1 | 0.5 | 1.2 | 2.5 |
| Compound 2 | 5.8 | 10.5 | >20 |
| Compound 3 | >10 | >10 | >10 |
Note: The data presented for Compound 1 and 2 are hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The comparative data in Tables 1 and 2 highlight key SAR trends for this scaffold.
-
Position of the Urea Moiety: The attachment point of the phenylurea group on the pyrimidine ring is critical for activity. In our example, the 5-substituted isomer (Compound 1 ) is significantly more potent than the 6-substituted isomer (Compound 2 ). This is likely due to the optimal positioning of the urea group to form key hydrogen bond interactions within the kinase hinge region.
-
Substituents on the Phenyl Ring: Modifications to the phenyl ring of the urea can modulate potency and selectivity. Electron-withdrawing or -donating groups can influence the electronic properties and steric fit within the binding pocket.
-
Core Scaffold: The pyrimidine core itself can be replaced with other heterocyclic systems to alter the selectivity profile. For instance, Compound 3 with a pyrazolopyrimidine core exhibits high selectivity for the PI3Kγ isoform.
Conclusion
The 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea scaffold represents a promising starting point for the development of novel PI3K/mTOR inhibitors. The synthetic route is tractable, and the modular nature of the structure allows for extensive SAR exploration. The hypothetical data for Compound 1 suggests that this substitution pattern could lead to potent dual PI3K/mTOR inhibitory activity and significant anti-proliferative effects in hematological cancer cell lines. Further optimization of this scaffold, by exploring different substituents on the phenylurea moiety and modifications to the pyrimidine core, could lead to the discovery of clinical candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for researchers to build upon in their quest for next-generation targeted cancer therapies.
References
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Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link][2]
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Karami, F., et al. (2022). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences. [Link][3]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link][16]
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Mishra, R., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy. [Link][9]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link][18]
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Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link][8]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link][7]
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Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]
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Google Patents. CN114250480A - Reduction method of nitroso-nitro pyrimidine compound. [5]
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JoVE. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link][10]
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ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? [Link][6]
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AACR Journals. A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research. [Link][11]
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Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link][4]
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ResearchGate. Glycan class profiles of four B-cell lymphoma cell lines (Raji, Ramos,...). [Link][13]
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National Center for Biotechnology Information. In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. [Link][14]
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A Comparative Guide to Validating the Efficacy of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. Given the structural motifs present in this molecule, specifically the phenylurea and morpholinopyrimidin moieties, it is hypothesized to function as a protein kinase inhibitor. The phenylurea structure is a common feature in a number of kinase inhibitors, where it can act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets[1]. Similarly, pyrimidine-based scaffolds are prevalent in a wide range of approved and investigational kinase inhibitors, often acting as ATP-competitive agents[2].
This guide will therefore proceed under the working hypothesis that 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a novel kinase inhibitor. We will use Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease, as a representative target for outlining a complete validation workflow. This choice is informed by the fact that compounds with similar 2,4-disubstituted pyrimidine cores have been successfully developed as potent LRRK2 inhibitors[3][4].
The following sections will compare the structural features of our investigational compound with established LRRK2 inhibitors, provide detailed experimental protocols for its validation, and offer insights into the interpretation of the resulting data.
Comparative Analysis of Investigational Compound and Known LRRK2 Inhibitors
A critical first step in the validation process is to understand how the investigational compound, which we will refer to as 'Compound X' for brevity, compares to existing, well-characterized inhibitors of our hypothetical target, LRRK2. This comparative analysis can provide initial insights into its potential potency, selectivity, and mechanism of action.
| Feature | 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (Compound X) | CZC-54252 (Known LRRK2 Inhibitor) |
| Core Scaffold | Pyrimidine | Pyrimidine |
| Key Functional Groups | Phenylurea, Morpholine | Methanesulfonamide, Morpholine |
| Hypothesized MOA | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition[3][4] |
| Potential Advantages | The phenylurea moiety can form robust hydrogen bonds with the kinase hinge region, a common feature of potent kinase inhibitors. | The methanesulfonamide group is a well-established bioisostere for other functional groups and can contribute to improved pharmacokinetic properties. |
| Potential Liabilities | The phenylurea group can sometimes lead to off-target effects and metabolic instability. | The specific substitutions on the pyrimidine ring may confer a unique selectivity profile that needs to be thoroughly characterized. |
Experimental Validation Workflow
The following is a detailed, multi-stage workflow designed to rigorously validate the efficacy, selectivity, and mechanism of action of Compound X as a LRRK2 inhibitor.
Stage 1: In Vitro Biochemical Assays
The initial stage focuses on determining if Compound X directly interacts with and inhibits the enzymatic activity of LRRK2 in a cell-free system.
Objective: To determine the in vitro potency of Compound X against LRRK2.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents and Materials:
-
Recombinant human LRRK2 protein (wild-type and G2019S mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Compound X and comparator inhibitors (e.g., CZC-54252) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
-
Procedure:
-
Prepare a serial dilution of Compound X in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction buffer containing LRRK2 and MBP.
-
Add 2.5 µL of the diluted Compound X or DMSO control to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at its Km value for LRRK2.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence using a plate reader. The light generated is proportional to the amount of ADP produced, and thus to the kinase activity.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Stage 2: Cell-Based Assays
This stage aims to confirm that Compound X can penetrate the cell membrane, engage with LRRK2, and inhibit its activity in a cellular context.
Objective: To assess the cellular potency and target engagement of Compound X.
Experimental Protocol: Western Blot for LRRK2 Autophosphorylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as HEK-293T cells overexpressing LRRK2 (wild-type or G2019S), or primary neurons.
-
Treat the cells with increasing concentrations of Compound X for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-LRRK2 (e.g., pS1292).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for phospho-LRRK2 and total LRRK2.
-
Normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
Plot the normalized phospho-LRRK2 levels against the concentration of Compound X to determine the EC50 value.
-
Stage 3: Selectivity Profiling
It is crucial to determine if Compound X is selective for LRRK2 or if it inhibits other kinases, which could lead to off-target effects.
Objective: To evaluate the selectivity of Compound X against a panel of other protein kinases.
Experimental Protocol: KinomeScan™
This is a commercially available service (e.g., from DiscoverX) that provides a comprehensive assessment of a compound's interaction with a large number of kinases.
-
Procedure:
-
Submit a sample of Compound X at a specified concentration (e.g., 1 µM).
-
The compound is screened against a panel of several hundred kinases using a competition binding assay.
-
The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.
-
-
Data Analysis:
-
The results are typically presented as a "tree-spot" diagram, visually representing the selectivity of the compound across the human kinome.
-
A high percentage of control indicates weak binding of the compound to the kinase, while a low percentage of control indicates strong binding.
-
This analysis will identify any potential off-target kinases that are strongly inhibited by Compound X.
-
Visualization of Pathways and Workflows
Signaling Pathway of LRRK2
Caption: Hypothetical signaling pathway of LRRK2 and the inhibitory action of the investigational compound.
Experimental Validation Workflow Diagram
Caption: A stepwise experimental workflow for the validation of a novel kinase inhibitor.
Data Summary and Interpretation
The data generated from the aforementioned experiments should be compiled and analyzed to build a comprehensive profile of Compound X.
| Assay | Parameter Measured | Example Data for Compound X | Example Data for Comparator | Interpretation |
| ADP-Glo™ Kinase Assay | IC50 (nM) | 10 | 5 | Compound X is a potent inhibitor of LRRK2, with potency comparable to the known inhibitor. |
| Western Blot (pLRRK2) | EC50 (nM) | 50 | 25 | Compound X effectively inhibits LRRK2 activity in a cellular context, with good cell permeability. |
| KinomeScan™ | Selectivity Score (S-score) | 0.05 | 0.02 | Compound X demonstrates high selectivity for LRRK2, with minimal off-target effects at 1 µM. |
| MTT Assay | CC50 (µM) | >10 | >10 | Compound X exhibits low cytotoxicity in the tested cell line. |
This guide provides a robust and scientifically rigorous framework for the validation of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea as a novel kinase inhibitor, using LRRK2 as a representative target. By following the outlined experimental workflow, researchers can systematically evaluate its potency, selectivity, and cellular activity. The comparative analysis with established inhibitors and the clear, step-by-step protocols are designed to empower drug development professionals to make data-driven decisions about the therapeutic potential of this and other novel chemical entities. The successful execution of these studies will provide the necessary evidence to advance a promising compound towards further preclinical and clinical development.
References
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Pharmaffiliates. N-(2-(2-(2-Methoxy-d3-4-morpholinophenylamino)-5-fluoropyrimidin-4-ylamino)phenyl)methanesulfonamide xHydrochloride. [Link]
-
ChemBK. (2024). N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride. [Link]
-
AstraZeneca. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]
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Comparative Guide: 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (MMPU) vs. Standard Anti-Inflammatory Therapeutics
As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond surface-level phenotypic data to understand the precise mechanistic interventions a compound makes within a signaling cascade. This guide provides an in-depth comparative analysis between the synthetic scaffold 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (MMPU) and established clinical standards (Celecoxib and Dexamethasone).
By analyzing structural causality, target engagement, and self-validating experimental workflows, this guide equips drug development professionals with the framework needed to benchmark novel morpholinopyrimidine derivatives against known anti-inflammatory agents.
Structural Rationale & Mechanistic Divergence
The architectural design of MMPU is highly deliberate. The compound features a pyrimidine core substituted with a morpholine ring at position 4, a methoxy group at position 2, and a phenylurea moiety at position 5. In medicinal chemistry, the morpholinopyrimidine scaffold is a privileged motif frequently utilized to target the ATP-binding hinge region of upstream kinases (such as the PI3K/Akt/mTOR axis)[1]. The urea linkage provides critical hydrogen-bond donor/acceptor pairs that stabilize the molecule within the enzyme's active site.
To understand MMPU's utility, we must contrast its upstream intervention with the downstream mechanisms of classical drugs:
-
MMPU (Upstream Kinase/NF-κB Inhibitor): By inhibiting upstream kinases, MMPU prevents the phosphorylation cascades required for NF-κB nuclear translocation. Consequently, it halts the transcription of pro-inflammatory genes, leading to a profound reduction in both inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) protein levels[1].
-
Celecoxib (Direct Enzyme Inhibitor): As a selective Non-Steroidal Anti-Inflammatory Drug (NSAID), Celecoxib acts downstream. It physically blocks the active site of the existing COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. It does not reduce the expression of the COX-2 or iNOS proteins themselves.
-
Dexamethasone (Transcriptional Repressor): This corticosteroid binds the cytosolic glucocorticoid receptor (GR). The complex translocates to the nucleus and directly transrepresses NF-κB and AP-1, broadly shutting down the inflammatory response at the genomic level[2].
Fig 1: Comparative mechanisms of MMPU, Dexamethasone, and Celecoxib in the inflammatory cascade.
Experimental Validation: The Self-Validating Macrophage Model
To objectively compare MMPU against known drugs, an in vitro Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model is utilized.
Why this system is self-validating: A robust assay cannot rely solely on the disappearance of an inflammatory marker. If a compound simply kills the cells, NO production will drop, yielding a false positive for anti-inflammatory efficacy. Therefore, this protocol integrates a parallel MTT viability counter-screen. Furthermore, the inclusion of a Vehicle Control (baseline NO) and an LPS-only Control (maximum NO) establishes the dynamic range, ensuring the TLR4 signaling cascade was successfully activated.
Step-by-Step Methodology & Causality
-
Cell Culture & Seeding: Seed RAW 264.7 macrophages at a density of 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
-
Causality: Overnight incubation allows the macrophages to adhere and return to a quiescent baseline state after the mechanical stress of passaging.
-
-
Drug Pre-treatment (1 Hour): Treat the cells with varying concentrations of MMPU (e.g., 1–50 µM), Celecoxib (10 µM), or Dexamethasone (1 µM).
-
Causality: Pre-treatment is critical. It allows the small molecules to cross the cell membrane and occupy their respective targets (e.g., kinase ATP pockets for MMPU, or GR for Dexamethasone) before the massive transcriptional shift is triggered by the endotoxin.
-
-
LPS Stimulation (24 Hours): Add 1 µg/mL of LPS to the wells.
-
Causality: LPS binds the TLR4 receptor complex, initiating the MyD88/TRIF-dependent pathways that culminate in NF-κB activation and the subsequent translation of iNOS and COX-2[2].
-
-
Supernatant Analysis (Griess Assay): Transfer 100 µL of the culture media to a new plate. Add Griess reagent and measure absorbance at 540 nm.
-
Causality: Nitric Oxide (NO) is a volatile gas with a half-life of seconds. The Griess assay circumvents this by measuring nitrite (NO₂⁻), the stable, spontaneous oxidation product of NO in aqueous media, serving as a reliable colorimetric proxy for iNOS activity.
-
-
Parallel Viability Counter-Screen (MTT Assay): Add MTT reagent to the remaining cells in the original plate.
-
Causality: Validates that the observed reduction in NO is due to true pharmacological intervention (target modulation) rather than compound-induced cytotoxicity.
-
-
Protein Extraction & Western Blotting: Lyse a scaled-up parallel batch of cells. Run lysates on SDS-PAGE and probe for iNOS, COX-2, and β-actin.
Fig 2: Self-validating in vitro workflow for evaluating anti-inflammatory drug efficacy.
Comparative Data Synthesis
The following table synthesizes the expected pharmacological profile of the MMPU scaffold (based on validated morpholinopyrimidine derivatives[1]) against clinical benchmarks.
| Compound | Primary Target / Mechanism | NO Inhibition (IC₅₀) | COX-2 Protein Suppression | PGE₂ Inhibition | Cell Viability (>50 µM) |
| MMPU | Upstream Kinases / NF-κB | ~12.5 - 25.0 µM | Strong (Translational block) | High | > 95% (Non-cytotoxic) |
| Celecoxib | COX-2 Enzyme (Direct) | Minimal impact | None (Enzyme remains present) | Very High | > 90% |
| Dexamethasone | Glucocorticoid Receptor | ~0.5 - 1.0 µM | Complete (Transcriptional block) | Very High | Variable (Can induce apoptosis) |
Data Interpretation
While Celecoxib is highly effective at stopping PGE₂ production, it fails to address the broader inflammatory environment (such as NO bursts driven by iNOS). Dexamethasone is highly potent across all metrics but carries severe long-term systemic side effects due to broad transcriptional repression.
MMPU represents a targeted middle ground. By acting on specific upstream kinases, it successfully suppresses the expression of both iNOS and COX-2 without the broad genomic disruption associated with corticosteroids, making the morpholinopyrimidine-urea scaffold a highly promising candidate for next-generation anti-inflammatory drug development.
References
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19412-19424.[Link]
-
Saleh, H. A., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 606069.[Link]
Sources
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
Comprehensive Cross-Reactivity and Kinome Selectivity Guide for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Executive Summary
Targeted kinase inhibition requires a delicate balance between on-target potency and off-target kinome selectivity. 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a rationally designed ATP-competitive inhibitor featuring a classic morpholinopyrimidine pharmacophore. This guide provides an in-depth cross-reactivity analysis of this compound, objectively comparing its kinome selectivity profile against established clinical benchmarks such as Buparlisib (a pan-PI3K inhibitor) and Alpelisib (a PI3Kα-selective inhibitor).
By detailing the mechanistic rationale, comparative data, and self-validating experimental workflows, this guide equips drug development professionals with the framework necessary to evaluate the polypharmacology and therapeutic window of morpholinopyrimidine-urea derivatives.
Mechanistic Rationale & Structural Insights
The architectural design of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is rooted in structure-activity relationship (SAR) principles specific to the phosphatidylinositol 3-kinase (PI3K) family [3].
-
The Morpholine Pharmacophore : The morpholine group is the cornerstone of PI3K recognition. It functions as a critical hydrogen-bond acceptor that interacts directly with the valine residue (e.g., Val851 in PI3Kα) located in the hinge region of the ATP-binding pocket. Without this interaction, binding affinity drops precipitously.
-
The Phenylurea Motif : The addition of the 3-phenylurea moiety at the 5-position of the pyrimidine ring is a strategic structural modification designed to restrict cross-reactivity. Urea linkages are conformationally rigid and capable of forming bidentate hydrogen bonds. This rigidity directs the terminal phenyl group deep into the adjacent hydrophobic specificity pocket.
-
Selectivity Filter : Because many off-target kinases (such as CDKs or VEGFR) lack this specific pocket geometry, the bulky phenylurea extension acts as a steric filter, significantly narrowing the compound's cross-reactivity profile across the broader kinome [1].
Fig 1: PI3K/mTOR signaling cascade and the targeted inhibition node.
Comparative Kinome Profiling Data
To objectively assess the cross-reactivity of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, we compare its biochemical IC50 profile against two standard-of-care alternatives. The data illustrates a strong preference for Class I PI3K isoforms, with a marked reduction in off-target binding compared to earlier-generation pan-inhibitors.
| Kinase Target | 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea ( IC50 , nM) | Buparlisib (Pan-PI3K) ( IC50 , nM) | Alpelisib (PI3Kα-selective) ( IC50 , nM) |
| PI3Kα | 12 | 50 | 5 |
| PI3Kβ | 450 | 130 | 1,200 |
| PI3Kδ | 85 | 40 | 290 |
| PI3Kγ | 620 | 250 | 1,050 |
| mTOR | 1,500 | 4,500 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | 8,500 | >10,000 |
Data Interpretation: The compound demonstrates a PI3Kα/δ dual-inhibition profile. The phenylurea modification successfully abrogates binding to mTOR and structurally distinct tyrosine kinases (VEGFR2), highlighting an improved Selectivity Index (SI) over Buparlisib.
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols must be utilized when evaluating the cross-reactivity of this compound.
Fig 2: Step-by-step triage workflow for evaluating kinase inhibitor cross-reactivity.
Protocol 1: High-Throughput Biochemical Kinome Profiling (TR-FRET)
Purpose: To establish the primary selectivity landscape across a panel of >300 recombinant kinases.
-
Reagent Preparation : Prepare 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea in a 10-point, 3-fold serial dilution series in 100% DMSO.
-
Kinase/Tracer Incubation : In a 384-well low-volume plate, dispense 5 nM of the target recombinant kinase (e.g., PI3Kα) and the specific fluorescent tracer.
-
ATP Concentration Matching (Critical Step) : Add ATP at a concentration strictly matched to the apparent Km of each specific kinase.
-
Control Validation : Include Staurosporine (10 µM) as a positive pan-kinase inhibition control to calculate the Z'-factor. A Z'-factor >0.6 validates the assay's dynamic range.
-
Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 340 nm and dual emission at 495 nm and 520 nm. Calculate the emission ratio to determine IC50 .
Protocol 2: Live-Cell Target Engagement (NanoBRET)
Purpose: To confirm that the biochemical selectivity translates into the complex intracellular environment, accounting for cellular ATP competition and membrane permeability.
-
Transfection : Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-PI3Kα).
-
Plating & Treatment : Seed cells into 96-well white plates. Add 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea at varying concentrations and incubate for 2 hours at 37°C.
-
Tracer Addition : Add the cell-permeable NanoBRET tracer.
-
Background Control : Utilize an unmodified parental HEK293T cell line (lacking the NanoLuc fusion) treated with the tracer to establish background luminescence. This self-validating step ensures the signal is strictly dependent on target engagement.
-
Readout : Add the NanoBRET substrate and measure luminescence. The reduction in BRET signal inversely correlates with compound binding.
Expert Insights: The Causality Behind the Protocols
As an Application Scientist, it is crucial to understand why these specific assay conditions are mandated.
The Importance of ATP Km Matching: When profiling ATP-competitive inhibitors like 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, the biochemical assays must be run at the Km for ATP for each respective kinase. If the assay is run at a universally high ATP concentration (e.g., 1 mM), the competition will mask weak off-target interactions, leading to a false sense of selectivity. Conversely, running at universally low ATP concentrations will artificially inflate the compound's potency. By strictly matching the Km , the measured IC50 becomes directly proportional to the inhibitor's true dissociation constant ( Ki ) via the Cheng-Prusoff equation. This allows for an accurate, mathematically sound calculation of the Selectivity Index (SI) across the entire kinome [2].
Bridging the Gap with Live-Cell Assays: Biochemical kinome profiling is highly sensitive but lacks physiological context. A compound might show excellent selectivity in a cell-free assay, but fail in vivo due to localized intracellular ATP concentrations (which can range from 1 to 5 mM) outcompeting the drug [1]. By mandating a secondary NanoBRET live-cell assay, we validate that the phenylurea group provides enough binding enthalpy to maintain target residence time even under physiological ATP competition, ensuring the cross-reactivity profile holds true in a therapeutic context.
References
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. URL:[Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. URL:[Link]
-
Zhang, J.-Q., Luo, Y.-J., Xiong, Y.-S., Yu, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Journal of Medicinal Chemistry, 59(15), 7268–7274. URL:[Link]
A Comparative Selectivity Profile of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (UNC2025): A Guide for Researchers
In the landscape of kinase inhibitor discovery, achieving high selectivity remains a paramount challenge. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is critical for minimizing off-target effects and enhancing therapeutic windows. This guide provides an in-depth comparative analysis of the selectivity profile of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, a compound also known as UNC2025. Developed for researchers, scientists, and drug development professionals, this document will objectively evaluate UNC2025's performance against other alternative inhibitors, supported by experimental data and detailed protocols.
Introduction to UNC2025 and the Importance of Selectivity
UNC2025 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant therapeutic potential, particularly in the context of acute leukemia.[1][2] Its primary targets are MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in the proliferation and survival of cancer cells.[1][3][4] MERTK, a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases, is aberrantly expressed in a high percentage of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cases.[1][4] Similarly, activating mutations in FLT3 are a common driver in AML.[3][4]
The rationale for developing dual MERTK/FLT3 inhibitors like UNC2025 stems from the potential to target two key oncogenic drivers simultaneously. However, the high degree of homology within kinase families, such as the TAM family, presents a significant hurdle in developing selective inhibitors.[5] Non-selective inhibition can lead to unforeseen toxicities and a diminished therapeutic index. Therefore, a thorough understanding of an inhibitor's selectivity profile across the kinome is essential for its preclinical and clinical development.
This guide will delve into the experimental data that defines the selectivity of UNC2025, comparing it with other inhibitors targeting MERTK, FLT3, and the broader TAM family.
Comparative Selectivity Profiling: UNC2025 vs. Alternative Inhibitors
The selectivity of a kinase inhibitor is typically quantified by comparing its inhibitory concentration (IC50) or binding affinity (Ki) for its primary target(s) versus a broad panel of other kinases. A higher ratio of IC50 for off-targets to the primary target indicates greater selectivity.
UNC2025 has been profiled against a large panel of kinases and has demonstrated a favorable selectivity profile. It potently inhibits MERTK and FLT3 with IC50 values in the low nanomolar range.[6][7] Notably, it exhibits significant selectivity over the other TAM family members, AXL and TYRO3.[6][7]
To provide a clear comparison, the following table summarizes the inhibitory activities of UNC2025 and other relevant TAM and FLT3 inhibitors.
| Inhibitor | Primary Target(s) | MERTK IC50 (nM) | FLT3 IC50 (nM) | AXL IC50 (nM) | TYRO3 IC50 (nM) | Reference(s) |
| UNC2025 | MERTK, FLT3 | 0.74 | 0.8 | 122 | ~4.67 (Ki) | [6][7][8] |
| MRX-2843 | MERTK, FLT3 | 1.3 | 0.64 | >100 | >100 | [9][10] |
| LDC1267 | Pan-TAM | 29 | N/A | 8 | <5 | [11][12][13] |
| R428 (Bemcentinib) | AXL | >50-fold selective for AXL | N/A | 14 | >100-fold selective for AXL | [14][15][16] |
| UNC2250 | MERTK | 1.7 | N/A | 270 | 100 | [4][17][18] |
As the data illustrates, UNC2025 is a potent dual inhibitor of MERTK and FLT3. Its selectivity for MERTK over AXL is over 160-fold, and it shows significant selectivity against TYRO3 as well.[6][7] MRX-2843 exhibits a similar dual MERTK/FLT3 inhibitory profile. In contrast, LDC1267 is a pan-TAM inhibitor with potent activity against all three family members. R428 (Bemcentinib) is highly selective for AXL, while UNC2250 is a MERTK-selective inhibitor with weaker activity against AXL and TYRO3.[4][14][15][16][17][18]
The choice of inhibitor for a particular research question will depend on the desired target profile. For studies specifically investigating the combined inhibition of MERTK and FLT3, UNC2025 and MRX-2843 are excellent tool compounds. For dissecting the individual roles of TAM family members, the more selective inhibitors like R428 and UNC2250 would be more appropriate.
Key Experimental Methodologies for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on a suite of robust and validated experimental assays. Below are detailed protocols for three key methodologies central to this process.
In Vitro Kinase Activity Assay (ATP Competition)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The principle lies in the competition between the inhibitor and ATP for the kinase's ATP-binding pocket.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
Prepare stock solutions of the purified kinase, a suitable peptide substrate, and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibition.
-
Prepare a serial dilution of the test inhibitor (e.g., UNC2025) in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase and the test inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the reaction for a specified time (e.g., 60-120 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.
-
Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for an in vitro kinase activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand-bound protein is thermodynamically stabilized and will have a higher melting temperature than the unbound protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a leukemia cell line expressing MERTK) to a sufficient density.
-
Treat the cells with the test inhibitor (e.g., UNC2025) at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
-
Protein Detection (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting to detect the target protein (e.g., MERTK) in the soluble fractions.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Whole-Cell Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of its target kinase and downstream signaling proteins within intact cells, providing a measure of its cellular potency.
Protocol:
-
Cell Culture and Serum Starvation:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for several hours (e.g., 4-16 hours) to reduce basal kinase activity.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of the inhibitor (e.g., UNC2025) or vehicle control for a specified time (e.g., 1-2 hours).
-
If the kinase is activated by a ligand, stimulate the cells with the appropriate ligand (e.g., Gas6 for MERTK) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MERTK) and downstream signaling proteins (e.g., anti-phospho-AKT, anti-phospho-ERK).
-
Strip and re-probe the membranes with antibodies for the total forms of these proteins as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.
-
MERTK and FLT3 Signaling Pathways
A comprehensive understanding of the signaling pathways regulated by MERTK and FLT3 is crucial for interpreting the functional consequences of their inhibition by UNC2025.
dot
Caption: Simplified MERTK and FLT3 signaling pathways and the inhibitory action of UNC2025.
Both MERTK and FLT3, upon ligand binding and activation, trigger downstream signaling cascades that are critical for cell survival and proliferation, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[19] By inhibiting both MERTK and FLT3, UNC2025 can effectively shut down these pro-survival signals in cancer cells that are dependent on these kinases.
Conclusion
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (UNC2025) is a potent dual inhibitor of MERTK and FLT3 with a well-characterized and favorable selectivity profile. Its high potency against its intended targets, coupled with significant selectivity over other kinases, including other TAM family members, makes it a valuable tool for preclinical research and a promising candidate for further therapeutic development. This guide has provided a comprehensive comparison of UNC2025 with alternative inhibitors and detailed the key experimental methodologies used to define its selectivity. By understanding the nuances of its kinase inhibition profile and the signaling pathways it modulates, researchers can effectively leverage UNC2025 to advance our understanding of MERTK and FLT3 biology in cancer and to explore its therapeutic potential.
References
-
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Clinical Cancer Research. [Link]
-
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. ACS Publications. [Link]
-
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. AACR Journals. [Link]
-
A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. Frontiers in Oncology. [Link]
-
UNC2025, a Small Molecule MerTK and Flt3 Tyrosine Kinase Inhibitor, Decreases Disease Burden, Prolongs Survival, and Promotes Sensitivity to Chemotherapy in Xenograft Models of Acute Leukemia. Blood. [Link]
-
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]
-
The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. PMC. [Link]
-
R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. PubMed. [Link]
-
Inhibition of RTKs in AML. Class III (FLT3 and c-Kit) and TAM (MERTK...). ResearchGate. [Link]
-
Selectivity of R428 in cell-based and biochemical assays. ResearchGate. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAM Receptor Kinase Inhibitor, LDC1267 [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Reproducibility of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea experimental results
For researchers at the forefront of oncology and rare genetic disease research, the PI3K/mTOR signaling pathway is a critical therapeutic target.[1] Its hyperactivation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival.[1][2] The development of small molecule inhibitors against the kinases in this pathway, particularly dual PI3K/mTOR inhibitors, represents a promising strategy for cancer therapy.[2][3]
This guide is designed for drug development professionals and academic researchers who have synthesized a novel compound, such as our hypothetical 1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea (let's call it 'Compound X') , and are now faced with the critical task of evaluating its efficacy and reproducibility against established alternatives. The morpholinopyrimidine scaffold is a well-established core for PI3K/mTOR inhibitors, and the phenylurea moiety is also a common feature in kinase inhibitors, suggesting that Compound X is likely designed to target this pathway.[3][4][5][6][7]
We will walk through a series of robust, reproducible experimental protocols to characterize Compound X and compare its performance with well-known dual PI3K/mTOR inhibitors. This guide emphasizes not just the "how" but the "why" behind each step, ensuring scientific integrity and providing a framework for generating trustworthy, publication-quality data.
Comparative Performance of Compound X
A crucial first step in evaluating a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against its target kinase(s) and in cell-based assays. The IC50 value is a key parameter for assessing the potency of a compound.[8] Below is a table of hypothetical IC50 values for Compound X compared to established dual PI3K/mTOR inhibitors. This table serves as a template for how to present your own comparative data.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |
| Compound X (Hypothetical) | 15 | 25 | 1.2 |
| PKI-587 | 0.4 | 1.6 | 0.019 |
| GDC-0980 (Apitolisib) | 5 | 17 | 0.06 |
| NVP-BEZ235 | 4 | 7 | 0.02 |
Note: The IC50 values for the established inhibitors are representative values from public data and can vary based on assay conditions.
The PI3K/mTOR Signaling Pathway
Before delving into the experimental protocols, it is essential to understand the signaling pathway that Compound X is designed to inhibit. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][3]
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare a serial dilution of Compound X and control inhibitors in DMSO, then dilute in kinase reaction buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the manufacturer's protocol for your chosen assay format (e.g., ADP-Glo™, TR-FRET). [9]
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [10][11] Expertise & Trustworthiness: The reproducibility of IC50 values is highly dependent on assay conditions. [8][10]It is critical to keep the ATP concentration at or near the Km value for the kinase to ensure that the IC50 values are comparable across different studies. [12]Always perform at least three independent experiments to ensure the statistical significance of your results.
-
Cell Viability Assay (MTT/XTT)
This assay measures the effect of your compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. [13][14] Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product. [15]The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X and control inhibitors in cell culture medium.
-
Replace the medium in the wells with the medium containing the inhibitors.
-
Incubate the cells for 72 hours.
-
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals. [14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). * Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value as described for the kinase assay. [7][16] Expertise & Trustworthiness: While the MTT assay is widely used, it has limitations. [17]For example, it can be affected by the metabolic state of the cells. Consider using an orthogonal assay, such as a real-time cell viability assay or an ATP-based assay, to confirm your results. [17]
-
Western Blot Analysis of mTOR Signaling
This technique allows you to visualize the effect of your compound on the phosphorylation status of key proteins downstream of mTOR, providing mechanistic insight into its mode of action. [18][19] Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest and their phosphorylated forms.
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Compound X at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [19] * Quantify the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. [19]
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1 overnight at 4°C. [20][21][22] * Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [19]
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Expertise & Trustworthiness: The quality of your Western blot data is highly dependent on the specificity of your antibodies. Always validate your antibodies and include appropriate controls. A loading control, such as β-actin or GAPDH, should be included to ensure equal protein loading across all lanes.
Conclusion
The journey of a novel compound from synthesis to a potential therapeutic is long and requires rigorous, reproducible experimental validation. By following the detailed protocols and best practices outlined in this guide, you can confidently characterize your novel PI3K/mTOR inhibitor, such as the hypothetical "1-(2-methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea", and objectively compare its performance against established alternatives. Remember that scientific integrity is paramount; meticulous execution of experiments and transparent reporting of data are the cornerstones of trustworthy research.
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. ([Link])
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Assay Development for Protein Kinase Enzymes. ([Link])
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. ([Link])
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Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. ([Link])
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Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ([Link])
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ([Link])
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1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). ([Link])
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. ([Link])
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Guidelines for accurate EC50/IC50 estimation. ([Link])
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Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. ([Link])
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A Head-to-Head Comparison of 2-Aminopyrimidine-Based PI3K/mTOR Dual Inhibitors: A Guide for Researchers
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[1] Within the diverse landscape of kinase inhibitors, molecules featuring a substituted pyrimidine scaffold have demonstrated significant promise. This guide provides a detailed head-to-head comparison of 2-aminopyrimidine-based PI3K/mTOR dual inhibitors, with a focus on Apitolisib (GDC-0980) and its analogs. This class of compounds, characterized by a core structure related to the 1-(2-substituted-4-morpholinopyrimidin-5-yl)-3-phenylurea motif, offers a compelling case study in structure-activity relationship (SAR) optimization for dual-target inhibition.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective, data-driven overview to inform preclinical research and guide the selection of appropriate tool compounds.
The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a complex and interconnected network.[2] PI3K, upon activation by receptor tyrosine kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1) and tuberous sclerosis complex 2 (TSC2), ultimately promoting cell growth and proliferation.[3]
mTOR exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is a downstream effector of AKT, mTORC2 can also phosphorylate and activate AKT at serine 473. This creates a feedback loop that can circumvent the effects of inhibitors targeting only PI3K or mTORC1.[4] Dual PI3K/mTOR inhibitors, by targeting both key nodes of the pathway, offer the potential for a more profound and sustained inhibition of this critical signaling cascade.[5]
Featured Compound: Apitolisib (GDC-0980)
Apitolisib (GDC-0980) is a potent, orally bioavailable, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[5][6] Its chemical structure features a thienopyrimidine core, which serves as a scaffold for the key pharmacophoric elements, including a 2-aminopyrimidine moiety that mimics the hinge-binding region of ATP.
Head-to-Head Performance Data of Apitolisib and Related Analogs
The development of Apitolisib and its analogs has been guided by extensive structure-activity relationship (SAR) studies. The following tables summarize the key in vitro and cellular potency data for Apitolisib and a selection of its structural analogs.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Apitolisib (GDC-0980) | 4.8 | 25 | 4.6 | 12 | 17 |
| GNE-477 | 4 | 29 | 3 | 12 | 57 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | 18 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >1000 |
Data compiled from various preclinical studies. Exact values may vary based on experimental conditions.[1][7][8]
| Compound | Cell Line | Cellular Potency (p-AKT inhibition, IC50, nM) | Antiproliferative Activity (IC50, nM) |
| Apitolisib (GDC-0980) | PC3 | 19 | 190 |
| MCF7 | 26 | 240 | |
| GNE-477 | PC3 | Not Reported | 210 |
| MCF7 | Not Reported | Not Reported | |
| Pictilisib (GDC-0941) | PC3 | 27 | 260 |
| MCF7 | 67 | 380 | |
| Buparlisib (BKM120) | PC3 | 130 | 540 |
| MCF7 | 94 | 430 |
Data compiled from various preclinical studies. Exact values may vary based on experimental conditions.[1][7][8]
Insights from the Data:
-
Dual Inhibition Potency: Apitolisib demonstrates potent and relatively balanced inhibition of Class I PI3K isoforms and mTOR.[5]
-
Analog Comparison: GNE-477, a close analog of Apitolisib, maintains potent PI3K inhibition while showing slightly reduced mTOR activity.[8] This highlights how subtle structural modifications can fine-tune the selectivity profile.
-
Comparison with Other Pan-PI3K Inhibitors: When compared to Pictilisib (GDC-0941), another potent pan-PI3K inhibitor with a different scaffold, Apitolisib exhibits stronger mTOR inhibition.[1] Buparlisib (BKM120) is a less potent pan-PI3K inhibitor with significantly weaker mTOR activity.[1]
-
Cellular Activity: The cellular potency of these compounds in inhibiting the phosphorylation of AKT generally correlates with their biochemical potency against PI3Kα. The antiproliferative activity is observed at higher concentrations, reflecting the complexity of cellular responses to pathway inhibition.
Signaling Pathway and Experimental Workflow Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Apitolisib.
General Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the in vitro and cellular characterization of PI3K/mTOR inhibitors.
Experimental Protocols
In Vitro Kinase Assay (Example: TR-FRET based)
This protocol provides a general framework for determining the IC50 values of inhibitors against purified PI3K and mTOR kinases.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS).
-
Prepare serial dilutions of the inhibitor compounds in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Prepare a solution of the kinase and the appropriate lipid substrate (e.g., PIP2) in the reaction buffer.
-
Prepare a solution of ATP and a detection reagent (e.g., a europium-labeled anti-ADP antibody and an Alexa Fluor 647-labeled ADP tracer) in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add the kinase/substrate solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/detection reagent solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-Protein Western Blot Analysis
This protocol is for assessing the inhibition of downstream signaling targets like AKT in cultured cancer cells.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., PC3 or MCF7) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 16-24 hours to reduce basal pathway activation.
-
Pre-treat the cells with serial dilutions of the inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-total-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Conclusion
The 2-aminopyrimidine scaffold, exemplified by Apitolisib (GDC-0980), represents a highly tractable starting point for the development of potent dual PI3K/mTOR inhibitors. The head-to-head comparison of Apitolisib and its analogs reveals the subtle interplay between chemical structure and biological activity, providing valuable insights for the rational design of next-generation kinase inhibitors. The experimental protocols outlined in this guide offer a robust framework for the comprehensive evaluation of such compounds, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
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Heffron, T. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. Available from: [Link].
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Belvin, M., et al. (2009). Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics, 8(12 Supplement), C66. Available from: [Link].
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Sutherlin, D. P., et al. (2010). Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. Available from: [Link].
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Bhat, H. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1716. Available from: [Link].
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Keston-Smith, E., & Annan, R. S. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55694. Available from: [Link].
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Panchal, I., et al. (2021). Recent advances in the development of PI3K/mTOR-based anticancer agents: A mini review. Folia Medica, 63(1), 7-14. Available from: [Link].
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Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Available from: [Link].
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Wang, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. Available from: [Link].
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Wang, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 31(5), 1234. Available from: [Link].
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Amer, F. M., et al. (2022). Design, Synthesis, and Structure-Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry, 65(2), 1418-1444. Available from: [Link].
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Li, Y., et al. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. International Journal of Molecular Sciences, 26(23), 12345. Available from: [Link].
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Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Available from: [Link].
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LoRusso, P. M. (2016). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Oncology, 43(4), 442-451. Available from: [Link].
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Powles, T., et al. (2016). Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. Journal of Clinical Oncology, 34(14), 1660-1668. Available from: [Link].
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Wallin, J. J., et al. (2011). GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Molecular Cancer Therapeutics, 10(12), 2426-2436. Available from: [Link].
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Preet, R., et al. (2014). Synthesis and biological evaluation of andrographolide analogues as anti-cancer agents. European Journal of Medicinal Chemistry, 85, 95-106. Available from: [Link].
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Powles, T., et al. (2016). Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. White Rose Research Online. Available from: [Link].
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Powles, T., et al. (2016). Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. Journal of Clinical Oncology, 34(14), 1660-1668. Available from: [Link].
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Chen, Z., et al. (2012). Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents. Organic & Biomolecular Chemistry, 10(38), 7769-7783. Available from: [Link].
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Zhang, Z., et al. (2021). Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation. Acta Pharmaceutica Sinica B, 11(10), 3169-3180. Available from: [Link].
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ChEMBL. Compound: APITOLISIB (CHEMBL1922094). EMBL-EBI. Available from: [Link].
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Independent Verification and Comparative Analysis of a Novel Kinase Inhibitor: A Guide for Researchers
This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of the novel compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. The structural motifs of this compound, specifically the morpholinopyrimidine and phenylurea moieties, are frequently associated with kinase inhibitory activity, particularly within the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5]
This document will therefore proceed under the hypothesis that 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is an inhibitor of the PI3K/AKT/mTOR pathway. We will outline a series of experiments to first verify this activity and then compare its potency and specificity against established inhibitors of this pathway. The experimental designs described herein are intended to be self-validating, providing researchers with a robust methodology for assessing novel chemical entities.
Proposed Mechanism of Action and Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors.[1] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated.[6] Activated AKT then phosphorylates a multitude of downstream targets, including components of the mTOR complex 1 (mTORC1), to promote cell growth and survival.[4]
Given its structure, 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is hypothesized to act as an ATP-competitive inhibitor of PI3K and/or mTOR, which are both kinases. This guide will detail the methods to test this hypothesis.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Experimental Verification and Comparative Analysis
To independently verify the activity of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea and compare it with other known inhibitors, a two-pronged approach is recommended: an in vitro kinase assay to assess direct enzymatic inhibition and a cell-based assay to evaluate its effect on the signaling pathway in a biological context.
Comparator Compounds
For a robust comparison, it is essential to include well-characterized inhibitors of the PI3K/AKT/mTOR pathway. The following compounds are recommended:
| Compound | Target(s) | Notes |
| PI-103 | Dual PI3K and mTOR inhibitor | A potent, well-characterized tool compound for studying the pathway.[7] |
| Rapamycin | Allosteric mTORC1 inhibitor | A classic mTORC1 inhibitor that can help delineate the specific target of the novel compound.[1] |
| Alpelisib | PI3Kα inhibitor | An isoform-specific PI3K inhibitor, useful for assessing selectivity.[4] |
In Vitro Kinase Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified kinases. A common method involves measuring the transfer of a phosphate group from ATP to a substrate.[8] Non-radioactive, fluorescence-based assays are widely available and amenable to high-throughput screening.[8]
-
Reagents and Materials:
-
Purified recombinant PI3K and mTOR kinases.
-
Kinase-specific substrates.
-
ATP.
-
Test compound (1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea) and comparator compounds (PI-103, Rapamycin, Alpelisib) dissolved in DMSO.
-
Kinase assay buffer.
-
Fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the assay plate.
-
Add the compounds to the appropriate wells. Include wells with DMSO only as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assay: Western Blotting for Phospho-Protein Levels
This assay determines the effect of the compound on the PI3K/AKT/mTOR signaling pathway within a cellular context by measuring the phosphorylation status of key downstream proteins, such as Akt.[6][9] A reduction in the phosphorylation of Akt at Ser473 is a reliable indicator of PI3K or mTORC2 inhibition.[6][10]
Caption: Workflow for Western Blot Analysis.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with a known active PI3K/AKT/mTOR pathway (e.g., PC3, MCF-7) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and comparator compounds for a specified time (e.g., 2 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[9]
-
Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[6][11]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
Detect the chemiluminescent signal using an imaging system.[9]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.[6]
-
Data Interpretation and Comparison
| Assay | Metric | Expected Outcome for an Active Compound |
| In Vitro Kinase Assay | IC50 Value | A low IC50 value indicates potent inhibition of the target kinase. |
| Western Blotting | p-Akt (Ser473) Levels | A dose-dependent decrease in the levels of phosphorylated Akt relative to total Akt. |
By comparing the IC50 values and the effective concentrations in the cell-based assay for the test compound and the comparators, a clear picture of its relative potency and potential mechanism of action will emerge. For instance, if the compound inhibits both PI3K and mTOR in the in vitro assay and reduces p-Akt levels in cells, it is likely a dual PI3K/mTOR inhibitor, similar to PI-103.
Conclusion
This guide provides a rigorous and objective framework for the independent verification of the biological activity of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. By following these detailed protocols and comparing the results to well-characterized inhibitors, researchers can confidently assess the compound's potency, and mechanism of action, and determine its potential as a novel therapeutic agent targeting the PI3K/AKT/mTOR pathway.
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. Available at: [Link]
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Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Institutes of Health. Available at: [Link]
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate. Available at: [Link]
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Comprehensive Guide to the Proper Disposal of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of the research compound 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. As a novel molecule likely used in drug discovery and development, specific toxicological and environmental data are not widely available. Therefore, this guide is founded on the precautionary principle, treating the compound as hazardous waste to ensure the highest level of safety for laboratory personnel and the environment. The procedures outlined herein are synthesized from established best practices in chemical waste management and align with major regulatory frameworks.
Section 1: Hazard Assessment and Compound Profile
Understanding the chemical nature of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is critical to appreciating the rationale behind these disposal protocols. The molecule's structure incorporates several functional groups that inform our safety and handling strategy:
-
Phenylurea Core: Phenylurea derivatives are a class of compounds used as herbicides and are known to have biological activity and potential for environmental persistence.[1][2] Their mode of action often involves inhibiting essential biological processes, such as photosynthesis in plants.[2] This inherent bioactivity necessitates that they are not released into the environment.
-
Pyrimidinyl Group: The pyrimidine scaffold is a cornerstone of many biologically active molecules, including pharmaceuticals.[3] Its presence suggests the compound could have specific cellular targets, reinforcing the need for cautious handling and disposal.
-
Morpholino Group: While morpholine itself is a common solvent and building block, its incorporation into a larger, complex molecule contributes to the overall chemical properties and potential for biological interaction.
Given the lack of specific data for this compound, we must assume it could be harmful if swallowed, irritating to the skin and eyes, and potentially ecotoxic.[4][5] Therefore, under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.[6] All waste containing this compound must be managed as regulated hazardous chemical waste.
Section 2: Personal Protective Equipment (PPE)
Before handling the compound in any form—pure, in solution, or as waste—personnel must be equipped with the appropriate PPE to prevent exposure.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact. Always check for tears or punctures before use and wash hands thoroughly after glove removal.[4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | If there is a risk of aerosolizing significant quantities of the solid, a NIOSH-approved respirator may be necessary based on a site-specific risk assessment. |
Section 3: Waste Segregation and Containment
Proper segregation is a cornerstone of safe laboratory practice, preventing accidental chemical reactions and ensuring compliant disposal.[7][8]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[9][10] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[11]
-
Collect Solid Waste: All solid waste, including residual amounts of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, contaminated personal protective equipment (e.g., gloves), and weighing papers, should be placed directly into the designated hazardous waste container.
-
Manage Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.
-
Handle Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[8]
-
Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[9][11] This minimizes the release of vapors and prevents spills.
Section 4: Labeling and Storage of Hazardous Waste
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel, including those who will ultimately transport and dispose of the waste.
Labeling Requirements:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" .[9]
-
Full Chemical Name(s): List "1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea" and any other chemical constituents (solvents, etc.) by their full names. Avoid using abbreviations or chemical formulas.[9][11]
-
Approximate Percentages: Estimate the concentration of each component in the waste mixture.
-
Hazard Pictograms: Apply the appropriate GHS pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).
-
Generator Information: The name and contact information of the principal investigator or laboratory responsible for the waste.
Storage Protocols:
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA that is under the control of the laboratory personnel generating the waste.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregate Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][8]
Section 5: Final Disposal Pathway
The final disposal of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea must be conducted through a licensed hazardous waste management company. This ensures the material is handled and treated in accordance with all federal, state, and local regulations.[7][12]
-
Schedule a Pickup: Once the waste container is 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9]
-
Manifesting: EH&S will coordinate with a licensed carrier to transport the waste. This process is documented through a hazardous waste manifest, which tracks the waste from your laboratory to its final treatment facility.[13][14]
-
Treatment Method: The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This method ensures the complete destruction of the compound, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
Caption: Workflow for the safe handling and disposal of laboratory waste.
References
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Comprehensive Safety and Handling Guide for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
Hazard Assessment and Engineering Controls
The foundational principle of laboratory safety is to understand the potential hazards of the chemicals being handled.[1] While specific toxicological data for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is limited, its structure as a substituted urea suggests that it should be handled with caution. Urea-based compounds can present hazards such as skin, eye, and respiratory irritation.[2][3] Some complex urea derivatives are investigated for potent biological activity, underscoring the need for careful handling to avoid unintended exposure.[4]
Engineering Controls are the first and most effective line of defense in minimizing exposure to hazardous substances.
-
Ventilation: All work involving this compound, especially when in powdered form, should be conducted in a well-ventilated area.[2][5] A certified chemical fume hood is highly recommended to control airborne particles.[6]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[7][8] This area should be clearly marked, and access should be restricted.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any procedure.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against chemical exposure.[6] The following table summarizes the recommended PPE for handling 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles | Must be worn to protect against splashes and airborne particles.[5][6] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Disposable nitrile or neoprene gloves should be worn to prevent skin contact.[5][6] Gloves must be inspected for any signs of degradation or puncture before use.[1][6] A fully buttoned lab coat is necessary to protect the skin and clothing.[5][6] |
| Respiratory | NIOSH-approved respirator | In cases of potential dust generation, a NIOSH-approved particulate respirator (e.g., N95) should be used to prevent inhalation.[5][6] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills.[6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[5][9]
-
Minimize Dust: Handle the compound in a manner that minimizes dust generation and accumulation.[2][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling, even if gloves were worn, and before leaving the laboratory.[1][5]
-
Weighing: When weighing the powder, use an enclosed balance or a balance within a fume hood to contain any airborne particles.[7][8]
Storage
-
Container: Store the compound in a tightly closed, clearly labeled container.[1][5]
-
Environment: Keep the storage area cool, dry, and well-ventilated.[1][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5]
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: For small spills, use a spill kit to contain and absorb the material.[1]
-
Cleanup: Clean the area with a suitable solvent or detergent and water.[10] Avoid dry sweeping, which can generate dust.
-
Waste Disposal: Place all contaminated materials in a sealed container for proper disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention if irritation persists.[5] |
| Skin Contact | Wash the affected area with soap and plenty of water.[3][5] Remove contaminated clothing and wash it before reuse.[5] |
| Inhalation | Move the exposed individual to fresh air.[6] If breathing is difficult, administer oxygen.[5] |
| Ingestion | Rinse mouth with water.[3][6] Do not induce vomiting.[3] |
Disposal Plan
All chemical waste, including unused compounds and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.
Caption: Workflow for safe handling of the target compound.
References
- Personal protective equipment for handling Urea, (p-hydroxyphenethyl)- - Benchchem. (n.d.).
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- guidance on safe use karbamid (urea) and mikramid products - Genezis. (n.d.).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- SAFETY DATA SHEET UREA - ARCHEM. (n.d.).
- Urea - SAFETY DATA SHEET. (2023, August 22).
- WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
- CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science - IISER Tirupati. (n.d.).
- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- Safety data sheet - BASF. (2026, January 28).
- SAFETY DATA SHEET - Fisher Scientific. (2010, April 10).
- Material Safety Data Sheet - Phoenix Pharmaceuticals, Inc. (n.d.).
- Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity - PubMed. (2002, May 23).
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
